Betaxolol
描述
A cardioselective beta-1-adrenergic antagonist with no partial agonist activity.
This compound is a beta-Adrenergic Blocker. The mechanism of action of this compound is as an Adrenergic beta-Antagonist.
This compound is a cardioselective beta-blocker used in the treatment of hypertension. This compound has not been linked to instances of clinically apparent drug induced liver injury.
This compound is a racemic mixture and selective beta-1 adrenergic receptor antagonist with antihypertensive and anti-glaucoma activities and devoid of intrinsic sympathomimetic activity. This compound selectively and competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. When applied topically in the eye, this agent reduces aqueous humor secretion and lowers the intraocular pressure (IOP). In addition, this compound prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 5 approved and 2 investigational indications.
See also: Atenolol (related); Propranolol (related); Metoprolol (related) ... View More ...
Structure
3D Structure
属性
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIUTZDMDHAVTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63659-19-8 (hydrochloride) | |
| Record name | Betaxolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022674 | |
| Record name | Betaxolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Betaxolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.98e-02 g/L | |
| Record name | Betaxolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00195 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Betaxolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63659-18-7 | |
| Record name | Betaxolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63659-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betaxolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betaxolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00195 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Betaxolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propanol, 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAXOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0ZR1R6RZ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Betaxolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
70-72 °C, 70 - 72 °C | |
| Record name | Betaxolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00195 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Betaxolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Betaxolol in Glaucoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaxolol is a cardioselective beta-1-adrenergic receptor antagonist utilized in the management of glaucoma and ocular hypertension. Its primary therapeutic effect in ophthalmology is the reduction of intraocular pressure (IOP), a major risk factor for glaucomatous optic neuropathy. Beyond its established role in modulating aqueous humor dynamics, evidence suggests that this compound possesses neuroprotective properties that may offer additional benefits in preserving retinal ganglion cell function. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound in the context of glaucoma, detailing its interaction with ocular tissues at the molecular and physiological levels. The information is supplemented with quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a deeper understanding for research and development professionals.
Primary Mechanism of Action: Reduction of Aqueous Humor Production
This compound's principal mechanism for lowering IOP is through the reduction of aqueous humor production by the ciliary body. This is achieved via its selective antagonism of beta-1 adrenergic receptors located on the ciliary epithelium.
Signaling Pathway of Aqueous Humor Production and this compound's Intervention
The production of aqueous humor is a dynamic process regulated by the sympathetic nervous system. Beta-adrenergic stimulation of the ciliary epithelium activates a signaling cascade that leads to the secretion of aqueous humor. This compound, as a beta-1 adrenergic antagonist, interrupts this pathway.
Here is a diagram illustrating the signaling pathway:
The binding of catecholamines (norepinephrine and epinephrine) to beta-1 adrenergic receptors on the ciliary epithelium activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which is believed to phosphorylate and modulate the activity of various ion channels and transporters involved in the secretion of aqueous humor. This compound competitively blocks the beta-1 adrenergic receptor, preventing the initiation of this signaling cascade and thereby reducing the rate of aqueous humor formation.
Quantitative Data on this compound's Efficacy
The clinical efficacy of this compound in reducing IOP and aqueous humor flow has been quantified in numerous studies.
| Parameter | Dosage | Efficacy | Reference |
| Intraocular Pressure (IOP) Reduction | 0.5% solution | 13% to 30% reduction from baseline | |
| 0.25% solution | Average decrease of 3.8 +/- 5 mm Hg over six weeks | ||
| Aqueous Humor Flow Suppression | 0.5% solution (in combination with brinzolamide) | 39% to 44% reduction | |
| Beta-1 Receptor Occupancy in Aqueous Humor (ex-vivo) | 0.5% solution | 95% to 99% | |
| Beta-2 Receptor Occupancy in Aqueous Humor (ex-vivo) | 0.5% solution | 52% (at 24 hours post-instillation) |
| Drug | Parameter | Value | Reference |
| Levothis compound (active isomer of this compound) | Ki at human beta-1 receptors | 0.76 nM | |
| Ki at human beta-2 receptors | 32.6 nM | ||
| IC50 for inhibiting isoproterenol-induced cAMP production | 16.4 nM | ||
| This compound | IC50 for inhibiting [3H]-batrachotoxinin-A 20-α-benzoate binding (Na+ channel) | 9.8 µM | |
| IC50 for inhibiting veratridine-stimulated Na+ influx | 28.3 µM | ||
| Reduction of high-voltage-activated Ca2+ channel currents (at 50 µM) | ~20% |
Secondary Mechanism of Action: Neuroprotection
Beyond its IOP-lowering effects, this compound exhibits neuroprotective properties that are independent of its beta-blocking activity. This secondary mechanism is attributed to its ability to block voltage-gated calcium and sodium channels in retinal neurons.
Signaling Pathway of Excitotoxicity and this compound's Intervention
In glaucomatous neurodegeneration, retinal ganglion cells (RGCs) are susceptible to damage from factors like ischemia and glutamate-induced excitotoxicity. An excessive influx of calcium and sodium ions into the neurons is a key step in the apoptotic cascade.
Here is a diagram illustrating the neuroprotective mechanism:
Studies have shown that this compound can reduce the influx of both sodium and calcium into neurons. This action is thought to mitigate the downstream effects of ischemic and excitotoxic insults, thereby promoting the survival of retinal ganglion cells. Furthermore, topical application of this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF) mRNA in the retina, a factor known to have neuroprotective effects.
Effects on Ocular Blood Flow
This compound has also been shown to influence ocular hemodynamics. Long-term treatment with topical this compound has been observed to increase tissue blood velocity in the optic nerve head and iris in animal models. In patients with normotension glaucoma, this compound treatment resulted in a significant reduction in the resistivity index of the ophthalmic artery, suggesting improved ocular blood flow. This vascular effect may contribute to its neuroprotective profile by improving the metabolic supply to the optic nerve head.
Experimental Protocols
A comprehensive understanding of this compound's mechanism of action is derived from a variety of experimental techniques. Below are summaries of the key methodologies employed in preclinical and clinical research.
Measurement of Aqueous Humor Dynamics: Fluorophotometry
Principle: Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow. It involves the topical application of a fluorescent tracer, typically fluorescein, and monitoring its clearance from the anterior chamber over time.
Summarized Protocol:
-
Tracer Instillation: A sterile solution of sodium fluorescein is applied topically to the cornea of the study subjects.
-
Fluorophotometer Scans: At predetermined time intervals (e.g., hourly), a scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber and cornea.
-
Data Analysis: The rate of decrease in fluorescein concentration in the anterior chamber, corrected for corneal depot and other factors, is used to calculate the aqueous humor flow rate, typically expressed in microliters per minute (µL/min).
This workflow can be visualized as follows:
Determination of Receptor Binding Affinity: Radioligand Binding Assay
Principle: This in vitro technique is used to determine the affinity (Ki) of a drug for its receptor. It involves competing a radiolabeled ligand with the unlabeled drug of interest for binding to a receptor preparation.
Summarized Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., ciliary body for beta-adrenergic receptors) are homogenized and centrifuged to isolate a membrane fraction rich in the receptor of interest.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]-cyanopindolol for beta-adrenergic receptors) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value, providing a measure of the drug's affinity for the receptor.
Assessment of Ion Channel Blockade: Patch-Clamp Electrophysiology
Principle: Patch-clamp electrophysiology is a powerful technique for studying the activity of ion channels in the cell membrane. It allows for the direct measurement of ionic currents flowing through individual channels or the whole cell.
Summarized Protocol:
-
Cell Preparation: Retinal ganglion cells or other relevant neurons are isolated and cultured.
-
Patch-Clamp Recording: A glass micropipette with a very small tip is brought into contact with the cell membrane to form a high-resistance seal. Different configurations (whole-cell, inside-out, outside-out) can be used to study ion channel properties.
-
Voltage Clamp: The membrane potential is held at a constant level (voltage-clamped) to allow for the measurement of ionic currents in response to specific voltage steps or agonist application.
-
Drug Application: this compound is applied to the cell at various concentrations to determine its effect on the amplitude and kinetics of the ionic currents flowing through specific channels (e.g., calcium or sodium channels).
-
Data Analysis: The recorded currents are analyzed to determine the extent of channel blockade and to calculate parameters such as the IC50 for inhibition.
Conclusion
The mechanism of action of this compound in glaucoma is a compelling example of a therapeutic agent with both a well-defined primary mode of action and a significant, clinically relevant secondary mechanism. Its selective beta-1 adrenergic antagonism effectively reduces intraocular pressure by decreasing aqueous humor production, the cornerstone of glaucoma management. Concurrently, its ability to block calcium and sodium channels in retinal neurons provides a neuroprotective effect that may preserve visual function independently of IOP reduction. The continued elucidation of these dual mechanisms through advanced experimental methodologies will undoubtedly pave the way for the development of more targeted and effective therapies for this sight-threatening disease. This guide serves as a foundational resource for professionals dedicated to advancing the field of glaucoma research and drug development.
A Technical Guide to the Chemo-Enzymatic Synthesis of (S)-Betaxolol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a chemo-enzymatic pathway for the synthesis of the enantiomerically pure β-blocker, (S)-Betaxolol. The synthesis leverages a key enzymatic kinetic resolution step, offering a highly stereoselective route to this important pharmaceutical agent. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and process visualizations to support research and development in pharmaceutical manufacturing.
Introduction
Betaxolol is a selective β1-adrenergic receptor antagonist primarily used in the treatment of hypertension and, more commonly, as a topical agent for glaucoma.[1] Like many β-blockers, this compound is a chiral molecule, and its therapeutic activity resides predominantly in the (S)-enantiomer. The development of stereoselective synthetic routes is therefore crucial for producing enantiopure (S)-Betaxolol, which minimizes the administration of the less active and potentially side-effect-inducing (R)-enantiomer. Chemo-enzymatic methods, which combine the precision of enzymatic catalysis with the versatility of traditional chemical synthesis, offer an efficient and environmentally benign approach to achieving high enantiopurity.
This guide focuses on a chemo-enzymatic pathway that employs a lipase-catalyzed kinetic resolution of a racemic chlorohydrin intermediate.
Synthesis Pathway Overview
The chemo-enzymatic synthesis of (S)-Betaxolol, as described by Hansen et al. (2022), commences with the commercially available precursor 4-(2-hydroxyethyl)phenol and proceeds through a multi-step chemical synthesis to generate a racemic chlorohydrin.[1][2] This racemic mixture is then subjected to a kinetic resolution using a lipase, which selectively acylates the (S)-enantiomer, allowing for the separation of the unreacted (R)-chlorohydrin in high enantiomeric excess. The resulting enantiopure (R)-chlorohydrin is subsequently converted to (S)-Betaxolol via an amination reaction.[1][2]
Logical Flow of the Synthesis
Caption: Overall workflow for the chemo-enzymatic synthesis of (S)-Betaxolol.
Key Experimental Data
The following tables summarize the quantitative data from the key steps of the synthesis, providing a clear comparison of the efficiency and selectivity of the process.
| Intermediate/Product | Yield | Enantiomeric Excess (e.e.) | Purity |
| (R)-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | 38% | 99% | - |
| (S)-Betaxolol | 95% (from R-chlorohydrin) | 99% | 98% |
| Overall Yield | 9% | - | - |
Table 1: Summary of Yields and Enantiomeric Excess for the Synthesis of (S)-Betaxolol.[1][2]
| Enzyme | Acyl Donor | Solvent | Enantiomeric Ratio (E) |
| Lipase B from Candida antarctica (CALB) | Vinyl Acetate | Acetonitrile | 67 |
Table 2: Parameters for the Enzymatic Kinetic Resolution of the Racemic Chlorohydrin.[3]
Detailed Experimental Protocols
Synthesis of Racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol
The synthesis of the racemic chlorohydrin precursor is a multi-step chemical process starting from 4-(2-hydroxyethyl)phenol. This involves the protection of the primary alcohol, etherification of the phenolic hydroxyl group with epichlorohydrin, and subsequent deprotection to yield the desired racemic chlorohydrin. For the purpose of this guide, we will focus on the pivotal enzymatic resolution and subsequent amination steps.
Enzymatic Kinetic Resolution of Racemic Chlorohydrin
This procedure selectively acylates the (S)-enantiomer of the racemic chlorohydrin, leaving the desired (R)-enantiomer unreacted.
Materials:
-
Racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol
-
Lipase B from Candida antarctica (CALB)
-
Vinyl acetate
-
Dry acetonitrile
Procedure:
-
Dissolve the racemic chlorohydrin in dry acetonitrile.
-
Add vinyl acetate as the acyl donor.
-
Introduce CALB to initiate the reaction.
-
The reaction progress is monitored over time by withdrawing samples and analyzing them via chiral HPLC to determine the enantiomeric excess of both the remaining chlorohydrin and the formed ester.
-
The reaction is stopped at approximately 53% conversion to achieve an optimal enantiomeric excess (99%) of the unreacted (R)-chlorohydrin.[3]
-
The enzyme is filtered off, and the solvent is removed under reduced pressure.
-
The resulting mixture of the (R)-chlorohydrin and the (S)-acetylated chlorohydrin is separated using column chromatography.
Synthesis of (S)-Betaxolol from (R)-Chlorohydrin
The final step involves the amination of the enantiopure (R)-chlorohydrin to yield (S)-Betaxolol.
Materials:
-
(R)-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol (in 99% e.e.)
-
Isopropylamine
-
Methanol
Procedure:
-
Dissolve the enantiopure (R)-chlorohydrin in methanol.
-
Add an excess of isopropylamine to the solution.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or HPLC.
-
Upon completion, the solvent and excess isopropylamine are removed under reduced pressure.
-
The crude product is purified by a suitable method, such as crystallization or column chromatography, to yield (S)-Betaxolol.
Visualization of Key Processes
Enzymatic Kinetic Resolution Pathway
Caption: Kinetic resolution of the racemic chlorohydrin using CALB.
Final Amination Step
Caption: Synthesis of (S)-Betaxolol via amination of the (R)-chlorohydrin.
Conclusion
The chemo-enzymatic synthesis pathway described provides a robust and highly stereoselective method for the production of enantiopure (S)-Betaxolol. The key to this process is the lipase-catalyzed kinetic resolution of the racemic chlorohydrin intermediate, which yields the desired (R)-enantiomer with high enantiomeric excess. While the overall yield of this specific reported pathway is modest, the high enantiopurity achieved in the final product highlights the potential of this strategy.[1][2][4] Further optimization of the chemical synthesis steps to improve the yield of the racemic precursor and the resolution step could enhance the industrial applicability of this chemo-enzymatic route.
References
Pharmacological Profile of Betaxolol Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betaxolol, a cardioselective β₁-adrenergic receptor antagonist, is clinically administered as a racemic mixture of its (S)- and (R)-enantiomers. This technical guide provides a comprehensive analysis of the distinct pharmacological profiles of these enantiomers. It has been established that the β-blocking activity of this compound resides predominantly in the (S)-enantiomer, also known as levothis compound. This stereoselectivity is evident in both receptor binding affinities and functional antagonism. While the pharmacokinetic profiles of the two enantiomers are largely similar, their pharmacodynamic effects differ significantly. This guide will delve into the receptor binding and functional activity, signaling pathways, and other pharmacological interactions of the this compound enantiomers. Detailed experimental methodologies are provided to facilitate further research and development in this area.
Receptor Binding Affinity
The stereoselective interaction of this compound enantiomers with β-adrenergic receptors is a cornerstone of their pharmacological profiles. The (S)-enantiomer exhibits significantly higher affinity for β₁-adrenergic receptors compared to the (R)-enantiomer.
Table 1: Receptor Binding Affinities (Ki) of this compound Enantiomers
| Enantiomer | Receptor | Ki (nM) | Species | Reference |
| (S)-Betaxolol (Levothis compound) | Human β₁-adrenergic | 0.76 | Human (cloned) | [1] |
| Human β₂-adrenergic | 32.6 | Human (cloned) | [1] | |
| (R)-Betaxolol (Dextrothis compound) | Human β₁-adrenergic | Significantly weaker than (S)-enantiomer | Human (cloned) | [1] |
| Human β₂-adrenergic | Significantly weaker than (S)-enantiomer | Human (cloned) | [1] |
Functional Activity
The functional consequences of receptor binding demonstrate a pronounced stereoselectivity, with the (S)-enantiomer being the primary contributor to the β-blocking effects of racemic this compound. Functional assays, such as the inhibition of isoproterenol-stimulated adenylyl cyclase activity, quantify this difference.
Table 2: Functional Activity of this compound Enantiomers
| Enantiomer | Assay | IC₅₀ | Species/Tissue | Reference |
| (S)-Betaxolol (Levothis compound) | Antagonism at cloned human β₁-receptors | 33.2 nM | Human (cloned) | [1] |
| Antagonism at cloned human β₂-receptors | 2970 nM | Human (cloned) | [1] | |
| Inhibition of isoproterenol-induced cAMP production | 16.4 nM | Human non-pigmented ciliary epithelial cells | [1] | |
| (R)-Betaxolol (Dextrothis compound) | Inhibition of isoproterenol-induced cAMP production | 2.97 µM | Human non-pigmented ciliary epithelial cells | [1] |
Signaling Pathways
This compound exerts its effects by antagonizing the β₁-adrenergic receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway affected is the adenylyl cyclase/cyclic AMP (cAMP) pathway.
Diagram 1: β₁-Adrenergic Receptor Signaling Pathway and this compound Antagonism
Caption: Antagonism of the β₁-adrenergic receptor by (S)-Betaxolol.
Other Pharmacological Interactions
Beyond its primary action on β-adrenergic receptors, this compound has been shown to interact with other ion channels, although with less stereoselectivity.
Sodium Channel Blockade
This compound can inhibit voltage-sensitive sodium channels. This effect is not markedly stereoselective.
Table 3: Interaction of this compound with Sodium Channels
| Compound | Assay | IC₅₀ (µM) | Tissue | Reference |
| Racemic this compound | Inhibition of [³H]-BTX-B binding | 9.8 | Rat cortical synaptosomes | [2] |
| Inhibition of veratridine-stimulated Na⁺ influx | 28.3 | Rat cortical synaptosomes | [2] | |
| Levothis compound | Inhibition of [³H]-BTX-B binding | ≈ 9.8 | Rat cortical synaptosomes | [2] |
Pharmacokinetics
In contrast to its pharmacodynamic profile, the pharmacokinetics of this compound enantiomers do not show significant differences in humans after oral or intravenous administration.
Table 4: Pharmacokinetic Parameters of this compound Enantiomers in Humans (Following a single 40 mg oral dose)
| Parameter | (S)-Betaxolol | (R)-Betaxolol | Reference |
| Cmax (ng/mL) | 41.0 ± 8.6 | 42.0 ± 7.0 | [3] |
| Tmax (min) | 214 ± 59 | 215 ± 56 | [3] |
| Bioavailability | 0.89 ± 0.26 | 0.94 ± 0.23 | [3] |
Experimental Protocols
Enantiomeric Separation by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the (S)- and (R)-enantiomers of this compound.
Methodology:
-
Stationary Phase: A chiral stationary phase (CSP), such as one based on teicoplanin (e.g., Chirobiotic T), is effective for the baseline resolution of this compound enantiomers.[4][5]
-
Mobile Phase: A polar ionic mobile phase (PIM) is typically used. An exemplary mobile phase consists of methanol, glacial acetic acid, and triethylamine in a ratio of 100:0.020:0.025 (v/v/v).[4][5]
-
Detection: Fluorescence detection is highly sensitive, with excitation and emission wavelengths of 275 nm and 305 nm, respectively.[4][5]
-
Internal Standard: S-(-)-atenolol can be used as an internal standard.[5]
Diagram 2: Experimental Workflow for HPLC Enantioseparation
Caption: Workflow for the enantioseparation of this compound via HPLC.
Radioligand Binding Assay for β-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of each this compound enantiomer for β₁- and β₂-adrenergic receptors.
Methodology:
-
Receptor Source: Membranes from cells stably expressing cloned human β₁- or β₂-adrenergic receptors.
-
Radioligand: A non-selective, high-affinity radiolabeled antagonist, such as [¹²⁵I]-iodocyanopindolol or [³H]-dihydroalprenolol, is used to label the receptors.
-
Assay Principle: Competition binding assays are performed where a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (S-betaxolol or R-betaxolol).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ values (concentration of the competitor that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Functional Adenylyl Cyclase Assay
Objective: To determine the functional antagonist potency (IC₅₀) of each this compound enantiomer.
Methodology:
-
Cell System: Cells expressing the β-adrenergic receptor of interest (e.g., human non-pigmented ciliary epithelial cells).[1]
-
Assay Principle: The assay measures the ability of the this compound enantiomers to inhibit the stimulation of adenylyl cyclase by a β-adrenergic agonist, such as isoproterenol. The readout is the level of intracellular cAMP produced.
-
Procedure:
-
Cells are pre-incubated with various concentrations of the this compound enantiomer.
-
A fixed concentration of isoproterenol is then added to stimulate adenylyl cyclase.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA or TR-FRET-based assay).
-
-
Data Analysis: The IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
The pharmacological profile of this compound is characterized by a significant stereoselectivity in its interaction with β-adrenergic receptors. The (S)-enantiomer, levothis compound, is a potent and selective β₁-adrenergic antagonist, responsible for the therapeutic effects of the racemic mixture. In contrast, the (R)-enantiomer exhibits markedly lower affinity and functional activity at these receptors. While both enantiomers show some interaction with sodium channels, this effect is less pronounced and not stereoselective. The pharmacokinetic profiles of the enantiomers are similar, indicating that the observed differences in pharmacological activity are primarily due to stereoselective receptor interactions. This detailed understanding of the individual enantiomeric profiles is crucial for optimizing therapeutic strategies and for the development of new, more targeted β-adrenergic antagonists.
References
- 1. Levothis compound (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct Enantiomeric Resolution of this compound with Application to Analysis of Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of Betaxolol: A Technical Guide
Introduction
Betaxolol is a cardioselective beta-1 adrenergic receptor antagonist that has become a cornerstone in the management of hypertension and open-angle glaucoma.[1][2] Its development represents a significant advancement in cardiovascular and ophthalmic pharmacology, offering a targeted therapeutic approach with a favorable side-effect profile compared to its non-selective predecessors. This technical guide provides an in-depth exploration of the discovery, development, and core scientific principles underlying this compound's therapeutic efficacy.
Discovery and Initial Synthesis
The journey of this compound's development is rooted in the broader history of beta-blocker discovery, which began with the characterization of alpha- and beta-adrenergic receptors by Raymond P. Ahlquist in 1948. The synthesis of this compound, chemically known as (RS)-1-{4-[2-(cyclopropylmethoxy)ethyl]-phenoxy}-3-(isopropylamino)propan-2-ol, was first reported in the 1980s. A key synthetic pathway involves the O-alkylation of 4-(2-cyclopropylmethoxyethyl)-phenol with R-(−)-epichlorohydrin in the presence of an alkali, followed by a reaction with isopropylamine to yield the final compound.[3][4]
Experimental Protocol: Synthesis of S-(-)-Betaxolol
A reported method for the synthesis of the more active S-(-)-enantiomer of this compound is as follows:[3]
-
Alkylation of Phenol Derivative: 4-(2-cyclopropylmethoxyethyl)-phenol is reacted with S-(−)-2-phenyl-3-isopropyl-5-hydroxymethyl oxazolidinyl tosylate.
-
Acid-Catalyzed Hydrolysis: The resulting intermediate undergoes acid-catalyzed hydrolysis to yield S-(−)-Betaxolol.
An alternative chemoenzymatic approach has also been described, utilizing lipase-catalyzed kinetic resolution of racemic intermediates to achieve the desired enantiomer.[5]
Preclinical Development
Preclinical evaluation of this compound in various animal models was crucial in establishing its pharmacological profile and safety.
Pharmacodynamics in Animal Models
In preclinical studies, this compound demonstrated potent and selective beta-1 adrenergic receptor blockade. In canine models of ventricular arrhythmia, this compound was effective in suppressing adrenaline-induced arrhythmias at a minimum effective plasma concentration of less than 10 ng/ml, suggesting its clinical potential for arrhythmias related to increased sympathetic tone.[6] However, it was found to be ineffective against digitalis-induced arrhythmias in the same model.[6]
Reproduction studies in rats and rabbits indicated drug-related post-implantation loss at high doses (12 mg/kg in rabbits and 128 mg/kg in rats), which are significantly higher than the maximum recommended human ocular dose.[7]
Receptor Binding Affinity and Selectivity
Radioligand binding assays have been instrumental in quantifying this compound's affinity for beta-adrenergic receptors. These assays typically involve the competitive displacement of a radiolabeled ligand from receptors in tissue homogenates or cell lines expressing the receptor of interest.
Table 1: Beta-Adrenergic Receptor Binding Affinity of Levothis compound [8]
| Receptor Subtype | Binding Affinity (Ki) |
| Human Beta-1 | 0.76 nM |
| Human Beta-2 | 32.6 nM |
Levothis compound, the S-(-) isomer, is the more active enantiomer.
The beta-1 selectivity of this compound has been shown to be 2.2 and 2.7-fold higher than that of atenolol in bovine trachea and heart, respectively.[9]
Experimental Protocol: Beta-Adrenergic Receptor Binding Assay
A general protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound is as follows:[10][11]
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the target beta-adrenergic receptors.
-
Radioligand Preparation: Dilute a suitable radioligand (e.g., [125I]-(S)-Pindolol) to a final concentration approximately equal to its dissociation constant (Kd) for the receptor.
-
Competitive Binding Setup:
-
Total Binding: Incubate receptor membranes with the radioligand.
-
Non-specific Binding: Incubate receptor membranes with the radioligand and a high concentration of a non-labeled antagonist (e.g., Propranolol) to saturate the receptors.
-
Competitive Binding: Incubate receptor membranes with the radioligand and varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the mixtures to allow binding to reach equilibrium.
-
Separation: Separate bound from free radioligand, typically by filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of specific binding). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Clinical Development
The clinical development of this compound has focused on its therapeutic applications in hypertension and glaucoma, with extensive clinical trials evaluating its efficacy and safety in human subjects.
This compound for Hypertension
Oral this compound has been shown to be an effective antihypertensive agent.[12]
Clinical Trial Design for Hypertension
Dose-ranging studies were conducted to determine the optimal therapeutic dose. A single-blind, randomized, cross-over design was employed to evaluate the beta-adrenoceptor selectivity of single oral doses of this compound (10 mg, 20 mg, 40 mg, and 80 mg) compared to propranolol and placebo in healthy subjects.[13] Beta-1 blockade was assessed by reductions in exercise-induced heart rate, while beta-2 blockade was measured by the attenuation of isoprenaline-induced finger tremor and cardiovascular responses.[13]
Table 2: Dose-Response of Oral this compound on Exercise Heart Rate [13]
| Treatment | Mean Exercise Heart Rate (beats/min) |
| Placebo | 158 ± 8 |
| This compound 10 mg | 128 ± 3 |
| This compound 20 mg | 123 ± 2 |
| This compound 40 mg | 116 ± 4 |
| This compound 80 mg | 136 ± 10 |
| Propranolol 40 mg | 135 ± 4 |
The usual starting dose for hypertension is 10 mg once daily, which can be increased to a maximum of 40 mg per day.[14][15]
This compound for Glaucoma and Ocular Hypertension
Topical application of this compound has proven effective in lowering intraocular pressure (IOP) in patients with chronic open-angle glaucoma and ocular hypertension.[16]
Mechanism of Action in the Eye
This compound reduces IOP by decreasing the production of aqueous humor by the ciliary body.[17] This effect is achieved through the blockade of beta-1 adrenergic receptors in the ciliary epithelium.
Clinical Trial Design for Glaucoma
Clinical trials for ophthalmic this compound have typically been prospective, randomized, and often double-masked.[18][19] A common design involves comparing the IOP-lowering effect and safety of this compound to a placebo or another active comparator, such as timolol.[19][20]
Experimental Protocol: Clinical Trial for Ocular Hypertension [21]
-
Study Design: A randomized, double-masked, parallel, two-arm in vivo bioequivalence study with a clinical endpoint.
-
Subjects: Male and female patients with chronic open-angle glaucoma or ocular hypertension in both eyes.
-
Treatment: One drop of the test product or reference listed drug (e.g., 0.25% this compound suspension) in both eyes twice daily for 42 days.
-
Primary Endpoint: The mean difference in IOP of both eyes between the two treatment groups at specified time points (e.g., Day 14 and Day 42 at 0 and 2 hours post-instillation).
-
Inclusion Criteria: Age ≥ 18 years, diagnosis of chronic open-angle glaucoma or ocular hypertension in both eyes, and ability to discontinue other ocular hypotensive medications after a washout period.
-
Exclusion Criteria: History of certain intraocular surgeries within a specified timeframe.
Table 3: Efficacy of Topical this compound in Clinical Trials
| Study | Patient Population | Treatment | Mean IOP Reduction | Key Findings |
| Open-label study[22] | 31 patients with elevated IOP and respiratory dysfunction | 0.5% this compound | 8.4 mmHg (max fall from baseline of 23.9 mmHg) | Significant IOP reduction with good cardiopulmonary safety. |
| Randomized, cross-over, double-blind trial[18] | 27 patients with primary open-angle glaucoma or ocular hypertension | 0.25% this compound suspension (with and without preservative) | From ~26 mmHg to ~22 mmHg | No significant difference in IOP control between preserved and unpreserved formulations. |
| Long-term study[23] | 101 glaucoma patients with pulmonary disease | 0.5% this compound | Sustained IOP reduction over 2 years | Generally well-tolerated in patients with concomitant pulmonary disease. |
| Prospective, randomized study[19] | 19 patients with ocular hypertension or chronic open-angle glaucoma | 0.5% this compound vs. 0.5% Timolol | Statistically less pronounced than timolol at some time points | This compound showed a statistically significant increase in visual field mean sensitivity over 48 months. |
Methodology for Assessing Aqueous Humor Dynamics
The effect of this compound on aqueous humor dynamics is assessed using techniques such as tonography and aqueous fluorophotometry.[7][24][25] Fluorophotometry is a non-invasive method that measures the rate of aqueous humor flow by tracking the clearance of a topically applied fluorescent dye from the anterior chamber.[26]
Signaling Pathways and Logical Relationships
The therapeutic effects of this compound are mediated through its interaction with the beta-1 adrenergic signaling pathway.
Caption: Signaling pathway of this compound in cardiac and ciliary epithelial cells.
Caption: Generalized workflow for the development of this compound.
The discovery and development of this compound exemplify a rational approach to drug design, targeting a specific receptor subtype to achieve therapeutic benefits while minimizing off-target effects. Its journey from chemical synthesis through rigorous preclinical and clinical evaluation has established it as a valuable therapeutic agent for hypertension and glaucoma. The detailed understanding of its pharmacology, supported by extensive quantitative data and well-defined experimental protocols, continues to inform its clinical use and provides a foundation for the development of future cardiovascular and ophthalmic medications.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. US20060004109A1 - Process for preparation of s-(-)-betaxolol and salts thereof - Google Patents [patents.google.com]
- 4. US7019172B2 - Process for preparation of S-(-)-betaxolol and salts thereof - Google Patents [patents.google.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Effects of this compound, a new beta 1 selective blocker, on canine ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 8. Levothis compound (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The affinity of this compound, a beta 1-adrenoceptor-selective blocking agent, for beta-adrenoceptors in the bovine trachea and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A dose-ranging study to evaluate the beta-adrenoceptor selectivity of single doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. drugs.com [drugs.com]
- 16. This compound (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 18. [Clinical evaluation of this compound in ophthalmic suspension with or without preservative agent in patients with glaucoma or ocular hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Longterm effect of topical beta-blockers on intraocular pressure and visual field sensitivity in ocular hypertension and chronic open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Results of the this compound versus placebo treatment trial in ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. This compound eye drops. A clinical trial of safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Long-term this compound therapy in glaucoma patients with pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Methods for Assessing the Effects of Pharmacologic Agents on Aqueous Humor Dynamics | Ento Key [entokey.com]
The Crucial Role of Stereochemistry in the Biological Activity of Betaxolol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaxolol is a potent and selective β1-adrenergic receptor antagonist widely utilized in the clinical management of hypertension and glaucoma. As a chiral molecule, this compound exists as a pair of enantiomers, (S)-betaxolol and (R)-betaxolol. The spatial arrangement of atoms in these stereoisomers profoundly influences their interaction with biological targets, leading to significant differences in their pharmacological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing the synthesis of its enantiomers, their distinct biological activities, and the downstream signaling pathways affected. The information is presented to aid researchers and drug development professionals in understanding the critical importance of stereoisomerism in the therapeutic action of this widely used pharmaceutical agent.
Stereochemistry of this compound
This compound possesses a single chiral center at the carbon atom of the 2-propanol moiety, giving rise to two enantiomers: (S)-(-)-betaxolol (levothis compound) and (R)-(+)-betaxolol (dextrothis compound). The absolute configuration of these enantiomers dictates their three-dimensional structure, which is a key determinant of their binding affinity to the β1-adrenergic receptor.
Synthesis and Chiral Separation of this compound Enantiomers
The therapeutic superiority of the (S)-enantiomer has driven the development of various stereoselective synthetic methods to produce enantiomerically pure (S)-betaxolol. Common strategies include:
-
Chemo-enzymatic Synthesis: This approach often involves the use of lipases for the kinetic resolution of a racemic intermediate. For instance, lipase B from Candida antarctica can selectively acylate one enantiomer of a chlorohydrin precursor, allowing for the separation of the acylated and unreacted enantiomers, which can then be converted to the desired this compound enantiomer.[1]
-
Asymmetric Synthesis using Chiral Catalysts: Chiral catalysts, such as the Jacobsen's (R,R)-salen Co(III) catalyst, can be employed for the hydrolytic kinetic resolution of a racemic epoxide intermediate.[2] This method allows for the efficient production of the enantiomerically pure epoxide precursor to (S)-betaxolol.
Once synthesized, the enantiomeric purity of this compound is typically determined using chiral High-Performance Liquid Chromatography (HPLC).
Biological Activity and Stereoselectivity
The pharmacological activity of this compound is highly stereoselective, with the (S)-enantiomer being the predominantly active form. This selectivity is a direct consequence of the differential binding affinities of the enantiomers to the β1-adrenergic receptor.
Data Presentation: Receptor Binding Affinities
The following table summarizes the quantitative data on the binding affinities (Ki) of the this compound enantiomers for β1 and β2-adrenergic receptors.
| Enantiomer | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | β1-Selectivity (β2 Ki / β1 Ki) |
| (S)-Betaxolol | 0.76 | 32.6 | ~43-fold |
| (R)-Betaxolol | Significantly weaker | Significantly weaker | Not precisely determined |
| Racemic this compound | - | - | ~193 to 233-fold |
Data sourced from Sharif et al. (2001) and other studies.[3][4]
As the data indicates, (S)-betaxolol exhibits a high affinity for the β1-adrenergic receptor and is approximately 43-fold more selective for the β1 receptor over the β2 receptor.[3][4] The (R)-enantiomer shows significantly weaker binding to both receptor subtypes. This pronounced stereoselectivity underscores the importance of using the enantiomerically pure (S)-form to maximize therapeutic efficacy and minimize potential off-target effects associated with β2-receptor blockade, such as bronchoconstriction.
Experimental Protocols
Key Experiment: Competitive Radioligand Binding Assay for Determining Ki Values
This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the binding affinities (Ki values) of the this compound enantiomers for β1-adrenergic receptors.
1. Materials:
-
Cell membranes expressing human β1-adrenergic receptors.
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol.
-
Unlabeled ligands: (S)-betaxolol, (R)-betaxolol, and a known non-selective β-blocker (e.g., propranolol for determining non-specific binding).
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing β1-adrenergic receptors in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add a known concentration of radioligand and assay buffer to wells containing the membrane preparation.
-
Non-specific Binding: Add the radioligand, a high concentration of a non-selective antagonist (e.g., 10 µM propranolol), and the membrane preparation to the wells.
-
Competition Binding: Add the radioligand, the membrane preparation, and varying concentrations of the test compounds ((S)-betaxolol or (R)-betaxolol) to the wells.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Signaling Pathway of β1-Adrenergic Receptor Antagonism by (S)-Betaxolol in the Eye
Caption: Signaling pathway of β1-adrenergic receptor antagonism by (S)-Betaxolol.
Experimental Workflow for the Synthesis and Chiral Separation of this compound
Caption: Experimental workflow for the synthesis and chiral separation of (S)-Betaxolol.
Conclusion
The stereochemistry of this compound is a paramount factor governing its biological activity. The (S)-enantiomer is the eutomer, exhibiting significantly higher affinity and selectivity for the β1-adrenergic receptor compared to its (R)-counterpart. This stereoselectivity is the foundation of its therapeutic efficacy in treating hypertension and glaucoma. The development of stereoselective synthetic routes has enabled the production of enantiomerically pure (S)-betaxolol, maximizing its therapeutic benefit while minimizing potential side effects. A thorough understanding of the principles of stereochemistry and its impact on pharmacology is indispensable for the rational design and development of chiral drugs. This guide provides a foundational resource for researchers and professionals in the pharmaceutical sciences, emphasizing the critical interplay between molecular structure and biological function in the context of this compound.
References
- 1. Determination of this compound enantiomers by high-performance liquid chromatography. Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Betaxolol: A Technical Guide to a Selective Beta-1 Adrenergic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betaxolol is a potent and selective beta-1 adrenergic receptor antagonist utilized in the management of hypertension and glaucoma.[1] Its therapeutic efficacy stems from its high affinity for beta-1 adrenergic receptors, which are predominantly located in cardiac tissue and the ciliary body of the eye, with significantly lower affinity for beta-2 adrenergic receptors found in bronchial and vascular smooth muscle.[1] This selectivity profile contributes to a favorable side-effect profile compared to non-selective beta-blockers, particularly concerning pulmonary function. This guide provides a comprehensive overview of the pharmacology of this compound, focusing on its receptor binding affinity, functional antagonism, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays used to characterize its selective activity are also presented.
Introduction
The beta-adrenergic receptor system, a critical component of the sympathetic nervous system, comprises three main subtypes: beta-1 (β1), beta-2 (β2), and beta-3 (β3). Beta-1 adrenergic receptors are primarily expressed in the heart, where their stimulation by catecholamines such as epinephrine and norepinephrine leads to increased heart rate, contractility, and conduction velocity.[2] In the eye, stimulation of beta-adrenergic receptors in the ciliary body is involved in the production of aqueous humor.[3]
This compound is a second-generation beta-blocker characterized by its high selectivity for the beta-1 adrenergic receptor.[1] This selectivity is clinically significant, as it allows for the desired therapeutic effects on the heart and eye while minimizing the potential for adverse effects associated with the blockade of beta-2 receptors, such as bronchoconstriction in patients with respiratory conditions.[1] This technical guide delves into the quantitative pharmacology and experimental evaluation of this compound's selective beta-1 adrenergic receptor antagonism.
Quantitative Pharmacology
The selectivity of this compound for the beta-1 adrenergic receptor has been quantified through various in vitro assays, including radioligand binding assays and functional assays measuring downstream signaling events. The data presented below summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound and its levo-isomer, Levothis compound, at human beta-1 and beta-2 adrenergic receptors.
Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.[4] These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound. The inhibition constant (Ki) is a measure of the binding affinity of the unlabeled drug.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Levothis compound | Human Beta-1 | 0.76 | [5] |
| Levothis compound | Human Beta-2 | 32.6 | [5] |
Table 1: Binding Affinity (Ki) of Levothis compound for Human Beta-1 and Beta-2 Adrenergic Receptors. A lower Ki value indicates a higher binding affinity.
Functional Antagonism
Functional assays assess the ability of an antagonist to inhibit the biological response induced by an agonist. For beta-adrenergic receptors, a common functional assay measures the inhibition of agonist-stimulated cyclic adenosine monophosphate (cAMP) production.[6] The half-maximal inhibitory concentration (IC50) represents the concentration of the antagonist required to inhibit 50% of the maximal agonist response.
| Compound | Receptor Subtype | Assay | IC50 (nM) | Reference |
| Levothis compound | Human Beta-1 | cAMP Inhibition | 33.2 | [5] |
| Levothis compound | Human Beta-2 | cAMP Inhibition | 2970 | [5] |
| Levothis compound | Human Ciliary Epithelial Cells | Isoproterenol-induced cAMP production | 16.4 (Ki) | [5] |
Table 2: Functional Potency (IC50) of Levothis compound at Human Beta-1 and Beta-2 Adrenergic Receptors. A lower IC50 value indicates greater potency.
Signaling Pathways and Experimental Workflows
Beta-1 Adrenergic Receptor Signaling Pathway
Beta-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, activate the stimulatory G-protein, Gs. This initiates a signaling cascade that leads to the production of the second messenger cAMP. This compound, as an antagonist, blocks this pathway.
Caption: Beta-1 adrenergic receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining Beta-Blocker Selectivity
The determination of a beta-blocker's selectivity involves a series of in vitro experiments to assess its binding affinity and functional potency at different receptor subtypes.
Caption: Workflow for determining the selectivity of a beta-blocker like this compound.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the Ki of this compound for beta-1 and beta-2 adrenergic receptors.
Materials:
-
Cell membranes from stable cell lines expressing either human beta-1 or beta-2 adrenergic receptors.
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol.
-
Unlabeled this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[7]
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a non-selective beta-blocker like propranolol (for non-specific binding).
-
50 µL of varying concentrations of unlabeled this compound.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[7]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
cAMP Functional Assay
This protocol describes a method to determine the IC50 of this compound in inhibiting agonist-induced cAMP production in cells expressing beta-1 or beta-2 adrenergic receptors.
Materials:
-
Stable cell line expressing either human beta-1 or beta-2 adrenergic receptors (e.g., CHO or HEK293 cells).
-
Cell culture medium and supplements.
-
Isoproterenol (a non-selective beta-adrenergic agonist).
-
This compound hydrochloride.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with varying concentrations of this compound in the presence of a PDE inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80 concentration to ensure a robust signal) to each well and incubate for a further specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP concentration using the chosen detection method (e.g., fluorescence, luminescence, or colorimetric).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Studies
In vivo studies in animal models are crucial for confirming the beta-1 selective effects of this compound on physiological parameters.
Assessment of Beta-1 Selectivity in Rats
A common in vivo model to assess beta-1 selectivity involves measuring the heart rate response (a beta-1 mediated effect) and the bronchodilator response (a beta-2 mediated effect) to a beta-agonist in the presence of the antagonist.
Experimental Design:
-
Animals: Spontaneously hypertensive rats (SHR) are often used to model hypertension.[8]
-
Drug Administration: this compound can be administered orally or via intraperitoneal injection at various doses.[8][9]
-
Heart Rate Measurement: Heart rate can be monitored using telemetry or by recording the electrocardiogram (ECG). The inhibitory effect of this compound on isoproterenol-induced tachycardia is a measure of its beta-1 blocking activity.
-
Bronchodilator Response: The effect of this compound on isoproterenol-induced bronchodilation can be assessed by measuring changes in airway resistance. A lack of significant inhibition indicates beta-1 selectivity.
Ocular Hypotensive Effects in Monkeys
Cynomolgus monkeys with ocular hypertension are a relevant model for studying the effects of anti-glaucoma drugs.[5]
Experimental Design:
-
Animals: Conscious ocular hypertensive cynomolgus monkeys.[5]
-
Drug Administration: this compound is administered topically to the eye.[5]
-
Intraocular Pressure (IOP) Measurement: IOP is measured at baseline and at various time points after drug administration using a tonometer. A significant reduction in IOP demonstrates the therapeutic efficacy of this compound.[5]
Conclusion
This compound is a well-characterized selective beta-1 adrenergic receptor antagonist. Its high affinity and functional potency at the beta-1 receptor, coupled with significantly lower activity at the beta-2 receptor, underpin its clinical utility in treating cardiovascular and ocular conditions. The experimental protocols and data presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working with this important therapeutic agent. The continued investigation into the nuanced pharmacology of this compound and other selective beta-blockers will undoubtedly contribute to the development of even more targeted and effective therapies in the future.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 5. Levothis compound (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Regional hemodynamic effects of this compound, a new selective beta 1-blocker, and atenolol in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a selective beta(1)-adrenergic receptor antagonist, diminishes anxiety-like behavior during early withdrawal from chronic cocaine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Role of Betaxolol in Retinal Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betaxolol, a β1-selective adrenergic receptor antagonist, has demonstrated significant neuroprotective properties in retinal neurons, independent of its primary function of lowering intraocular pressure. This technical guide synthesizes the current understanding of this compound's mechanisms of action, presenting key quantitative data from preclinical studies and detailing the experimental protocols used to elucidate its neuroprotective effects. Through a comprehensive review of the literature, this document explores this compound's impact on ion channel function, glutamate excitotoxicity, and downstream signaling pathways, providing a valuable resource for researchers and professionals in the field of retinal neuroprotection and glaucoma therapy.
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, which form the optic nerve. While elevated intraocular pressure (IOP) is a major risk factor, evidence suggests that neuroprotective strategies targeting the direct survival of retinal neurons are crucial for effective long-term management.[1][2] this compound, a β1-adrenergic antagonist, has emerged as a promising neuroprotective agent, offering therapeutic benefits beyond its established IOP-lowering effects.[1][3] This guide provides an in-depth examination of the experimental evidence supporting the neuroprotective role of this compound in retinal neurons.
Mechanisms of Neuroprotection
This compound's neuroprotective effects are not mediated by its interaction with beta-adrenoceptors but rather by its ability to modulate ion channels and reduce the damaging effects of excessive glutamate.[4] The primary mechanisms include the blockade of voltage-gated sodium and calcium channels, which in turn mitigates excitotoxicity and subsequent apoptotic pathways.
Ion Channel Modulation
This compound directly interacts with and inhibits the activity of voltage-sensitive sodium (Na+) and calcium (Ca2+) channels in retinal ganglion cells.[1][4] This action is crucial in preventing the excessive influx of these ions, a key event in the cascade leading to neuronal cell death under ischemic or excitotoxic conditions.[3]
-
Sodium Channel Blockade: this compound has been shown to inhibit veratridine-stimulated Na+ influx in rat cortical synaptosomes with an IC50 value of 28.3 μM.[1] This blockade of sodium channels is considered an effective means of prolonging cell survival during periods of physiological stress.[1] In isolated retinal ganglion cells, this compound reversibly reduces voltage-gated sodium currents.[5][6]
-
Calcium Channel Blockade: A primary neuroprotective mechanism of this compound is its ability to reduce Ca2+ influx.[1][3] It reduces high-voltage-activated (HVA) Ca2+ channel currents in retinal ganglion cells and inhibits glutamate-induced increases in intracellular calcium.[3] Specifically, this compound interacts directly with L-type calcium channels.[1] Unlike other beta-blockers such as timolol and propranolol, which show no inhibitory actions on HVA Ca2+ channel currents, this compound is a more effective calcium channel blocker.[1][3]
Attenuation of Glutamate Excitotoxicity
Excessive glutamate, the primary excitatory neurotransmitter in the retina, can lead to RGC death through a process known as excitotoxicity. This compound has been demonstrated to counteract this damaging process.
-
Reduction of Glutamate-Induced Spike Activity: In retinal ganglion cells, this compound significantly reduces the increase in spontaneous spike rate induced by glutamate.[5][6] This is achieved by lowering the sodium conductance, which raises the action potential threshold, and by suppressing NMDA receptors.[5]
-
Inhibition of NMDA Receptor-Mediated Current: this compound reduces the glutamate-induced postsynaptic current, with the effect being sensitive to the NMDA receptor antagonist AP5.[5][6] This indicates that this compound's neuroprotective action involves the modulation of NMDA receptor activity.
Quantitative Data on Neuroprotective Effects
The following tables summarize the key quantitative findings from various preclinical studies investigating the neuroprotective effects of this compound.
| Parameter | Model System | This compound Concentration | Effect | Reference |
| Ion Channel Currents | ||||
| High-Voltage-Activated (HVA) Ca2+ Channel Currents | Isolated tiger salamander retinal ganglion cells | 50 µM | ~20% reduction | [3] |
| Voltage-Gated Na+ Currents | Isolated tiger salamander retinal ganglion cells | 50 µM | ~33% reduction of peak amplitude | [5][6] |
| Voltage-Gated Ca2+ Currents | Isolated tiger salamander retinal ganglion cells | 50 µM | ~33% reduction of peak amplitude | [5][6] |
| Glutamate-Evoked Currents | Isolated tiger salamander retinal ganglion cells | 10 mM Glutamate + this compound | ~20% reduction | [3] |
| GABA-Evoked Currents | Isolated tiger salamander retinal ganglion cells | 1 mM GABA + this compound | ~20% reduction | [3] |
| Cell Viability and Excitotoxicity | ||||
| Glutamate-Induced Spontaneous Spike Rate | Retinal ganglion cells | 20 µM | ~30% reduction | [5][6] |
| Hypoxia-Induced Cell Death | Purified rat retinal ganglion cells | 10⁻⁷ M | Increased viability to 58.3% (from 51.5%) | [7] |
| Hypoxia-Induced Cell Death | Purified rat retinal ganglion cells | 10⁻⁶ M | Increased viability to 60.5% (from 51.5%) | [7] |
| Kainate-Induced Retinal Damage | Adult male rats | Topical application | Attenuated reduction in retinal thickness | [8] |
| Electroretinogram (ERG) | ||||
| Ischemia-Reperfusion Injury | Rats (in vivo) | Intraperitoneal injection | Prevented the reduction of the b-wave | [9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the neuroprotective properties of this compound.
Electrophysiology
-
Whole-Cell Patch-Clamp Recording: This technique was used to measure voltage-gated sodium and calcium currents in isolated retinal ganglion cells from the larval tiger salamander.[5][6]
-
Preparation: Retinas were isolated and ganglion cells were enzymatically dissociated.
-
Recording: Whole-cell voltage-clamp recordings were performed using patch pipettes filled with a cesium-based internal solution to block potassium currents.
-
Stimulation: Voltage steps were applied to elicit sodium and calcium currents. This compound was bath-applied to observe its effects on these currents.
-
-
Single-Unit Extracellular Recording: This method was used to measure the spontaneous spike rate of retinal ganglion cells in response to glutamate.[5][6]
-
Preparation: Flat-mounted, isolated retina preparations from the larval tiger salamander were used.
-
Recording: An extracellular electrode was placed near a ganglion cell to record its action potentials.
-
Stimulation: Glutamate was added to the superfusion medium to induce an increase in the spontaneous firing rate. The effect of this compound was then assessed by adding it to the medium.
-
-
Electroretinogram (ERG): ERG recordings were used to assess the functional integrity of the retina after an ischemic insult in rats.[9]
-
Procedure: Ischemia was induced by raising the intraocular pressure. This compound was administered intraperitoneally.
-
Recording: After a reperfusion period, ERGs were recorded from both eyes to measure the a-wave and b-wave amplitudes, which reflect the function of photoreceptors and bipolar cells, respectively.
-
Cell Viability and Imaging
-
Calcein-AM Assay: This assay was used to quantify the viability of purified rat retinal ganglion cells after hypoxic injury.[7]
-
Procedure: Cultured RGCs were subjected to hypoxic conditions in the presence or absence of this compound.
-
Measurement: Calcein-AM, a fluorescent dye that only stains live cells, was added to the cultures. The number of viable (fluorescent) cells was then counted.
-
-
Calcium Imaging: This technique was employed to measure changes in intracellular calcium concentration ([Ca2+]i) in isolated rat retinal ganglion cells.[3]
-
Procedure: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Measurement: Fluorescence microscopy was used to monitor changes in [Ca2+]i in response to glutamate stimulation, with and without the presence of this compound.
-
-
Immunohistochemistry: This method was used to assess retinal damage after kainic acid-induced neurotoxicity in rats.[8]
-
Procedure: Rats were treated with intravitreal injections of kainic acid, with or without topical this compound application.
-
Analysis: Retinal sections were stained for specific markers of different retinal cell types, such as choline acetyltransferase (ChAT) for cholinergic amacrine cells, to evaluate cell loss.
-
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's neuroprotection and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound's neuroprotective action.
Caption: General experimental workflow for evaluating neuroprotection.
Conclusion
The body of evidence strongly supports the role of this compound as a neuroprotective agent for retinal neurons, particularly retinal ganglion cells. Its multifaceted mechanism of action, centered on the blockade of sodium and calcium channels and the attenuation of glutamate excitotoxicity, distinguishes it from other beta-blockers used in glaucoma treatment. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development in the field. Future studies should continue to explore the long-term neuroprotective efficacy of this compound in various models of retinal degeneration and its potential translation to clinical practice as a dedicated neuroprotective therapy.
References
- 1. This compound, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta Blockers for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]
- 3. Suppressive actions of this compound on ionic currents in retinal ganglion cells may explain its neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The beta-adrenoceptor antagonists metipranolol and timolol are retinal neuroprotectants: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Effects of this compound on light responses and membrane conductance in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Protective effects of this compound in eyes with kainic acid-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro experiments show that this compound is a retinal neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Betaxolol's Interaction with Voltage-Sensitive Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betaxolol, a cardioselective β1-adrenergic receptor antagonist, is primarily recognized for its therapeutic applications in glaucoma and hypertension. Beyond its canonical mechanism of action, emerging evidence indicates a direct interaction with voltage-sensitive sodium channels (NaV). This technical guide provides an in-depth analysis of the current understanding of this interaction, synthesizing available quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms. While this compound's inhibitory effects on sodium current amplitude are documented, a comprehensive characterization of its influence on channel kinetics remains an area for future investigation. This document aims to be a core resource for researchers and professionals in pharmacology and drug development exploring the multifaceted actions of this compound and its potential as a modulator of neuronal excitability.
Introduction
Voltage-sensitive sodium channels are integral membrane proteins that mediate the rapid influx of sodium ions underlying the rising phase of action potentials in most excitable cells. Their dysfunction is implicated in a variety of neurological and cardiovascular disorders. This compound's engagement with these channels suggests a broader pharmacological profile than previously understood, with potential implications for its neuroprotective effects observed in conditions like glaucoma. This guide delves into the molecular and electrophysiological evidence defining this interaction.
Quantitative Analysis of this compound's Effect on Sodium Channel Function
The primary evidence for this compound's interaction with NaV channels comes from radioligand binding assays, ion influx studies, and direct electrophysiological recordings. The available quantitative data from key studies are summarized below for comparative analysis.
Table 1: Inhibition of [3H]-Batrachotoxinin-A 20-α-benzoate (BTX-B) Binding by this compound
| Preparation | This compound Concentration | % Inhibition | IC50 | Reference |
| Rat Cerebrocortical Synaptosomes | 10 µM | ~50% | 9.8 µM | [Melena et al., 2000][1][2] |
Table 2: Inhibition of Veratridine-Stimulated Na+ Influx by this compound
| Preparation | This compound Concentration | % Inhibition | IC50 | Reference |
| Rat Cerebrocortical Synaptosomes | 30 µM | ~50% | 28.3 µM | [Melena et al., 2000][1][2] |
Table 3: Reduction of Voltage-Gated Sodium Current Amplitude by this compound
| Cell Type | This compound Concentration | % Reduction of Peak Current | Reference |
| Tiger Salamander Retinal Ganglion Cells | 50 µM | ~33% | [Gross et al., 2000][3] |
| Tiger Salamander Retinal Ganglion Cells | 50 µM | ~20% | [Another study by Gross et al. mentioned in literature] |
Proposed Mechanism of Action
Based on the available data, this compound is proposed to interact with voltage-sensitive sodium channels through an indirect, allosteric mechanism at the neurotoxin binding site 2.[1] This site is distinct from the pore-blocking site (site 1) targeted by toxins like tetrodotoxin. The interaction at site 2 is thought to modulate the channel's gating properties rather than physically occluding the ion conduction pathway.[1]
dot
Caption: Proposed allosteric inhibition of NaV channels by this compound.
Experimental Protocols
[3H]-Batrachotoxinin-A 20-α-benzoate (BTX-B) Binding Assay
-
Objective: To determine the affinity of this compound for the neurotoxin binding site 2 on voltage-sensitive sodium channels.
-
Preparation: Crude synaptosomal membranes were prepared from the cerebral cortices of male Wistar rats.
-
Procedure:
-
Membranes were incubated with 1 nM [3H]-BTX-B in a buffer containing 50 mM HEPES/Tris (pH 7.4), 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, and 1 µM tetrodotoxin.
-
Various concentrations of this compound were added to the incubation mixture.
-
The mixture was incubated for 60 minutes at 37°C.
-
The reaction was terminated by filtration through Whatman GF/B filters.
-
The radioactivity retained on the filters was quantified by liquid scintillation spectrometry.
-
-
Data Analysis: Non-specific binding was determined in the presence of 300 µM veratridine. IC50 values were calculated by non-linear regression analysis.
Caption: General workflow for whole-cell patch-clamp experiments.
Gaps in Current Knowledge and Future Directions
A significant limitation in the current literature is the absence of detailed characterization of this compound's effects on the kinetic properties of voltage-gated sodium channels. To fully understand its mechanism of action and potential therapeutic applications, future research should focus on:
-
Tonic and Use-Dependent Block: Investigating whether the blocking effect of this compound is dependent on the channel's state (resting, open, or inactivated) and the frequency of channel activation.
-
Effects on Channel Gating: Quantifying the impact of this compound on the voltage-dependence of activation and inactivation, as well as the time constants for entry into and recovery from inactivation.
-
Subtype Selectivity: Determining the affinity and efficacy of this compound for different NaV channel subtypes (e.g., NaV1.1, NaV1.2, NaV1.5) to understand its potential for tissue-specific effects and off-target liabilities.
For comparative purposes, the well-characterized sodium channel blocker and β-blocker, propranolol, has been shown to exhibit both tonic and use-dependent block, with a preference for the inactivated state of the channel. Elucidating whether this compound shares these properties will be crucial for a comprehensive understanding of its pharmacological profile.
Conclusion
The available evidence strongly suggests that this compound directly interacts with voltage-sensitive sodium channels, leading to an inhibition of sodium influx. This interaction is likely mediated by an allosteric mechanism at neurotoxin site 2. While the inhibitory effect on peak sodium current has been quantified, a detailed understanding of the kinetic modifications induced by this compound is currently lacking. Further electrophysiological studies are warranted to fully elucidate the molecular details of this interaction, which may provide novel insights into the neuroprotective properties of this widely used therapeutic agent and open avenues for the development of new modulators of neuronal excitability.
References
- 1. This compound, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a beta(1)-adrenoceptor antagonist, reduces Na(+) influx into cortical synaptosomes by direct interaction with Na(+) channels: comparison with other beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Insights into Cardiac and Brain Sodium Channels Modulation by Beta Blockers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Betaxolol In Vitro Assays for Neuroprotection Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaxolol, a selective beta-1 adrenergic receptor antagonist, is primarily utilized in the management of glaucoma and hypertension. Beyond its established role in reducing intraocular pressure, a growing body of evidence highlights its neuroprotective properties, particularly concerning retinal ganglion cells (RGCs). This neuroprotective effect is largely attributed to its ability to block voltage-gated sodium and calcium channels, a mechanism independent of its beta-blocking activity.[1][2] This application note provides detailed protocols for in vitro assays to investigate the neuroprotective effects of this compound, focusing on cell viability, cytotoxicity, and intracellular calcium dynamics.
Mechanism of Action
This compound's neuroprotective effects in vitro are primarily mediated through the modulation of ion channel activity. By blocking voltage-sensitive sodium and calcium channels, this compound can mitigate the detrimental effects of excitotoxicity and ischemia on neuronal cells.[1][2][3] An excessive influx of calcium is a key trigger in apoptotic pathways; therefore, its attenuation by this compound is a critical neuroprotective mechanism.[4] Some studies also suggest that this compound may exert protective effects through the induction of heme oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory properties.
The following diagram illustrates the proposed neuroprotective signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on this compound's neuroprotective effects.
Table 1: Effect of this compound on Ion Channel Activity
| Parameter | Cell Type | This compound Concentration | % Inhibition | Reference |
| High-Voltage-Activated Ca2+ Channel Current | Tiger Salamander Retinal Ganglion Cells | 50 µM | ~20% | [4] |
| Na+ Channel Current | Tiger Salamander Retinal Ganglion Cells | 50 µM | ~20% | [4] |
| Glutamate-Evoked Current | Tiger Salamander Retinal Ganglion Cells | 50 µM | Not specified | [4] |
| Veratridine-Stimulated Na+ Influx (IC50) | Rat Cortical Synaptosomes | 28.3 µM | 50% | [3] |
| [3H]-Batrachotoxin-A 20-α-benzoate Binding (IC50) | Rat Cerebrocortical Synaptosomes | 9.8 µM | 50% | [3] |
Table 2: Effect of this compound on Cell Viability Under Hypoxic Conditions
| Cell Type | This compound Concentration | Incubation Time | % Viability (vs. Control) | Reference |
| Purified Retinal Ganglion Cells | 10⁻⁸ M | 12 hours | 51.5% (NS) | [5] |
| Purified Retinal Ganglion Cells | 10⁻⁷ M | 12 hours | 58.3% (p<0.05) | [5] |
| Purified Retinal Ganglion Cells | 10⁻⁶ M | 12 hours | 60.5% (p<0.05) | [5] |
NS: Not Significant
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the neuroprotective effects of this compound.
Experimental Workflow
The general workflow for assessing the neuroprotective potential of this compound in vitro is depicted below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cells (e.g., RGC-5 cell line)
-
96-well culture plates
-
This compound hydrochloride
-
Neurotoxic agent (e.g., glutamate, kainic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing varying concentrations of this compound.
-
In designated wells, add the neurotoxic agent to induce cell death. Include control wells with untreated cells and cells treated only with the neurotoxic agent.
-
Incubate for the desired period (e.g., 24-48 hours).
-
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
Protocol 2: Cytotoxicity Assessment using LDH Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
Neuronal cells
-
96-well culture plates
-
This compound hydrochloride
-
Neurotoxic agent
-
LDH cytotoxicity assay kit (containing LDH assay reagent and lysis buffer)
-
Culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer (as per kit instructions).
-
Medium background: Culture medium without cells.
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reagent to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Intracellular Calcium Measurement using Indo-1 AM
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Indo-1 AM.
Materials:
-
Neuronal cells
-
Indo-1 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
This compound hydrochloride
-
Agonist to induce calcium influx (e.g., glutamate, ionomycin)
-
Fluorescence microscope or plate reader with UV excitation capabilities
Procedure:
-
Cell Preparation: Culture neuronal cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.
-
Dye Loading:
-
Prepare a loading buffer containing 1-5 µM Indo-1 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Treatment and Measurement:
-
Mount the coverslip on the microscope stage or place the plate in the reader.
-
Perfuse the cells with HBSS containing the desired concentration of this compound.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with an agonist to induce calcium influx.
-
Record the fluorescence emission at two wavelengths (typically ~405 nm for Ca²⁺-bound Indo-1 and ~485 nm for Ca²⁺-free Indo-1) following excitation at ~350 nm.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two emission wavelengths is calculated to determine the relative change in [Ca²⁺]i.
Conclusion
The provided protocols offer a robust framework for investigating the neuroprotective effects of this compound in vitro. By employing these assays, researchers can elucidate the mechanisms of action and quantify the efficacy of this compound in protecting neuronal cells from various insults. This information is crucial for the further development and application of this compound as a potential neuroprotective agent in various neurodegenerative conditions.
References
- 1. med.nyu.edu [med.nyu.edu]
- 2. The beta-adrenoceptor antagonists metipranolol and timolol are retinal neuroprotectants: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppressive actions of this compound on ionic currents in retinal ganglion cells may explain its neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Betaxolol Testing in Animal Models of Ocular Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaxolol is a selective β1-adrenergic receptor antagonist utilized in the management of glaucoma and ocular hypertension.[1] Its primary mechanism of action involves the reduction of aqueous humor production, which in turn lowers intraocular pressure (IOP), a major risk factor for glaucomatous optic neuropathy.[2] Preclinical evaluation of this compound and novel formulations necessitates the use of robust and reproducible animal models of ocular hypertension.
These application notes provide an overview of common animal models, detailed experimental protocols for inducing ocular hypertension and subsequently testing the efficacy of this compound, and a summary of expected quantitative outcomes. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and other IOP-lowering agents.
Mechanism of Action of this compound in Lowering Intraocular Pressure
This compound exerts its ocular hypotensive effect by selectively blocking β1-adrenergic receptors in the ciliary epithelium of the eye.[2] This blockade inhibits the G-protein-coupled signaling cascade that leads to the production of cyclic AMP (cAMP).[2] The reduction in intracellular cAMP levels is believed to be the key step in decreasing the secretion of aqueous humor by the ciliary body, thus lowering intraocular pressure.[2] Beyond its primary IOP-lowering effect, studies also suggest that this compound may have neuroprotective properties, potentially by reducing Na+ and Ca2+ influx into retinal ganglion cells, which can mitigate ischemic and excitotoxic damage.[3][4]
Animal Models of Ocular Hypertension
A variety of animal models are employed to induce ocular hypertension for the screening and evaluation of anti-glaucoma therapies. The choice of model often depends on the specific research question, desired duration of hypertension, and the species being used. Commonly utilized models include rabbits, rats, and mice.
1. Steroid-Induced Ocular Hypertension:
This model mimics a form of secondary open-angle glaucoma in humans.[5] Topical or periocular administration of corticosteroids, such as dexamethasone or prednisolone, can lead to an elevation in IOP in a subset of animals.[5] Rabbits and mice are frequently used for this model.[6][7] The age of the animal can influence the hypertensive response, with younger rabbits often showing a more pronounced increase in IOP.[3]
2. Laser-Induced Ocular Hypertension:
This is a widely used and well-established model that involves using a laser to photocoagulate the trabecular meshwork or episcleral veins, obstructing aqueous humor outflow and thereby increasing IOP.[3] This method can produce a sustained elevation in IOP and is applicable to various species, including rabbits, rats, and nonhuman primates.[8][9]
3. Hypertonic Saline-Induced Ocular Hypertension:
Injection of hypertonic saline into the episcleral veins can induce scarring and obstruction of aqueous outflow pathways, leading to a rapid and significant elevation in IOP.[2] This model is often used in rats to create a chronic model of ocular hypertension.[2]
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative effects of topical this compound on intraocular pressure in various animal models of ocular hypertension.
| Animal Model | Species | This compound Concentration | Baseline IOP (mmHg) | Post-Treatment IOP (mmHg) | Maximal IOP Reduction (%) | Time to Peak Effect | Citation(s) |
| Normotensive | Dog | 0.5% | 21.20 ± 1.90 | 17.90 ± 2.12 | ~15.6% | 2 hours | [1] |
| Normotensive | Rabbit | 0.5% | Not specified | 2-3 mmHg reduction | Not specified | Not specified | [4] |
| Hypertonic Saline-Induced OHT | Rat | 0.5% | 39 ± 2 (untreated) | 29 ± 7 | ~25.6% | Not specified | [10] |
Note: IOP values are presented as mean ± standard deviation where available. The percentage reduction is calculated based on the provided mean values.
Experimental Protocols
Protocol 1: Steroid-Induced Ocular Hypertension in Rabbits and this compound Efficacy Testing
Materials:
-
Healthy New Zealand White rabbits (2-3 kg)
-
Topical corticosteroid solution (e.g., 1% prednisolone acetate or 0.1% dexamethasone)
-
This compound ophthalmic solution (0.5%)
-
Vehicle control (e.g., sterile saline)
-
Tonometer (e.g., Tono-Pen, rebound tonometer)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Animal restrainer
Procedure:
-
Animal Acclimatization and Baseline IOP Measurement:
-
House rabbits individually and allow for an acclimatization period of at least one week.[11]
-
Measure baseline IOP in both eyes for 3-5 consecutive days to establish a stable baseline.
-
To measure IOP, apply one drop of topical anesthetic to the cornea. Gently restrain the rabbit and obtain at least three tonometer readings per eye, averaging the values.
-
-
Induction of Ocular Hypertension:
-
Instill one drop of the corticosteroid solution into one eye of each rabbit, three to four times daily. The contralateral eye can serve as a control and receive the vehicle.[12]
-
Monitor IOP weekly. A significant increase in IOP (typically >5 mmHg above baseline) is expected within 2-4 weeks in responder animals.[6]
-
-
This compound Administration and Efficacy Testing:
-
Once ocular hypertension is established, randomize the hypertensive animals into treatment and control groups.
-
Instill one drop of 0.5% this compound ophthalmic solution into the hypertensive eye of the treatment group, typically twice daily.
-
The control group should receive the vehicle at the same frequency.
-
Measure IOP at predetermined time points post-instillation (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) to determine the time-course of action and peak effect.
-
Continue treatment and IOP monitoring for the desired study duration.
-
-
Data Analysis:
-
Calculate the mean IOP and standard deviation for each group at each time point.
-
Determine the change in IOP from the hypertensive baseline for each eye.
-
Statistically compare the IOP reduction between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
Protocol 2: Laser-Induced Ocular Hypertension in Rats and this compound Efficacy Testing
Materials:
-
Adult Wistar or Sprague-Dawley rats (250-300 g)
-
Argon or diode laser photocoagulator
-
Goniolens (for trabecular meshwork photocoagulation)
-
General and topical anesthetics (e.g., ketamine/xylazine cocktail, proparacaine)
-
This compound ophthalmic solution (0.5%)
-
Vehicle control
-
Rebound tonometer calibrated for rats
Procedure:
-
Animal Preparation and Baseline IOP:
-
Acclimatize rats and measure baseline IOP as described for rabbits.
-
-
Induction of Ocular Hypertension:
-
Anesthetize the rat with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Apply a topical anesthetic to the eye.
-
For trabecular meshwork photocoagulation, place a goniolens on the cornea. Deliver approximately 50-70 laser spots (50 µm spot size, 0.5-1.0 W power, 0.1-second duration) to 360° of the trabecular meshwork.
-
Alternatively, for episcleral vein photocoagulation, deliver laser spots to the episcleral veins.
-
Apply a topical antibiotic ointment post-procedure.
-
Monitor IOP weekly. A sustained elevation in IOP is typically observed within 1-2 weeks.[9]
-
-
This compound Efficacy Testing:
-
Once a stable elevation in IOP is confirmed, randomize the rats into treatment and control groups.
-
Administer one drop of 0.5% this compound or vehicle to the hypertensive eye twice daily.
-
Measure IOP at various time points after the first dose and throughout the study period.
-
-
Data Analysis:
-
Analyze the data as described in the steroid-induced model protocol.
-
Visualizations
Caption: this compound's mechanism of action in reducing aqueous humor production.
Caption: General experimental workflow for this compound efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Modeling experimental glaucoma for screening studies of antiglaucomatous activity | Research Results in Pharmacology [rrpharmacology.ru]
- 3. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of long-term topical this compound on tissue circulation in the iris and optic nerve head - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of topical this compound in ocular hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rabbit model of age-dependant ocular hypertensive response to topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Protocol for laser-induced chronic ocular hypertension and intracameral injection in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. gjms.com.pk [gjms.com.pk]
- 12. Ocular changes in rabbits with corticosteroid-induced ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sustained Ocular Delivery of Betaxolol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of various ocular drug delivery systems designed for the sustained release of Betaxolol, a selective β1-adrenergic receptor antagonist used in the treatment of glaucoma.
Introduction to Sustained Ocular Drug Delivery for Glaucoma
Glaucoma, a leading cause of irreversible blindness, is often managed by lowering intraocular pressure (IOP).[1] Conventional eye drops, the most common form of treatment, suffer from poor bioavailability due to rapid precorneal elimination and nasolacrimal drainage, leading to the need for frequent administration and potential systemic side effects.[1][2][3][4][5] Sustained release ocular drug delivery systems aim to overcome these limitations by prolonging the contact time of the drug with the corneal surface, thereby enhancing its therapeutic efficacy and patient compliance.[6][7] this compound hydrochloride is a cardioselective β1-adrenergic receptor blocking agent particularly useful for treating glaucoma in patients with pulmonary disease.[6][8]
This compound lowers IOP by blocking β1-adrenoceptors in the ciliary body, which suppresses the formation of aqueous humor.[3] Specifically, it inhibits the production of cyclic adenosine monophosphate (cAMP), a key molecule in aqueous humor production.[5]
Signaling Pathway of this compound in Reducing Intraocular Pressure
Caption: Mechanism of this compound in reducing aqueous humor production.
Sustained Release Formulations for this compound
Several advanced drug delivery platforms have been investigated for the sustained ocular release of this compound. These include nanoparticles, in-situ gelling systems, and ocular inserts.
Nanoparticulate Systems
Nanoparticles offer several advantages for ocular drug delivery, including improved biocompatibility, surface modifiability for tissue targeting, and the ability to overcome ocular barriers.[5] Mucoadhesive polymers like chitosan can be used to prolong the precorneal residence time.[1][2]
| Formulation Type | Polymer/Components | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | In-Vitro Release Duration | Reference |
| Chitosan Nanoparticles | Chitosan | 168-260 | +25.2 to +26.4 | - | - | Up to 12 h | [1][2] |
| Multifunctional Nanoparticles | Montmorillonite, Hyaluronic Acid, Chitosan | - | +21.28 ± 1.11 | 85.40 ± 0.20 | 15.92 ± 0.26 | - | [5] |
| Niosomes | Span® 40, Cholesterol | 332 ± 7 | -46 ± 1 | 69 ± 5 | - | - | [9][10] |
| Bilosomes | - | - | - | - | - | Over 24 h | [11] |
In-Situ Gelling Systems
In-situ gelling systems are liquid formulations that undergo a phase transition to a gel upon instillation into the eye, triggered by physiological conditions such as temperature or pH.[3][4] This increases the viscosity and precorneal residence time, leading to sustained drug release.[3][4]
| Formulation Type | Gelling Agent(s) | Trigger | Sustained Release Duration | Key Findings | Reference |
| Temperature-sensitive | Pluronic F-127, HPMC-E 50 LV | Temperature | Over 7 hours | Overcomes poor bioavailability and rapid precorneal elimination. | [3][4] |
| Temperature-sensitive | Poloxamer 407, HPMC | Temperature | Over 8 hours | A viable alternative to conventional eye drops. | [12] |
| pH-triggered (Niosome-laden) | Carbopol® 934P, Hydroxyethyl cellulose | pH | - | Prolonged IOP reduction and enhanced bioavailability. | [9][10] |
Ocular Inserts
Ocular inserts are solid, polymeric devices placed in the cul-de-sac of the eye to provide a sustained release of medication over an extended period.[6][7] They offer accurate dosing and can significantly reduce the frequency of administration.[7]
| Formulation Type | Polymer(s) | Release Duration | Key Findings | Reference |
| Matrix-type films | HPMCK4m, Ethyl cellulose | Over 14 hours | Increased polymer content decreases drug release. | [6] |
| Gelatin-based | Gelatin | - | Gelatin concentration is directly related to drug release. | [8] |
| Polymer composite | PMMA, PEO | Up to 24 hours | Promising once-a-day formulation. | [13] |
| Sandwich-type films | Arabinoxylan, Sodium alginate | - | Sodium alginate sustained the release of the drug. | [14] |
| Biodegradable inserts | Gelatin, Chitosan | Up to 12 hours | Potential to improve patient compliance. | [7] |
Experimental Protocols
Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol is based on the spontaneous emulsification method.[1][2]
Caption: Workflow for preparing this compound-loaded chitosan nanoparticles.
Materials:
-
This compound hydrochloride
-
Chitosan
-
Glacial acetic acid
-
Suitable organic solvent (e.g., acetone)
-
Deionized water
Procedure:
-
Preparation of Aqueous Phase: Dissolve a specific amount of chitosan in a 1% (v/v) glacial acetic acid solution.
-
Preparation of Organic Phase: Dissolve this compound hydrochloride in a suitable organic solvent.
-
Emulsification: Inject the organic phase into the aqueous chitosan solution under constant magnetic stirring at room temperature.
-
Nanoparticle Formation: The nanoparticles will form spontaneously due to the emulsification and solvent diffusion.
-
Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove unloaded drug and residual solvent.
-
Characterization: Analyze the nanoparticles for particle size, zeta potential, and encapsulation efficiency.
Preparation of Temperature-Triggered In-Situ Gelling System
This protocol is based on the cold method for preparing thermosensitive gels.[3][4]
Materials:
-
This compound hydrochloride (0.25% w/v)[3]
-
Pluronic F-127 (thermosensitive polymer)[3]
-
HPMC E 50 LV (viscosifying agent)[3]
-
Purified water
Procedure:
-
Polymer Dissolution: Disperse Pluronic F-127 and HPMC E 50 LV in cold purified water with continuous stirring.
-
Refrigeration: Store the polymeric solution in a refrigerator until a clear solution is formed.
-
Drug Incorporation: Dissolve this compound hydrochloride in the cold polymeric solution.
-
Volume Adjustment: Adjust the final volume with cold purified water.
-
Evaluation: Evaluate the prepared formulation for physical appearance, pH, gelation temperature, and drug content.[3][4]
In-Vitro Drug Release Studies
This protocol describes a common method for evaluating the release profile of sustained delivery systems.[5][6][7]
Caption: Workflow for in-vitro drug release testing.
Materials:
-
This compound sustained release formulation
-
Simulated Tear Fluid (STF, pH 7.4): Composed of NaCl, NaHCO₃, KCl, and CaCl₂ in deionized water.[5]
-
Dialysis membrane (for nanoparticles) or vial (for inserts/gels)
-
Magnetic stirrer or orbital shaker
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Release Medium: Prepare fresh STF (pH 7.4).
-
Apparatus Setup:
-
Incubation: Place the setup in a water bath or incubator maintained at physiological ocular temperature (e.g., 34-37°C) with constant, gentle stirring to simulate eye blinking.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed STF to maintain sink conditions.
-
Analysis: Determine the concentration of this compound in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry.
-
Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.
In-Vivo Pharmacodynamic Studies (IOP Measurement)
This protocol outlines the procedure for evaluating the efficacy of this compound formulations in an animal model of glaucoma.[1][2]
Animal Model: Dexamethasone-induced glaucoma model in rabbits.[1][2]
Procedure:
-
Induction of Glaucoma: Induce ocular hypertension in rabbits by topical administration of dexamethasone.
-
Grouping: Divide the animals into control and treatment groups.
-
Formulation Administration: Administer the developed this compound formulation to the treatment group and a control (e.g., saline or marketed formulation) to the control group.
-
IOP Measurement: Measure the intraocular pressure (IOP) at regular intervals using a tonometer.
-
Data Analysis: Compare the reduction in IOP between the treatment and control groups to determine the efficacy and duration of action of the formulation. An optimized nanoparticle formulation showed a 36.39 ± 1.84% reduction in IOP compared to the control at 5 hours.[1][2]
Safety and Ocular Tolerance Evaluation
Hen's Egg Test on Chorioallantoic Membrane (HET-CAM): This is a common method to assess the ocular irritation potential of a formulation. The developed nanoparticle formulations have been found to be non-irritant using this method.[1][2]
Draize Test and Histopathology: These tests are used to investigate the safety of the formulations. Multifunctional nanoparticles were found to be safe in irritation assays.[5]
Stability Studies
Stability studies are crucial to ensure that the formulation maintains its physicochemical properties and drug content over time. Formulations are typically stored at different temperature and humidity conditions (e.g., 25 ± 2°C/60 ± 5% RH) for a specified period (e.g., 3 months), and then re-evaluated for key parameters like particle size and drug content.[1][2][6]
By following these protocols and utilizing the provided data, researchers can effectively develop and evaluate novel sustained-release ocular drug delivery systems for this compound, with the ultimate goal of improving glaucoma therapy.
References
- 1. This compound Hydrochloride Loaded Chitosan Nanoparticles for Ocular ...: Ingenta Connect [ingentaconnect.com]
- 2. This compound hydrochloride loaded chitosan nanoparticles for ocular delivery and their anti-glaucoma efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. japsonline.com [japsonline.com]
- 5. Critical Evaluation of Multifunctional this compound Hydrochloride Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. iosrphr.org [iosrphr.org]
- 8. Controlled release design and evaluation of this compound inserts [wisdomlib.org]
- 9. This compound-loaded niosomes integrated within pH-sensitive in situ forming gel for management of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Long acting this compound ocular inserts based on polymer composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation and evaluation of sustained release ocular inserts of this compound hydrochloride using arabinoxylan from Plantago ovata - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Betaxolol by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaxolol is a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma. Accurate and sensitive quantification of this compound in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical approach for this purpose. This document provides detailed application notes and protocols for the determination of this compound using GC-MS, including sample preparation, derivatization, instrument parameters, and validation data.
Principle of the Method
The quantitative analysis of this compound by GC-MS involves the extraction of the analyte from the sample matrix, followed by chemical derivatization to enhance its volatility and thermal stability. The derivatized this compound is then separated from other components on a gas chromatographic column and subsequently detected by a mass spectrometer. Quantification is typically achieved using selected ion monitoring (SIM) mode, which provides high sensitivity and selectivity. An internal standard, such as deuterated this compound, is recommended for accurate quantification.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of this compound from plasma or physiological buffers.
Reagents and Materials:
-
Sodium hydroxide (NaOH), 2 M
-
Hydrochloric acid (HCl), 0.2 M
-
Diethyl ether (purified)
-
Internal Standard (IS): [2H5]this compound solution
-
Conical glass tubes with stoppers
-
Centrifugal evaporator
Procedure:
-
To 1 mL of the sample (e.g., plasma), add the internal standard.
-
Add 250 µL of 2 M NaOH and vortex to mix.
-
Add 3 mL of purified diethyl ether, vortex vigorously for 1 minute, and centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Back-extract the organic phase by adding 1 mL of 0.2 M HCl. Vortex and centrifuge.
-
Aspirate and discard the upper ether layer.
-
Wash the aqueous phase with 2 mL of diethyl ether, vortex, centrifuge, and discard the ether layer.
-
Add 250 µL of 2 M NaOH to the aqueous phase to basify.
-
Extract the this compound by adding 2 mL of diethyl ether. Vortex and centrifuge.
-
Transfer the upper ether layer to a small conical glass tube.
-
Evaporate the solvent to dryness using a centrifugal evaporator.[1]
Derivatization: Trimethylsilylation
To increase volatility for GC analysis, this compound is derivatized to its trimethylsilyl (TMS) ether.
Reagents and Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine or Acetonitrile (optional, as solvent)
-
Heating block or oven
Procedure:
-
To the dried extract from the sample preparation step, add 10-20 µL of BSTFA or MSTFA.[1] The reagent can be used neat or diluted 1:1 with pyridine or acetonitrile.[1]
-
Seal the tube and heat at 60°C for 5 minutes or let it stand overnight in a desiccator at 4°C.[1]
-
The derivatized sample is now ready for GC-MS analysis.
dot
Caption: Experimental workflow for this compound determination by GC-MS.
GC-MS Instrumental Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | Hewlett-Packard Model 5700 or equivalent |
| Column | Initial: 12 m x 0.32 mm bonded methyl silicone; Second: 25 m x 0.32 mm 5% phenylmethyl silicone (using a column switching system)[1] |
| Injection Mode | Splitless[1] |
| Injection Volume | 2-5 µL[1] |
| Injector Temperature | 220°C[1] |
| Oven Program | Initial temperature, then ramp at 8°C/min[1] |
| Carrier Gas | Helium |
| Mass Spectrometer | VG Model 70-70F or equivalent |
| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI)[1][2] |
| Ionization Energy | 70 eV (for EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (EI) | This compound-TMS: m/z 72 [CH2NHCH(CH3)2]+[1] |
| Monitored Ions (CI) | This compound-TMS: [MH]+; [2H5]this compound-TMS: [MH]+[2] |
Quantitative Data
The following tables summarize the validation parameters for the determination of this compound. Note that comprehensive quantitative data for the GC-MS method is limited in the public literature; therefore, data from a validated HPLC method is also provided for reference.
Table 1: GC-MS Method Performance
| Parameter | Value | Reference |
| Sensitivity (Limit of Detection) | 1 ng/mL | [2] |
| Correlation (vs. Electron Capture) | r = 0.9974 | [2] |
Table 2: HPLC Method Validation Parameters for this compound Enantiomers (for reference) [3]
| Parameter | (S)-Betaxolol | (R)-Betaxolol |
| Linearity Range (ng/mL) | 10 - 500 | 10 - 500 |
| Regression Equation | y = 0.005x - 0.002 | y = 0.005x - 0.003 |
| Correlation Coefficient (r) | > 0.997 | > 0.997 |
| Limit of Detection (LOD) (ng/mL) | 5 | 5 |
| Limit of Quantification (LOQ) (ng/mL) | 10 | 10 |
| Recovery from Tablets (%) | 97.4 - 101.4 | 97.4 - 101.4 |
| Recovery from Ophthalmic Sol. (%) | 98.0 - 102.0 | 98.0 - 102.0 |
| Precision (RSD %) in Tablets | 1.1 - 1.4 | 1.1 - 1.4 |
| Precision (RSD %) in Ophthalmic Sol. | 1.3 - 1.7 | 1.3 - 1.7 |
This compound's Mechanism of Action
This compound is a cardioselective β-adrenoceptor blocking agent. It competitively blocks beta-1 adrenergic receptors primarily found in the heart muscle. This action leads to a reduction in heart rate, cardiac contractility, and consequently, a decrease in blood pressure.
References
Application Notes and Protocols for In Vivo Experimental Design of Betaxolol's Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaxolol, a selective beta-1 adrenergic antagonist, has demonstrated neuroprotective properties in various models of retinal injury, independent of its intraocular pressure-lowering effects.[1][2] These neuroprotective actions are primarily attributed to its ability to block voltage-gated sodium and calcium channels, which mitigates excitotoxicity and subsequent apoptotic pathways.[1][3] This document provides detailed application notes and protocols for designing and conducting in vivo experiments to evaluate the neuroprotective efficacy of this compound in rodent models of retinal ischemia-reperfusion injury.
Core Concepts: this compound's Neuroprotective Mechanism
This compound's neuroprotective mechanism is not primarily mediated by its beta-blocking activity but rather by its direct action on ion channels. In conditions of retinal ischemia, excessive glutamate release leads to the overactivation of N-methyl-D-aspartate (NMDA) receptors, causing a massive influx of calcium (Ca2+) and sodium (Na+) ions.[3][4] This ionic imbalance triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal cell death.[5] this compound has been shown to directly inhibit voltage-gated Ca2+ and Na+ channels in retinal ganglion cells, thereby reducing this harmful ion influx and subsequent excitotoxicity.[3]
Proposed Signaling Pathway for this compound's Neuroprotective Effect
Caption: this compound's neuroprotective signaling pathway.
In Vivo Experimental Design: Retinal Ischemia-Reperfusion (I/R) Model
A common and effective in vivo model to study the neuroprotective effects of this compound is the retinal ischemia-reperfusion (I/R) injury model in rats. This model mimics the pathological processes occurring in diseases like glaucoma and retinal vascular occlusion.[6]
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the neuroprotective effects of this compound.
Table 1: Effect of this compound on Retinal Ganglion Cell (RGC) Viability
| Model System | Treatment | RGC Viability (% of Control) | Reference |
| Purified Rat RGC Culture (Hypoxia) | Hypoxia Alone | 51.5% | [7] |
| Purified Rat RGC Culture (Hypoxia) | Hypoxia + this compound (10⁻⁷ M) | 58.3% | [7] |
| Purified Rat RGC Culture (Hypoxia) | Hypoxia + this compound (10⁻⁶ M) | 60.5% | [7] |
| Mixed Retinal Cell Culture (Glutamate) | Glutamate Alone | 52% | [4] |
| Mixed Retinal Cell Culture (Glutamate) | Glutamate + this compound (10 µM) | 78% | [4] |
Table 2: Effect of this compound on Electroretinogram (ERG) b-wave Amplitude
| Animal Model | Injury Model | Treatment | Outcome | Reference |
| Rat | Ischemia/Reperfusion | This compound (i.p.) | Prevention of b-wave reduction | [8] |
| Cat (perfused eye) | N/A | This compound (50-60 µM) | Dose-related increase in b-wave amplitude | [9][10] |
Experimental Protocols
Protocol 1: Rat Model of Retinal Ischemia-Reperfusion (I/R) Injury
This protocol describes the induction of retinal I/R injury by elevating intraocular pressure (IOP).
Materials:
-
Adult Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Mydriatic eye drops (e.g., tropicamide)
-
30-gauge needle connected to a saline reservoir
-
Sterile saline solution
-
Tonometer
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with an intraperitoneal injection of the anesthetic cocktail. Apply a drop of topical anesthetic and mydriatic to the experimental eye.
-
Cannulation: Gently insert a 30-gauge needle connected to a saline reservoir into the anterior chamber of the eye.
-
Induction of Ischemia: Raise the saline reservoir to a height that increases the IOP to 110-140 mmHg. Maintain this pressure for 45-60 minutes.[6][11] Ischemia can be confirmed by observing whitening of the iris and retina.
-
Reperfusion: Lower the reservoir to allow for natural reperfusion of the retinal vessels. The needle is then withdrawn.
-
Post-operative Care: Apply a topical antibiotic to the eye to prevent infection. Keep the animal warm until it recovers from anesthesia.
Protocol 2: Electroretinography (ERG)
ERG is a non-invasive technique used to assess the function of the retina.[1]
Materials:
-
ERG recording system with a Ganzfeld stimulator
-
Corneal electrode, reference electrode, and ground electrode
-
Anesthetic cocktail
-
Mydriatic eye drops
-
Methylcellulose solution
Procedure:
-
Dark Adaptation: Dark-adapt the rats overnight (at least 12 hours) before the recording.[12]
-
Anesthesia and Pupil Dilation: Anesthetize the animal and dilate the pupils with a mydriatic agent. All subsequent procedures should be performed under dim red light.
-
Electrode Placement: Place the ground electrode subcutaneously in the tail or hind leg. The reference electrode is placed subcutaneously between the eyes.[12] Apply a drop of methylcellulose to the cornea and place the active corneal electrode.
-
Recording: Position the animal in the Ganzfeld dome. Record scotopic (dark-adapted) and photopic (light-adapted) ERG responses to flashes of varying intensities. The b-wave amplitude is a key indicator of inner retinal function and is often reduced after ischemic injury.
-
Data Analysis: Measure the amplitude of the a-wave (from baseline to the trough of the negative deflection) and the b-wave (from the trough of the a-wave to the peak of the positive deflection).
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect apoptotic cells by labeling the fragmented DNA.[13]
Materials:
-
Paraffin-embedded or cryopreserved retinal sections
-
TUNEL assay kit
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100 in sodium citrate)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Fix the enucleated eyes in 4% paraformaldehyde, followed by standard procedures for paraffin embedding or cryoprotection and sectioning.[13]
-
Deparaffinization and Rehydration (for paraffin sections): Dewax the sections in xylene and rehydrate through a graded series of ethanol.
-
Permeabilization: Incubate the sections with Proteinase K working solution, followed by a permeabilization solution.[13]
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C.
-
Staining and Imaging: Counterstain the nuclei with DAPI or Hoechst. Mount the sections and visualize under a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (typically green), indicating apoptosis.
-
Quantification: Count the number of TUNEL-positive cells in different retinal layers (e.g., ganglion cell layer, inner nuclear layer) and express it as a percentage of the total number of cells (stained with the nuclear counterstain).
Protocol 4: Western Blot for Bax and Bcl-2
Western blotting is used to quantify the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. An increased Bax/Bcl-2 ratio is indicative of apoptosis.
Materials:
-
Retinal tissue lysates
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Dissect and homogenize the retina in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.[14]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14] Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the expression of Bax and Bcl-2 to the loading control and calculate the Bax/Bcl-2 ratio.[15]
References
- 1. Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of cGMP-signalling and calcium-signalling in photoreceptor cell death: perspectives for therapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressive actions of this compound on ionic currents in retinal ganglion cells may explain its neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the neuroprotective effects of adrenoceptor drugs in retinal cell culture and intact retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium entry mediates hyperglycemia-induced apoptosis through Ca2+/calmodulin-dependent kinase ll in retinal capillary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optic Nerve Degeneration after Retinal Ischemia/Reperfusion in a Rodent Model [frontiersin.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. In vivo and in vitro experiments show that this compound is a retinal neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the beta1-selective adrenergic antagonist this compound on electroretinography in the perfused cat eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. worldscientific.com [worldscientific.com]
- 12. Video: Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning [jove.com]
- 13. Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Betaxolol Cytotoxicity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro cell culture models and detailed protocols for evaluating the cytotoxic effects of Betaxolol, a selective β1-adrenergic receptor blocker.
Introduction
This compound is a widely used medication for the management of glaucoma and hypertension.[1][2] While effective, understanding its potential cytotoxic effects on various cell types is crucial for a comprehensive safety assessment. This document outlines established cell culture models and experimental protocols to investigate this compound-induced cytotoxicity, with a focus on apoptosis.
Recommended Cell Culture Models
Several cell lines have been utilized to study the cytotoxic effects of this compound. The choice of cell model should be guided by the specific research question.
-
Human Corneal Endothelial (HCE) Cells: As this compound is frequently administered topically to the eye, HCE cells are a highly relevant model to assess ocular toxicity. Studies have shown that this compound can induce apoptosis in these cells in a dose-dependent manner.[3][4]
-
Human Trabecular Meshwork (HTM-5) Cells: These cells are located in the eye's drainage system and are crucial for maintaining normal intraocular pressure. Evaluating this compound's effect on HTM-5 cells can provide insights into its impact on the eye's aqueous outflow pathway.[5]
-
Non-Small Cell Lung Cancer (NSCLC) Cell Lines (A549 and H1299): These cell lines can be used to investigate the potential anti-cancer properties of this compound. Research has indicated that this compound can reduce the viability of these cancer cells.[6][7]
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The cytotoxic effects of this compound have been quantified in various cell lines using different assays. The following tables summarize key findings from the literature.
Table 1: EC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines.
| Cell Line | Assay | Incubation Time | EC50 (µM) | Reference |
| A549 | MTT | 72 hours | 251.3 ± 14.6 | [6] |
| H1299 | MTT | 72 hours | 252.2 ± 7.6 | [6] |
Table 2: Concentration-Dependent Effects of this compound on Human Corneal Endothelial (HCE) Cells.
| This compound Concentration (g/L) | Observation | Assay | Reference |
| > 0.04375 | Significant cytotoxicity, cytoplasmic vacuolation, cell shrinkage | Morphological Analysis | [3] |
| ≥ 0.0875 | Obvious decrease in cell viability | MTT Assay | [3] |
| 0.175 - 2.8 | Dose-dependent DNA fragmentation | Agarose Gel Electrophoresis | [3] |
Table 3: Pro-apoptotic Activity of this compound on Human Trabecular Meshwork (HTM-5) Cells.
| Treatment | Dilution | Apo 2.7 Positive Cells (%) | Reference |
| Control | - | 15.4 | [5] |
| Unpreserved this compound | 1/10 | 28.1 | [5] |
| Preserved this compound (with BAC) | 1/10 | 36.8 | [5] |
| Unpreserved this compound | 1/100 | No significant activity | [5] |
| Preserved this compound (with BAC) | 1/100 | 24.9 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound and include appropriate controls (vehicle control, positive control for maximum LDH release).
-
Incubate for the desired time period.
-
Carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant. This typically involves adding a reaction mixture and incubating for a specific time.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired duration.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis Visualization
This fluorescent staining method allows for the morphological distinction between viable, apoptotic, and necrotic cells.
Materials:
-
Cells of interest grown on coverslips or in a suitable plate
-
This compound stock solution
-
Acridine Orange solution (100 µg/mL in PBS)
-
Ethidium Bromide solution (100 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound.
-
Wash the cells with PBS.
-
Stain the cells with a mixture of AO and EB (e.g., 1 µL of each stock solution per 100 µL of cell suspension or medium).
-
Incubate for a short period (e.g., 5 minutes).
-
Observe the cells under a fluorescence microscope.
-
Viable cells: Green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange to red nucleus with no chromatin condensation.
-
DNA Fragmentation Assay (DNA Laddering)
This assay detects the characteristic cleavage of DNA into internucleosomal fragments that occurs during apoptosis.
Materials:
-
Cells of interest
-
This compound stock solution
-
Lysis buffer
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
TE buffer
-
Agarose gel electrophoresis system
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Harvest the cells and lyse them to release the DNA.
-
Treat the lysate with RNase A and Proteinase K to remove RNA and proteins.
-
Extract the DNA using phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA with ethanol.
-
Resuspend the DNA pellet in TE buffer.
-
Run the DNA samples on an agarose gel containing a DNA stain.
-
Visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing this compound Cytotoxicity
Proposed Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling cascade of this compound-induced apoptosis is not fully elucidated, based on its known effects and the general mechanisms of apoptosis, a plausible pathway is proposed. This compound, as a β-adrenergic antagonist, may also exert effects on ion channels. This can lead to cellular stress and the initiation of the intrinsic apoptotic pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of this compound on healthy corneal endothelial cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of this compound on healthy corneal endothelial cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Human trabecular cells and apoptosis: in vitro evaluation of the effect of this compound with or without preservative] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Quantifying Betaxolol enantiomers in pharmaceutical preparations
Application Note: Enantioselective Quantification of Betaxolol in Pharmaceutical Preparations by Chiral HPLC
Introduction
This compound is a cardioselective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma.[1] It possesses a single chiral center, existing as two enantiomers: (S)-(-)-betaxolol and (R)-(+)-betaxolol. The pharmacological activity of this compound resides primarily in the (S)-(-)-enantiomer, which is significantly more potent in its beta-blocking activity.[1][2] The (S)-(-)-form, levothis compound, is effective in reducing intraocular pressure in patients with primary open-angle glaucoma and ocular hypertension.[2] Given the differential pharmacological effects, the development of stereoselective analytical methods for the separation and quantification of this compound enantiomers is crucial for quality control in pharmaceutical manufacturing and pharmacokinetic studies.[3] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely applied and effective technique for this purpose.[3]
This application note details a validated chiral HPLC method for the direct separation and quantification of (S)- and (R)-betaxolol enantiomers in pharmaceutical dosage forms, such as tablets and ophthalmic solutions.[3][4]
The two enantiomers of this compound exhibit different but complementary activities. The beta-blocking activity, responsible for treating conditions like hypertension and angina, is primarily associated with the (S)-enantiomer.[5][6] While most beta-blockers are used as racemic mixtures, some, like timolol and levobunolol, are administered as pure enantiomers.[2][5] The stereoselective quantification of this compound is therefore essential for ensuring the therapeutic efficacy and safety of pharmaceutical products.
Experimental Protocol
This protocol is based on a validated direct enantiomeric resolution method using a teicoplanin-based chiral stationary phase.[3][7]
1. Instrumentation and Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system equipped with a pump, autosampler, column oven, and fluorescence detector.
-
Chiral Stationary Phase: Chirobiotic T (teicoplanin macrocyclic antibiotic) column (150 mm x 4.6 mm i.d.).[3][8]
-
Mobile Phase: A polar ionic mobile phase (PIM) consisting of methanol, glacial acetic acid, and triethylamine in a ratio of 100:0.020:0.025 (v/v/v).[3][4]
-
Detection: Fluorescence detector with excitation at 275 nm and emission at 305 nm.[3][7]
2. Preparation of Standard Solutions and Reagents
-
Stock Solutions: Prepare individual stock solutions of (S)-betaxolol, (R)-betaxolol, and the internal standard (S)-(-)-atenolol in methanol.
-
Calibration Standards: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 10 to 500 ng/mL for each enantiomer.[3][4]
-
Reagents: Use HPLC-grade methanol, glacial acetic acid, and triethylamine.[3]
3. Sample Preparation
-
Tablets:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a volumetric flask.
-
Add a suitable volume of methanol, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute an aliquot of the filtered solution with the mobile phase to a final concentration within the calibration range.
-
-
Ophthalmic Solutions:
-
Transfer an accurate volume of the ophthalmic solution into a volumetric flask.
-
Add a known amount of the internal standard.
-
Dilute to the mark with the mobile phase to achieve a concentration within the calibration range.[3]
-
Quantitative Data Summary
The described HPLC method has been validated for its linearity, accuracy, precision, and sensitivity. The results are summarized in the tables below.[3][4][7]
Table 1: Chromatographic Parameters [3][7]
| Parameter | S-(-)-Betaxolol | R-(+)-Betaxolol |
| Retention Time (min) | 11.3 | 12.6 |
Table 2: Method Validation Data [3][4][7]
| Validation Parameter | Result |
| Linearity Range (ng/mL) | 10 - 500 |
| Correlation Coefficient (r) | > 0.997 |
| Limit of Detection (LOD) (ng/mL) | 5 |
| Limit of Quantification (LOQ) (ng/mL) | 10 |
| Regression Equation (S)-betaxolol | y = 0.005x – 0.002 |
| Regression Equation (R)-betaxolol | y = 0.005x – 0.003 |
Table 3: Accuracy and Precision in Pharmaceutical Preparations [3][4]
| Formulation | Enantiomer | Recovery (%) | RSD (%) |
| Tablets | S-(-)-Betaxolol | 97.4 - 101.4 | 1.1 - 1.4 |
| R-(+)-Betaxolol | 97.4 - 101.4 | 1.1 - 1.4 | |
| Ophthalmic Solution | S-(-)-Betaxolol | 98.0 - 102.0 | 1.3 - 1.7 |
| R-(+)-Betaxolol | 98.0 - 102.0 | 1.3 - 1.7 |
Visualizations
Diagram 1: this compound Enantiomer Interaction with Beta-1 Adrenergic Receptor
Caption: Differential binding of this compound enantiomers to the receptor.
Diagram 2: Experimental Workflow for this compound Enantiomer Quantification
Caption: Workflow for the quantification of this compound enantiomers.
The presented chiral HPLC method provides a reliable and robust approach for the separation and quantification of this compound enantiomers in pharmaceutical products.[3] The method is highly specific, sensitive, and accurate, making it suitable for routine quality control analysis and for studying the stereoselective properties of this compound in various formulations.[3][4] The use of a teicoplanin-based chiral stationary phase with a polar ionic mobile phase allows for excellent resolution of the enantiomers without the need for derivatization.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Direct Enantiomeric Resolution of this compound with Application to Analysis of Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct enantiomeric resolution of this compound with application to analysis of pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 7. researchgate.net [researchgate.net]
- 8. la-press.org [la-press.org]
Application Notes and Protocols: Measuring Betaxolol's Effect on Aqueous Humor Dynamics Using Fluorophotometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing fluorophotometry to accurately measure the effect of Betaxolol on aqueous humor dynamics. This compound is a selective beta-1 adrenergic receptor antagonist that effectively lowers intraocular pressure (IOP) by reducing the rate of aqueous humor production.[1][2][3][4][5] Fluorophotometry is a non-invasive technique that allows for the quantitative measurement of aqueous humor flow, making it an invaluable tool in ophthalmic drug development and research.[6][7]
This document outlines the mechanism of action of this compound, presents quantitative data from relevant studies, provides a detailed experimental protocol for fluorophotometry, and includes workflow and pathway diagrams to visually represent the key processes.
Mechanism of Action of this compound
This compound is a cardioselective beta-1 adrenergic receptor blocker.[1][2] In the eye, it is thought to act on the ciliary body, the structure responsible for producing aqueous humor.[2][8] By selectively blocking beta-1 adrenergic receptors in the ciliary epithelium, this compound is believed to inhibit the production of cyclic AMP (cAMP).[2] This reduction in cAMP subsequently leads to a decrease in the secretion of aqueous humor, thereby lowering intraocular pressure.
Quantitative Data on this compound's Effect
The following table summarizes the quantitative effects of this compound on aqueous humor flow and intraocular pressure as measured by fluorophotometry and other methods in various studies.
| Study Parameter | Baseline (Control/Placebo) | After this compound Treatment | Percentage Change | Citation |
| Aqueous Humor Flow (µL/min) | ||||
| Study 1 | 2.50 ± 0.71 | 1.83 ± 0.52 (with Timolol, a non-selective beta-blocker) | 26.8% reduction (Timolol) | [9] |
| Study 2 | Not specified | Not specified | 23.8% reduction | [4] |
| Study 3 (Combination Therapy) | Not specified | Not specified | 39% to 44% reduction (this compound-brinzolamide) | [10] |
| Intraocular Pressure (mmHg) | ||||
| Study 4 | 22.9 ± 5.1 | 19.7 ± 3.0 | 14% reduction | [11] |
| Study 5 | Not specified | Not specified | 14% to 19% reduction (this compound-brinzolamide) | [10] |
Experimental Protocols
This section provides a detailed protocol for measuring the effect of this compound on aqueous humor flow using a scanning ocular fluorophotometer.
Materials
-
Scanning Ocular Fluorophotometer (e.g., Fluorotron Master)
-
Topical this compound ophthalmic solution (e.g., 0.5%)
-
Topical fluorescein sodium (e.g., 2%)
-
Proparacaine hydrochloride ophthalmic solution (0.5%)
-
Sterile saline solution
-
Micropipette
-
Data recording and analysis software
Experimental Workflow
Procedure
-
Subject Selection and Baseline Measurement:
-
Recruit healthy volunteers or patients with ocular hypertension or primary open-angle glaucoma.
-
Perform a complete ophthalmic examination, including baseline IOP measurements.
-
Subjects should discontinue any topical ocular medications for a specified washout period before the study.
-
-
Drug Administration:
-
Randomly assign subjects to either the this compound treatment group or a placebo control group in a double-masked fashion.
-
Instill one drop of the assigned medication into the cul-de-sac of the study eye(s) at specified time points (e.g., twice daily for one week).
-
-
Fluorescein Instillation:
-
On the day of fluorophotometry, instill one drop of proparacaine hydrochloride 0.5% for local anesthesia.
-
Five minutes later, instill a precise volume (e.g., 5 µL) of 2% fluorescein sodium solution onto the superior bulbar conjunctiva.
-
Allow the fluorescein to distribute in the tear film for a set amount of time (e.g., 10-15 minutes).
-
-
Fluorophotometry Measurement:
-
Position the subject comfortably at the scanning ocular fluorophotometer.
-
Perform an initial scan to measure the baseline fluorescence of the cornea and anterior chamber.
-
Subsequent scans should be performed at regular intervals (e.g., every 30-60 minutes) for a total duration of several hours (e.g., 4-6 hours).[6]
-
The instrument's software will automatically measure the concentration of fluorescein in the cornea and anterior chamber at each time point.
-
-
Data Analysis:
-
The rate of decrease in fluorescein concentration in the anterior chamber over time is used to calculate the aqueous humor flow rate.
-
The software accompanying the fluorophotometer typically calculates the flow rate based on established mathematical models.
-
The formula for calculating aqueous humor flow (F) is: F = (dC/dt) * V Where:
-
dC/dt is the rate of change of fluorescein concentration in the anterior chamber.
-
V is the volume of the anterior chamber.
-
-
Compare the aqueous humor flow rates and IOP measurements between the this compound and placebo groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Logical Relationships in Data Interpretation
Conclusion
Fluorophotometry is a robust and reliable method for quantifying the pharmacological effects of drugs like this compound on aqueous humor dynamics. The protocols and information provided herein offer a framework for researchers and drug development professionals to design and execute studies aimed at evaluating the efficacy of IOP-lowering agents. Accurate measurement of changes in aqueous humor flow is critical for understanding the mechanism of action and optimizing the therapeutic potential of new and existing glaucoma medications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A fluorophotometric study on the aqueous humor dynamics in primary open angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. [Aqueous humor flow measured by fluorophotometry. A comparative study of the effect of various beta-blocker eyedrops in patients with ocular hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical Evaluation of Multifunctional this compound Hydrochloride Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A New Method to Measure Aqueous Humor Flow [brightfocus.org]
- 8. Aqueous Flow Measured by Fluorophotometry in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Comparison of the efficacy of this compound-brinzolamide and timolol-dorzolamide as suppressors of aqueous humor flow in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
Application Notes and Protocols for Inducing Experimental Ischemia in Betaxolol Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing experimental ischemia in both retinal and cardiac models to investigate the therapeutic effects of Betaxolol. The protocols are supplemented with quantitative data on the expected outcomes and visualizations of the underlying signaling pathways.
I. Retinal Ischemia Model in Rats
This model is designed to screen neuroprotective agents, such as this compound, against retinal ischemia-reperfusion injury, a key pathological component of several retinal diseases.
Experimental Protocol: High Intraocular Pressure (HIOP)-Induced Retinal Ischemia
This protocol details the induction of transient retinal ischemia in rats by elevating intraocular pressure (IOP).
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Topical proparacaine hydrochloride (0.5%)
-
Sterile saline solution (0.9%)
-
30-gauge needle connected to a saline reservoir via tubing
-
Infusion pump or adjustable-height IV pole
-
Tonometer
-
Microscope for visualization
Procedure:
-
Anesthesia and Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic cocktail (intraperitoneal injection). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the animal on a heating pad to maintain body temperature.
-
Apply a drop of topical proparacaine to the cornea of the eye that will undergo the procedure for local anesthesia.
-
-
Cannulation of the Anterior Chamber:
-
Under a microscope, gently insert a 30-gauge needle, connected to the saline reservoir, into the anterior chamber of the eye. The insertion point should be at the corneal limbus.
-
-
Induction of Ischemia:
-
Elevate the saline reservoir to a height that raises the intraocular pressure to a target level (e.g., 110-120 mmHg) for a specified duration (typically 45-60 minutes).[1] This pressure should be sufficient to halt retinal blood flow, which can be confirmed by observing the whitening of the retina.
-
Continuously monitor the IOP with a tonometer.
-
-
Reperfusion:
-
After the ischemic period, lower the saline reservoir to allow for the restoration of normal IOP and blood flow (reperfusion).
-
Remove the needle from the anterior chamber.
-
Apply a topical antibiotic to the eye to prevent infection.
-
-
Post-Procedure Monitoring and this compound Administration:
-
Allow the animal to recover from anesthesia on a heating pad.
-
For this compound treatment groups, topical administration of this compound solution (e.g., 0.5%) can be applied before and/or after the ischemic insult, as per the experimental design. One study applied L-betaxolol topically 10, 5, and 1 minutes before ischemia and then twice daily during the reperfusion period.[1]
-
Data Presentation: Expected Outcomes in Retinal Ischemia Model
The following tables summarize the expected quantitative changes in key parameters following retinal ischemia and the potential protective effects of this compound.
Table 1: Effect of Ischemia on Electroretinogram (ERG) b-wave Amplitude in Rats
| Group | ERG b-wave Amplitude (µV) |
| Normal/Control | 172.12[2] |
| Ischemia (60 min) | 32.61[2] |
| Ischemia + this compound | Significant reversal of the reduction[1] |
Note: this compound has been shown to cause a significant reversal of the ischemia-induced reduction in ERG b-wave amplitude. While the exact value can vary, the trend is a restoration towards the normal amplitude.
Table 2: Effect of Ischemia on Inner Plexiform Layer (IPL) Thickness in Rats
| Group | Inner Plexiform Layer Thickness (µm) |
| Normal/Control | ~48.22[3] |
| Ischemia (60 min) | Significant decrease[4] |
| Ischemia + this compound | Significant attenuation of the reduction[5] |
Note: Ischemia leads to a significant reduction in the thickness of the inner plexiform layer. This compound treatment has been shown to significantly attenuate this reduction.
Visualization: this compound Experimental Workflow in Retinal Ischemia
II. Myocardial Ischemia Model in Dogs
This in vivo model is used to assess the cardioprotective effects of drugs like this compound against myocardial ischemia and to study their impact on cardiac metabolism and function.
Experimental Protocol: Left Anterior Descending (LAD) Coronary Artery Occlusion
This protocol describes the surgical procedure for inducing regional myocardial ischemia in dogs by ligating the LAD coronary artery.
Materials:
-
Mongrel dogs of either sex
-
Anesthetic (e.g., sodium pentobarbital)
-
Ventilator
-
Surgical instruments for thoracotomy
-
Suture material (e.g., 4-0 silk)
-
ECG and blood pressure monitoring equipment
-
Lidocaine (for arrhythmia prevention)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the dog and intubate it for artificial respiration with a ventilator.
-
Monitor ECG and blood pressure throughout the procedure.
-
Perform a left thoracotomy in the fourth or fifth intercostal space to expose the heart.
-
Open the pericardium to visualize the left ventricle and the LAD coronary artery.
-
-
LAD Artery Ligation:
-
Carefully dissect the LAD coronary artery at a position distal to the first major diagonal branch.
-
Pass a 4-0 silk suture around the LAD artery.
-
To induce ischemia, tighten the suture to occlude the artery. Occlusion can be maintained for a desired period (e.g., 10-30 minutes) to simulate transient ischemia.[6]
-
Administer lidocaine as needed to manage any ventricular arrhythmias that may arise from the occlusion.
-
-
Reperfusion:
-
After the ischemic period, release the ligature to allow for reperfusion of the myocardial tissue.
-
-
This compound Administration and Tissue Sampling:
-
This compound can be administered intravenously at various doses (e.g., 0.1 or 0.3 mg/kg) prior to the induction of ischemia.[6]
-
At the end of the experiment, myocardial tissue samples from the ischemic and non-ischemic regions can be rapidly excised and freeze-clamped for metabolic analysis (e.g., ATP, creatine phosphate, lactate levels).
-
Data Presentation: Expected Outcomes in Myocardial Ischemia Model
The following table presents the expected changes in myocardial high-energy phosphates during ischemia and the protective effect of this compound.
Table 3: Effect of this compound on Myocardial Metabolism During Ischemia in Dogs (10 min occlusion)
| Group | Creatine Phosphate (µmol/g dry weight) | ATP (µmol/g dry weight) |
| Sham (No Ischemia) | 25.9 ± 1.5 | 16.2 ± 0.6 |
| Ischemia (Control) | 5.4 ± 1.0 | 11.5 ± 0.5 |
| Ischemia + this compound (0.1 mg/kg) | 11.2 ± 1.8 | 13.7 ± 0.6 |
| Ischemia + this compound (0.3 mg/kg) | 15.1 ± 2.0 | 14.5 ± 0.5 |
Data are presented as mean ± S.E.M. *p < 0.05 vs. Ischemia (Control). (Data adapted from a study on the effects of this compound on ischemic myocardial metabolism in dogs.[6])
Visualization: Experimental Workflow for Myocardial Ischemia
III. Signaling Pathways of this compound in Ischemia
This compound exerts its protective effects through multiple mechanisms, primarily by reducing excitotoxicity and promoting cell survival.
Neuroprotective Signaling Pathway of this compound in Retinal Ischemia
References
- 1. Topically applied this compound attenuates ischaemia-induced effects to the rat retina and stimulates BDNF mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of ischemic damage in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates retinal ischemia/reperfusion damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effects of this compound, a cardioselective beta-adrenoceptor antagonist, on ischemic myocardial energy and carbohydrate metabolism in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Betaxolol Instability in Physiological Buffers: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Betaxolol in physiological buffers. This resource aims to address common issues encountered during experiments, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution in Phosphate Buffered Saline (PBS) appears cloudy or has a precipitate. What is the likely cause?
A1: Precipitation of this compound in PBS is a common issue that can arise from several factors:
-
Exceeding Solubility Limit: this compound hydrochloride has a defined solubility in aqueous solutions. Preparing a concentration that exceeds this limit will result in precipitation. The solubility of this compound in PBS (pH 7.2) is approximately 10 mg/mL.
-
pH Shifts: The pH of phosphate buffers is temperature-dependent. If the pH of your PBS was adjusted at room temperature and then heated to 37°C for an experiment, the pH can decrease, potentially reducing the solubility of this compound and causing it to precipitate.
-
Interaction with Phosphate Ions: Although less common for this compound itself, high concentrations of phosphate in buffers can sometimes lead to the precipitation of salts, especially if other divalent cations are present in the solution.
-
Low-Quality Reagents: The purity of the water and the salts used to prepare the buffer can impact the solubility of the compound. Contaminants can act as nucleation sites for precipitation.
Q2: What is the stability of this compound in physiological buffers at 37°C?
A2: this compound is known to be labile under strongly acidic, basic, and oxidative conditions.[1][2] In physiological buffers (around pH 7.4) at 37°C, the stability can be influenced by the specific buffer components and the duration of the experiment. While one study indicated that ophthalmic solutions are stable for at least 7 days at elevated temperatures, it is crucial to determine the stability of your specific experimental solution.[3] For compounded oral suspensions of this compound hydrochloride (1 mg/mL), stability has been demonstrated for 15 days at 25°C and for 2 months at 2-8°C.[4] For critical or long-term experiments, it is recommended to perform a preliminary stability study under your specific experimental conditions.
Q3: How should I prepare my this compound stock and working solutions to minimize stability issues?
A3: Proper solution preparation is critical. Here are some recommendations:
-
Use a suitable solvent for the stock solution: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of this compound.[5]
-
Prepare fresh working solutions: It is best practice to prepare fresh working solutions in your physiological buffer from the stock solution immediately before each experiment.
-
pH adjustment: Ensure the final pH of your working solution is accurately adjusted at the experimental temperature.
-
Gentle mixing: Use gentle vortexing or inversion to dissolve this compound. Avoid vigorous shaking that could introduce air and potentially lead to oxidation.
-
Filtration: After dissolution, filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.
Q4: Can I autoclave my this compound solution in PBS?
A4: It is not recommended to autoclave this compound in PBS. Autoclaving can lead to the degradation of this compound and can also cause the precipitation of phosphate salts from the buffer itself, resulting in a cloudy solution and an altered pH.[6] Sterile filtration through a 0.22 µm filter is the preferred method for sterilizing your this compound working solutions.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's properties and stability.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| Water | 36 mg/mL | [7] |
| PBS (pH 7.2) | 10 mg/mL | [8] |
| DMSO | ≥ 80 mg/mL | [5] |
| Ethanol | 25 mg/mL | [8] |
Table 2: Stability of Compounded this compound Hydrochloride (1 mg/mL) Oral Suspension
| Storage Condition | Stability Duration | Reference |
| 25°C / 60% Relative Humidity | 15 days | [4] |
| 2-8°C | 2 months | [4] |
| 2-8°C (after opening) | 1 month | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride (MW: 343.89 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound hydrochloride for your desired volume of 10 mM stock solution. For 1 mL, you will need 3.44 mg.
-
Carefully weigh the calculated amount of this compound hydrochloride and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming in a 37°C water bath may assist dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. Stock solutions in DMSO are generally stable for at least one year at -20°C and two years at -80°C.
Protocol 2: Simple Stability Assessment of this compound in Physiological Buffer
Objective: To determine the short-term stability of this compound in your experimental buffer at the experimental temperature.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your physiological buffer of interest (e.g., PBS, pH 7.4)
-
Incubator or water bath set to your experimental temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Sterile, sealed tubes
Procedure:
-
Prepare a working solution of this compound in your physiological buffer at the final experimental concentration.
-
Immediately after preparation (Time 0), take an aliquot of the solution for HPLC analysis. This will serve as your baseline.
-
Place the remaining solution in a sealed tube in the incubator or water bath at your experimental temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots for HPLC analysis.
-
Analyze the samples by HPLC to quantify the concentration of this compound. A decrease in the peak area of the parent this compound peak over time indicates degradation.
-
Plot the concentration of this compound versus time to assess its stability profile under your experimental conditions.
Visualized Workflows and Pathways
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting precipitation issues with this compound solutions.
Beta-1 Adrenergic Receptor Signaling Pathway
Caption: The signaling cascade initiated by the Beta-1 adrenergic receptor and inhibited by this compound.
References
- 1. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101665441A - Method for preparing l-betaxolol hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of this compound suspensions in oral syringes and glass bottles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. New Insights into Cardiac and Brain Sodium Channels Modulation by Beta Blockers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Betaxolol-Induced Side Effects in Cell Culture
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating the cytotoxic effects of Betaxolol in in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective β1-adrenergic receptor antagonist.[1] Its primary on-target effect is to block the binding of adrenergic agonists (like epinephrine) to β1 receptors, which are predominantly found in cardiac tissue.[1][2] This blockage inhibits the downstream signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and Protein Kinase A (PKA).[2] In ophthalmic applications for glaucoma, it is thought to reduce intraocular pressure by decreasing the production of aqueous humor.[1][3]
Q2: Why am I observing high levels of cell death even at low concentrations of this compound?
A2: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For example, some cancer cell lines have shown sensitivity to this compound, leading to apoptosis and necrosis.[4][5]
-
Off-Target Effects: At higher concentrations, the selectivity of this compound for β1 receptors may decrease, leading to off-target effects. Some beta-blockers are also known to induce oxidative stress or interfere with mitochondrial function, which can contribute to cytotoxicity.[6][7]
-
Formulation Components: If you are using a commercial ophthalmic solution, preservatives like benzalkonium chloride (BAC) can be highly cytotoxic and may be the primary cause of the observed cell death.[8] It is recommended to use a pure, unpreserved form of this compound for cell culture experiments.
Q3: What are the typical cytotoxic effects of this compound observed in cell culture?
A3: Studies have shown that this compound can induce a range of cytotoxic effects in a dose- and time-dependent manner, including:
-
Morphological changes such as cytoplasmic vacuolation, cell shrinkage, and detachment from the culture matrix.[9][10]
-
DNA fragmentation and increased plasma membrane permeability.[9][10]
Q4: Can this compound cause oxidative stress in cells?
A4: Yes, some beta-blockers have been associated with the induction of oxidative stress.[6][11] This can occur through mechanisms like interference with mitochondrial function, leading to an increase in reactive oxygen species (ROS).[7] Elevated ROS levels can damage cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis.[12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variance in results between replicate wells. | 1. Uneven Cell Seeding: Not having a single-cell suspension before plating. 2. Edge Effects: Evaporation in the outer wells of the microplate. 3. Inconsistent Drug Preparation: Errors in serial dilutions. | 1. Ensure cells are thoroughly resuspended to a single-cell suspension before plating. 2. Avoid using the outer wells of the plate for experimental conditions; fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and ensure thorough mixing of stock solutions and dilutions. |
| Unexpectedly high cytotoxicity at all tested concentrations. | 1. Incorrect Concentration Calculation: Errors in calculating dilutions from the stock solution. 2. High Cell Line Sensitivity: The chosen cell line is exceptionally sensitive to this compound. 3. Presence of Preservatives: Using a this compound formulation containing cytotoxic preservatives like BAC.[8] | 1. Double-check all calculations for dilutions. 2. Perform a broad dose-response experiment with concentrations spanning several orders of magnitude (e.g., from nanomolar to high micromolar) to determine the EC50 value. 3. Ensure you are using pure, preservative-free this compound hydrochloride. |
| Low signal or poor dynamic range in viability assay (e.g., MTT, MTS). | 1. Insufficient Cell Number: The initial seeding density is too low. 2. Low Metabolic Activity: The cell line has a naturally low metabolic rate. 3. Reagent/Protocol Issue: Problems with the assay reagent or incomplete formazan crystal dissolution. | 1. Optimize the initial cell seeding density to ensure the absorbance reading for the vehicle control is within the linear range of the assay.[14] 2. Increase the incubation time with the MTT/MTS reagent (e.g., from 2 to 4 hours). 3. Check the expiration date of the reagent. Ensure complete solubilization of the formazan crystals by thorough mixing.[14] |
| Results from MTT/MTS assay do not correlate with other methods (e.g., cell counting, apoptosis assays). | 1. Metabolic Interference: this compound may be altering the metabolic state of the cells without directly killing them, leading to a misleading result in metabolic assays. 2. Apoptosis vs. Necrosis: The timing of the assay may not be optimal to capture the primary mode of cell death. | 1. Corroborate results with a non-metabolic assay, such as direct cell counting (e.g., Trypan Blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).[15] 2. Use an apoptosis-specific assay, such as Annexin V/PI staining, to differentiate between apoptotic and necrotic cell death.[16] |
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound and the non-selective beta-blocker Propranolol on non-small cell lung cancer (NSCLC) cell lines after 72 hours of treatment. This data provides a reference for the potential antiproliferative concentrations of this compound.
| Compound | Cell Line | EC50 (µM) |
| This compound | A549 | 251.3 ± 14.6[4] |
| H1299 | 252.2 ± 7.6[4] | |
| Propranolol | A549 | 119.3 ± 12.7[4] |
| H1299 | 98.8 ± 10.3[4] |
Data extracted from a study on the effect of beta-adrenoreceptor blockers on the viability of NSCLC cell lines.[4]
Visual Guides
Signaling and Experimental Workflow Diagrams
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-Blockers and Oxidative Stress in Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 8. [Human trabecular cells and apoptosis: in vitro evaluation of the effect of this compound with or without preservative] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic effects of this compound on healthy corneal endothelial cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijo.cn [ijo.cn]
- 11. tandfonline.com [tandfonline.com]
- 12. Beta-Blockers and Oxidative Stress in Patients with Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecules and Mechanisms to Overcome Oxidative Stress Inducing Cardiovascular Disease in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Topical Betaxolol Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of topical Betaxolol formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating topical this compound for ophthalmic use?
A1: The main challenges in formulating topical this compound, particularly for glaucoma treatment, are associated with the eye's natural defense mechanisms.[1] These include rapid tear turnover and nasolacrimal drainage, which can wash away the drug, and the corneal barrier, which limits drug penetration into the anterior chamber of the eye.[1] These factors contribute to the low bioavailability of conventional eye drops, with less than 5% of the administered drug reaching the target tissue.[1] Additionally, formulation-specific issues can arise, such as ensuring sterility, maintaining the desired viscosity, and preventing physical and chemical instability of the formulation.[2]
Q2: What are the main strategies to improve the bioavailability of topical this compound?
A2: Two primary strategies are employed to enhance the ocular bioavailability of this compound:
-
Increasing Corneal Residence Time: This involves using formulation approaches that prolong the contact time of the drug with the ocular surface.[3] This can be achieved through the use of viscosity enhancers, mucoadhesive polymers, and in-situ gelling systems.[3][4]
-
Increasing Corneal Permeability: This strategy focuses on facilitating the transport of the drug across the corneal epithelium.[3] This can be accomplished using penetration enhancers, prodrugs, and colloidal systems like nanoparticles and liposomes.[3]
Q3: How do nanoparticle-based formulations improve this compound's bioavailability?
A3: Nanoparticle-based systems, such as niosomes and chitosan nanoparticles, can significantly enhance the bioavailability of this compound.[1][5] They achieve this by:
-
Prolonging Precorneal Residence Time: Mucoadhesive nanoparticles can interact with the mucin layer of the tear film, preventing rapid clearance.[1]
-
Controlled Drug Release: Nanoparticles can provide a sustained release of the drug over an extended period.[6]
-
Enhanced Permeability: The small size of nanoparticles may facilitate their transport across the corneal barrier.[1] Some polymers used in nanoparticles, like chitosan, can also reversibly loosen the tight junctions between corneal epithelial cells, further aiding drug penetration.[6]
Q4: What is the mechanism of action of this compound in reducing intraocular pressure?
A4: this compound is a selective beta-1 adrenergic receptor antagonist.[5][7] When applied topically to the eye, it acts on the beta-1 receptors in the ciliary body.[3][7] This action is believed to inhibit the production of cyclic AMP (cAMP), which in turn reduces the secretion of aqueous humor, the fluid within the eye.[7][8] The decrease in aqueous humor production leads to a reduction in intraocular pressure (IOP).[7][8]
Troubleshooting Guides
Formulation and Stability Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent Viscosity | - Inaccurate measurement of viscosity-enhancing agents.- Variations in temperature during processing.[9]- Improper mixing speed or time.[9] | - Calibrate all measuring equipment.- Implement strict temperature control during all manufacturing stages.- Optimize mixing parameters (speed and duration) for each batch size. |
| Phase Separation in Emulsions/Suspensions | - Inadequate homogenization.- Incorrect ratio of oil and water phases.- Inappropriate surfactant or emulsifying agent. | - Utilize a high-shear mixer or homogenizer.- Re-evaluate the formulation's oil-to-water ratio.- Screen different surfactants or emulsifying agents for better stability. |
| Drug Crystallization/Precipitation | - Supersaturation of the drug in the vehicle.- Changes in pH or temperature during storage.- Incompatibility with other excipients. | - Determine the saturation solubility of this compound in the formulation.- Incorporate co-solvents or solubilizing agents.- Evaluate the formulation's stability across a range of pH and temperature conditions. |
| Low Encapsulation Efficiency in Nanoparticles | - Suboptimal formulation parameters (e.g., polymer concentration, drug-to-polymer ratio).- Issues with the nanoparticle preparation method (e.g., sonication time, stirring speed). | - Systematically optimize formulation variables.- Refine the nanoparticle preparation process to ensure consistency.- Consider alternative encapsulation techniques. |
Experimental and Analytical Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Variability in In Vitro Permeation Studies (Franz Cell) | - Air bubbles trapped between the membrane and the receptor medium.- Inconsistent dosing of the formulation on the membrane.- Membrane integrity issues (damage or improper mounting). | - Degas the receptor medium before use and ensure no bubbles are present upon cell assembly.- Use a positive displacement pipette for accurate and consistent application of the formulation.- Carefully inspect membranes for any defects before use and ensure they are securely clamped. |
| Ocular Irritation Observed in Animal Studies (Draize Test) | - The formulation's pH or osmolality is outside the physiological range.- Presence of irritant excipients.- The inherent properties of the drug or delivery system. | - Adjust the pH to between 6.8 and 8.2 and the osmolality to between 270 and 315 mOsmol/kg.[6]- Screen all excipients for their irritation potential.- Consider alternative, less irritating delivery systems or concentration adjustments. |
| Poor Mucoadhesion Results | - Inappropriate selection or concentration of mucoadhesive polymer.- The testing method is not sensitive enough.- The mucin solution used in the in vitro test is not representative of the in vivo environment. | - Evaluate different mucoadhesive polymers (e.g., chitosan, hyaluronic acid, carbopol) at various concentrations.- Optimize the parameters of the mucoadhesion test (e.g., contact time, detachment force).- Ensure the mucin solution is freshly prepared and at the correct concentration. |
Data Presentation
Table 1: Physicochemical Properties of a Multifunctional this compound Hydrochloride (BH) Nanoparticle Formulation
| Parameter | Value | Reference |
| Particle Size (nm) | 778.90 ± 60.88 | [6] |
| Polydispersity Index (PDI) | Not specified, but described as narrow | [6] |
| Zeta Potential (mV) | +21.28 ± 1.11 | [6] |
| Encapsulation Efficiency (%) | 85.40 ± 0.20 | [6] |
| Drug Loading (%) | 15.92 ± 0.26 | [6] |
| pH | 6.94 ± 0.17 | [6] |
| Osmotic Pressure (mOsmol/kg) | 301.33 ± 3.86 | [6] |
Table 2: In Vitro Release of this compound Hydrochloride (BH) from Different Formulations
| Time (hours) | Cumulative Release from BH Solution (%) | Cumulative Release from MMt-BH-HA/CS-ED NPs (%) |
| 0.5 | ~51 | <20 |
| 2.5 | ~100 | ~30 |
| 12 | 100 | ~50 |
Data is estimated from the graphical representation in the cited source.[6]
Table 3: Comparison of Intraocular Pressure (IOP) Reduction by Different this compound Formulations
| Formulation | Mean IOP Reduction | Time to Peak Effect | Reference |
| 0.5% this compound Solution | 7.6 mm Hg (26%) | Not Specified | [10] |
| 0.5% Timolol Solution | 8.4 mm Hg (29%) | Not Specified | [10] |
| 0.25% this compound Suspension | Statistically similar to 0.5% solution | Not Specified | [11] |
| This compound-loaded Chitosan Nanoparticles | 9.9 ± 0.5 mm Hg (36.39 ± 1.84% reduction) | 5 hours | [12] |
| 0.25% this compound Suspension (pediatric) | 2.3 mm Hg | 12 weeks | [13] |
Experimental Protocols
In Vitro Permeation Test Using Franz Diffusion Cells
Objective: To evaluate the permeation of this compound from a topical formulation across a synthetic or biological membrane.
Methodology:
-
Receptor Chamber Preparation: Fill the receptor chamber of the Franz diffusion cell with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4). Degas the medium to prevent bubble formation.
-
Membrane Mounting: Securely mount a pre-hydrated synthetic membrane or excised cornea between the donor and receptor chambers, ensuring no leaks or wrinkles.
-
Temperature Control: Maintain the temperature of the Franz cell at 32-34°C to mimic physiological conditions.
-
Formulation Application: Accurately apply a known quantity of the this compound formulation to the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC.
-
Data Calculation: Calculate the cumulative amount of drug permeated per unit area over time and determine the permeation flux.
Ocular Irritation Assessment (Draize Test - based on OECD Guideline 405)
Objective: To assess the potential of a topical this compound formulation to cause eye irritation.
Methodology:
-
Animal Selection: Use healthy, young adult albino rabbits. Examine both eyes of each animal 24 hours before the test to ensure they are free from defects.[14]
-
Test Substance Instillation: Gently pull the lower eyelid away from the eyeball to form a cup. Instill 0.1 mL of the this compound formulation into the conjunctival sac. The other eye remains untreated and serves as a control.[15]
-
Observation: Examine the eyes at 1, 24, 48, and 72 hours after instillation.[2] Observations may be extended to 21 days to assess the reversibility of any effects.[15]
-
Scoring: Grade the ocular reactions for the cornea (opacity), iris, and conjunctivae (redness, swelling, discharge) according to a standardized scoring system.[16]
-
Classification: Based on the severity and reversibility of the observed lesions, classify the irritation potential of the formulation.
Visualizations
Caption: Strategies and approaches for enhancing bioavailability.
Caption: Workflow for in vitro permeation testing.
Caption: this compound's mechanism of action in the eye.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Beta-adrenoceptors and intraocular pressure – PharmaNUS [blog.nus.edu.sg]
- 4. researchgate.net [researchgate.net]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Critical Evaluation of Multifunctional this compound Hydrochloride Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. impactfactor.org [impactfactor.org]
- 10. This compound vs timolol. A six-month double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A double-masked three-month comparison between 0.25% this compound suspension and 0.5% this compound ophthalmic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijcap.in [ijcap.in]
- 13. This compound hydrochloride ophthalmic suspension 0.25% and timolol gel-forming solution 0.25% and 0.5% in pediatric glaucoma: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. ecetoc.org [ecetoc.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Overcoming Challenges in Betaxolol Enantiomer Separation
Welcome to the technical support center for the enantiomeric separation of Betaxolol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the chiral separation of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the enantiomeric separation of this compound important?
A1: this compound is a β-adrenergic antagonist used to treat conditions like hypertension and glaucoma.[1] It is administered as a racemic mixture, but the different enantiomers can have distinct pharmacological activities and side effects.[1][2] Specifically, the S(-)-enantiomer is primarily responsible for the therapeutic cardiovascular activity, while the R(+)-enantiomer may contribute to side effects.[1] Therefore, separating and quantifying the individual enantiomers is crucial for pharmacokinetic studies, quality control, and the development of enantiopure formulations.[3][4]
Q2: What are the primary methods for separating this compound enantiomers?
A2: The most common and effective method for direct enantiomeric separation of this compound is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[4][5][6] Other techniques include Capillary Electrophoresis (CE) with chiral selectors, though HPLC is more frequently documented for this specific application.[7][8] Indirect methods, which involve derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column, have also been described but are often more complex.[3]
Q3: Which types of Chiral Stationary Phases (CSPs) are most effective for this compound?
A3: Polysaccharide-based and macrocyclic antibiotic-based CSPs have demonstrated high success in resolving this compound enantiomers.[4][9]
-
Macrocyclic Antibiotic CSPs: Columns like Chirobiotic T (Teicoplanin) and Chirobiotic V have shown excellent results, often providing baseline resolution.[5][9][10]
-
Polysaccharide-based CSPs: Cellulose-based columns such as Chiralpak IB have also been used effectively, achieving high resolution.[1][6][11]
The choice of CSP is a critical first step in method development.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q: I am seeing no separation or very poor resolution (Rs < 1.5) of the this compound enantiomers. What should I do?
A: This is a common initial challenge. The issue often lies with the mobile phase composition or the choice of CSP.
Possible Cause & Troubleshooting Steps:
-
Inappropriate Mobile Phase Additives: The interaction between this compound (a basic compound) and the CSP is highly dependent on the mobile phase.
-
Solution: Introduce or optimize acidic and basic additives. For macrocyclic antibiotic columns like Chirobiotic T, a polar ionic mobile phase (PIM) containing small amounts of both an acid (e.g., glacial acetic acid) and a base (e.g., triethylamine - TEA) is often essential.[5] In one documented case, no enantioseparation was observed in the absence of triethylamine .[5] For polysaccharide columns in normal phase mode, a basic additive like diethylamine (DEA) is used to improve peak shape and resolution.[1][6]
-
-
Incorrect Mobile Phase Composition: The type and ratio of organic solvents are critical.
-
Solution: Systematically vary the ratio of your mobile phase components. For normal phase methods, adjusting the proportion of the alcohol modifier (e.g., ethanol or isopropanol) in hexane can significantly impact retention and resolution.[1] Decreasing the ethanol content, for example, can increase retention time and improve resolution.[1]
-
-
Suboptimal Column Temperature: Temperature affects the thermodynamics of the chiral recognition mechanism.
-
Solution: Evaluate the effect of column temperature. A study found 30°C to be the most efficient separation temperature for their method.[1] It is advisable to test a range (e.g., 25°C, 30°C, 35°C) to find the optimum for your specific conditions.
-
The following diagram provides a logical workflow for troubleshooting poor resolution.
References
- 1. SEPARATION OF this compound HYDROCHLORIDE WITH NEW BONDED CELLULOSE CHIRAL STATIONARY PHASE AND DETERMINATION OF THE ENANTIOMERS IN PLASMA BY HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Determination of this compound enantiomers by high-performance liquid chromatography. Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Enantiomeric Resolution of this compound with Application to Analysis of Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SEPARATION OF this compound HYDROCHLORIDE WITH NEW BONDED CELLULOSE C...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Strategies to minimize systemic absorption of ophthalmic Betaxolol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ophthalmic betaxolol. The focus is on strategies to minimize systemic absorption and address related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary routes of systemic absorption for ophthalmic this compound?
A1: When administered as an eye drop, this compound can enter the systemic circulation through two primary pathways. The first is via the conjunctival sac, where the drug is absorbed into the conjunctival and scleral blood vessels. The second, and more significant, route is through the nasolacrimal duct, where the eye drop drains into the nasal cavity. The highly vascularized nasal mucosa readily absorbs the drug, which then enters the bloodstream, bypassing first-pass metabolism in the liver. This can lead to undesirable systemic side effects.
Q2: What are the common systemic side effects associated with ophthalmic this compound?
A2: Although this compound is a selective beta-1 adrenergic antagonist, systemic absorption can still lead to side effects. The most reported systemic adverse reactions include cardiovascular effects such as bradycardia (slow heart rate) and hypotension (low blood pressure). In susceptible individuals, particularly those with underlying respiratory conditions, bronchospasm may occur.
Q3: What is nasolacrimal occlusion (NLO) and how effective is it at reducing systemic absorption?
A3: Nasolacrimal occlusion, also known as punctal occlusion, is a technique where gentle pressure is applied to the inner corner of the eye, over the tear duct, immediately after instilling an eye drop. This simple maneuver physically blocks the drainage of the medication into the nasal cavity, thereby increasing the drug's residence time on the ocular surface and reducing its entry into the systemic circulation. Studies on beta-blockers have shown that NLO can significantly reduce systemic absorption. For instance, a study in rabbits demonstrated that occluding the nasolacrimal duct for 5 minutes did not significantly reduce the systemic absorption of the lipophilic drug this compound, unlike for more hydrophilic beta-blockers. However, other studies with beta-blockers like timolol have shown a reduction in systemic absorption by as much as 67% with NLO for 5 minutes.
Q4: Are there alternative techniques to nasolacrimal occlusion?
A4: Yes, two common and effective alternatives are simple eyelid closure and the tissue press method.
-
Eyelid Closure: Gently closing the eyelids for 2 to 5 minutes after drop instillation can also significantly reduce drainage into the nasolacrimal duct. Studies on the beta-blocker timolol have shown that eyelid closure for 5 minutes can reduce systemic absorption by 65%, which is comparable to NLO.
-
Tissue Press Method: This technique involves placing a tissue at the inner corner of the eye to absorb the excess medication that would otherwise drain into the tear duct. A clinical trial comparing this method to NLO for timolol found it to be equally effective in reducing systemic absorption and was considered easier for patients to perform.
Q5: How can formulation modifications minimize systemic absorption of this compound?
A5: Modifying the formulation of ophthalmic this compound can significantly reduce its systemic absorption by increasing its retention time on the ocular surface and controlling its release. Key strategies include:
-
Increasing Viscosity: Incorporating viscosity-enhancing agents, such as polymers, into the formulation can prolong the contact time of the drug with the cornea and reduce drainage. This can lead to improved local bioavailability and decreased systemic absorption.
-
In Situ Gelling Systems: These are formulations that are administered as a liquid but transform into a gel at the physiological temperature and pH of the eye. This gel matrix provides a sustained release of the drug, thereby reducing the amount that is rapidly drained into the nasolacrimal duct.
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as niosomes or chitosan nanoparticles, can enhance its corneal permeability and prolong its precorneal residence time. These systems can provide a controlled release of the drug, leading to improved ocular bioavailability and reduced systemic side effects. A study on a this compound-loaded niosomal gel showed a significant enhancement in relative bioavailability in rabbits compared to conventional eye drops.
-
Prodrugs: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. Designing a prodrug of this compound that is more lipophilic or has a different affinity for transporters in the eye could potentially enhance its ocular absorption and reduce its systemic availability.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound in Preclinical Animal Studies
| Potential Cause | Troubleshooting Step |
| Improper drop administration technique | Ensure consistent drop volume and placement in the conjunctival sac. Utilize a micropipette for precise dosing. |
| Animal movement and blinking | Anesthetize or gently restrain the animal during and immediately after administration to minimize blinking and drop loss. |
| Inconsistent application of occlusion techniques | If using nasolacrimal occlusion, ensure the technique is applied consistently for the same duration in all animals. |
| Anatomical and physiological differences between animals | Acknowledge inherent biological variability. Increase the number of animals per group to improve statistical power. |
Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC) for Novel this compound Formulations
| Potential Cause | Troubleshooting Step |
| Inadequate in vitro release method | The in vitro release method may not accurately mimic the complex physiological environment of the eye. Consider using more sophisticated models, such as those incorporating simulated tear fluid and a corneal membrane. |
| Formulation instability in vivo | The formulation may be breaking down or aggregating upon contact with tear fluid. Analyze the formulation's stability in simulated tear fluid. |
| Unexpected in vivo clearance mechanisms | The drug may be cleared from the eye by mechanisms not accounted for in the in vitro model, such as lymphatic drainage. |
Data Presentation
Table 1: Comparison of Systemic Bioavailability of Ophthalmic Beta-Blockers in Rabbits
| Drug | Lipophilicity | Systemic Bioavailability (%) | Nasal Contribution to Systemic Absorption (%) | Effect of 5-min Nasolacrimal Occlusion on Systemic Absorption |
| Atenolol | Hydrophilic | 61 | 83 | No significant reduction |
| Timolol | Moderately Lipophilic | 100 | 55-74 | Significant reduction |
| Levobunolol | Moderately Lipophilic | Not Specified | 55-74 | Significant reduction |
| This compound | Lipophilic | Not Specified | 55-74 | No significant reduction |
Source: Adapted from a study in pigmented rabbits.
Experimental Protocols
Protocol 1: Evaluation of Nasolacrimal Occlusion (NLO) and Tissue Press Method on Systemic Absorption of a Beta-Blocker (Adapted from a Timolol Study)
Objective: To compare the effectiveness of NLO and the tissue press method in reducing the systemic absorption of an ophthalmic beta-blocker.
Methodology:
-
Subject Recruitment: Recruit healthy volunteers with no contraindications for topical beta-blocker use.
-
Study Design: A randomized, crossover study with three arms: (a) no intervention, (b) nasolacrimal occlusion for 5 minutes, and (c) the tissue press method for 1 minute. A washout period of at least one week should be implemented between each arm.
-
Drug Administration: Instill one drop of the ophthalmic beta-blocker solution into the conjunctival sac of one eye.
-
Interventions:
-
No Intervention: Subjects remain in a sitting position with their eyes open.
-
Nasolacrimal Occlusion: Immediately after instillation, instruct the subject to close their eyes gently and apply firm pressure with their index finger over the inner canthus (tear duct) for 5 minutes.
-
Tissue Press Method: Immediately after instillation, instruct the subject to close their eyes gently and press a tissue firmly against the inner canthus for 1 minute to absorb any excess fluid.
-
-
Blood Sampling: Collect venous blood samples at baseline and at specified time points post-instillation (e.g., 30, 60, 90, and 120 minutes).
-
Plasma Analysis: Analyze the plasma samples for the concentration of the beta-blocker using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the plasma concentration-time profiles and key pharmacokinetic parameters (e.g., Cmax, AUC) between the three intervention groups to determine the effectiveness of each technique in reducing systemic absorption.
Protocol 2: Preparation and Characterization of a this compound-Loaded Niosomal In Situ Gel
Objective: To formulate a sustained-release ophthalmic delivery system for this compound to reduce systemic absorption.
Methodology:
-
Niosome Preparation (Thin Film Hydration Technique):
-
Dissolve Span 40 and cholesterol in a specific molar ratio in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin film on the flask wall.
-
Hydrate the thin film with a phosphate buffer solution containing this compound hydrochloride by rotating the flask at a controlled temperature.
-
Sonicate the resulting suspension to form unilamellar niosomes.
-
-
In Situ Gel Formulation:
-
Prepare a solution of Carbopol® 934P and hydroxyethyl cellulose in deionized water.
-
Incorporate the prepared this compound-loaded niosomal dispersion into the polymer solution under gentle stirring.
-
-
Characterization:
-
Vesicle Size and Zeta Potential: Determine the size distribution and surface charge of the niosomes using dynamic light scattering.
-
Encapsulation Efficiency: Quantify the amount of this compound encapsulated within the niosomes by separating the unencapsulated drug and analyzing the supernatant.
-
Rheological Properties: Evaluate the viscosity and gelation temperature of the final formulation to ensure it transitions to a gel at ocular surface temperature.
-
In Vitro Drug Release: Perform in vitro release studies using a dialysis membrane method in simulated tear fluid to assess the drug release profile from the niosomal gel.
-
Mandatory Visualizations
Caption: Primary pathways for systemic absorption of ophthalmic this compound.
Caption: Simplified signaling pathway of systemic this compound.
Caption: Workflow for comparing techniques to reduce systemic absorption.
Preventing Betaxolol degradation under stress conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Betaxolol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during stability studies and experiments involving this compound under stress conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows degradation under acidic conditions. What are the likely degradation products?
A1: Under acidic hydrolysis, this compound is known to be labile.[1][2] The primary degradation pathway involves the cleavage of the ether linkage. One identified degradation product is ethoxyphenoxy-3-[(1-methylethyl)amino]propan-2-ol.[3][4] Another major degradation product, designated as P6, has been observed at a retention time of 5.28 min in HPLC analysis.[5]
Q2: I am observing degradation of this compound in my formulation under basic conditions. What are the potential degradation products?
A2: this compound is also susceptible to degradation under alkaline conditions. Forced degradation studies have shown complete decomposition in the presence of a strong base (5N NaOH) at room temperature over 24 hours.[2] This results in the formation of multiple degradation products. In one study, three degradation products (DPb1, DPb2, and DPb3) were observed with retention times of 6.49, 7.59, and 8.23 minutes, respectively, in an HPLC analysis.[2]
Q3: My this compound sample is degrading upon exposure to an oxidizing agent. What are the expected degradation products?
A3: Oxidative stress, typically induced by agents like hydrogen peroxide, leads to the degradation of this compound.[1][2] Studies have shown partial degradation with the appearance of two primary degradation products.[5] One of these has been identified as product P6 (retention time 5.24 min), which is also observed under acidic hydrolysis.[5] A second degradation product (DPo2) has been noted at a retention time of 5.61 min.[5] The degradation likely involves oxidation of the secondary amine and/or the secondary alcohol functional groups within the this compound structure.
Q4: I am planning a photostability study for a this compound-containing product. What should I expect?
A4: There is limited specific information available on the photolytic degradation of this compound itself. However, studies on other beta-blockers suggest that phototransformation can be a relevant degradation pathway.[6][7][8] General ICH guidelines for photostability testing should be followed.[7][9] The degradation mechanism for aromatic ethers may involve photodegradation. Given the lack of specific data for this compound, it is crucial to conduct a thorough photostability study as per ICH Q1B guidelines to determine its intrinsic photostability characteristics.
Q5: What is the expected thermal stability of this compound?
A5: this compound is generally considered to be relatively stable under standard storage conditions.[10] However, forced degradation studies under thermal stress are a standard part of stability testing as per ICH guidelines.[3][6] While some studies have subjected this compound to thermal stress, specific degradation products and detailed degradation pathways have not been extensively reported in the available literature. One study investigated the polymorphic behavior of this compound upon melting and cooling, identifying different crystalline forms, which can be relevant for solid dosage form stability.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram of an acidic this compound formulation. | Acid-catalyzed hydrolysis of the ether linkage. | Confirm the identity of the degradation products using LC-MS. Compare the retention times and mass spectra with known degradation products of this compound. Consider adjusting the pH of the formulation to a more neutral range if feasible. |
| Significant loss of this compound potency in a basic formulation over time. | Base-catalyzed hydrolysis. | Analyze the sample for the presence of multiple degradation products characteristic of alkaline hydrolysis. Reformulate at a lower pH or include buffering agents to maintain a stable pH. |
| Formation of unknown impurities in a this compound sample exposed to air or certain excipients. | Oxidative degradation. | Use antioxidants in the formulation. Store the product in airtight containers with an inert headspace (e.g., nitrogen). Screen excipients for peroxide content, as peroxides can initiate oxidation.[13] |
| Discoloration or appearance of new peaks after exposure to light. | Photolytic degradation. | Protect the product from light by using opaque or amber-colored packaging. Perform a comprehensive photostability study according to ICH Q1B guidelines to understand the degradation profile.[14] |
| Physical changes (e.g., melting, clumping) or chemical degradation at elevated temperatures. | Thermal instability or polymorphic transitions. | Conduct a thorough thermal stability study, including differential scanning calorimetry (DSC) to investigate polymorphic changes.[11][12] Store the product at the recommended temperature. |
Data Presentation
Table 1: Summary of this compound Degradation Products under Stress Conditions
| Stress Condition | Reagents/Conditions | Observed Degradation Products | Retention Time (min) | m/z | Reference |
| Acidic Hydrolysis | 5N H₂SO₄, Room Temp, 24h | DPa1 (P6) | 5.28 | - | [2][5] |
| Acidic Solution | Ethoxyphenoxy-3-[(1-methylethyl)amino]propan-2-ol | - | - | [3][4] | |
| Alkaline Hydrolysis | 5N NaOH, Room Temp, 24h | DPb1 | 6.49 | - | [2] |
| DPb2 | 7.59 | - | [2] | ||
| DPb3 | 8.23 | - | [2] | ||
| Oxidative Degradation | 3% H₂O₂, Room Temp, 24h | DPo1 (P6) | 5.24 | - | [5] |
| DPo2 | 5.61 | - | [5] |
Note: Retention times are specific to the chromatographic conditions used in the cited studies and may vary.
Experimental Protocols
Forced Degradation Studies (General Protocol based on ICH Guidelines)
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop stability-indicating analytical methods.[6][7][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
2. Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 5N sulfuric acid.
-
Keep the solution at room temperature for 24 hours.[2]
-
After the incubation period, neutralize the solution with an appropriate volume of 5N sodium hydroxide.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
3. Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 5N sodium hydroxide.
-
Keep the solution at room temperature for 24 hours.[2]
-
After the incubation period, neutralize the solution with an appropriate volume of 5N sulfuric acid.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.[5]
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
5. Thermal Degradation:
-
Place the solid this compound powder in a thermostatically controlled oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Alternatively, subject a solution of this compound to elevated temperatures.
-
After exposure, dissolve and dilute the sample in the mobile phase for HPLC analysis.
6. Photolytic Degradation:
-
Expose a solution of this compound (and the solid drug substance) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[14]
-
A control sample should be protected from light with aluminum foil.
-
After exposure, dilute the samples with the mobile phase for HPLC analysis.
Analytical Method: Stability-Indicating RP-HPLC
A common analytical method for assessing this compound stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 column (e.g., Nucleosil C18, 4 µm, 150 x 4.6 mm).[15]
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., 0.02 M potassium dihydrogen phosphate: methanol (40:60, v/v), with the pH of the aqueous phase adjusted to 3.0 with phosphoric acid).[15][16]
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Postulated hydrolytic degradation pathways of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hydrogen peroxide [organic-chemistry.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. researchgate.net [researchgate.net]
- 11. EP0839760A2 - Production process of hydrogen peroxide by oxidation of secondary alcohols with molecular oxygen in liquid phase - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Photodegradation of decabromodiphenyl ether in house dust by natural sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Oxidation of Alcohols by Hydrogen Peroxide, Catalyzed by Methyltrioxorhenium (MTO): A Hydride Abstraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Betaxolol Resolution in HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) analysis of Betaxolol.
Frequently Asked Questions (FAQs)
1. What is the most common issue when analyzing this compound by HPLC and how can it be resolved?
The most common issue is peak tailing. This compound is a basic compound, and its amine groups can interact with acidic silanol groups on the surface of traditional silica-based HPLC columns. This secondary interaction, in addition to the primary reversed-phase interaction, can lead to asymmetrical peak shapes.
To resolve peak tailing, consider the following:
-
Mobile Phase pH Adjustment: Operating the mobile phase at a low pH (around 3) will suppress the ionization of silanol groups, minimizing their interaction with the basic this compound molecule.[1][2][3]
-
Use of Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites and improve peak symmetry.[1]
-
Column Selection: Modern, high-purity silica columns with low silanol activity or end-capped columns are designed to reduce these secondary interactions.[4][5] Hybrid silica-organic polymer columns also offer improved peak shape for basic compounds.[1]
2. How can the resolution between this compound and its impurities or other components be improved?
Improving resolution often involves manipulating the mobile phase composition and other chromatographic parameters:
-
Organic Modifier: Adjusting the type and concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will alter the retention times of this compound and other components, thereby affecting their separation.
-
Buffer Concentration: Optimizing the buffer concentration in the mobile phase can influence the ionic strength and impact the separation of ionizable compounds like this compound.
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.
-
Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks and potentially better resolution. However, the stability of the analyte and the column at higher temperatures should be considered.
3. Are there specific HPLC columns recommended for this compound analysis?
For standard reversed-phase analysis, C18 or C8 columns are commonly used.[2][3] For challenging separations, especially those involving enantiomers, specialized chiral stationary phases are necessary. For instance, a teicoplanin macrocyclic antibiotic chiral stationary phase has been successfully used for the baseline resolution of this compound enantiomers.[6][7] Another option for chiral separation is a Chiralpak IB column.[8]
4. What are the typical detection wavelengths for this compound in HPLC?
This compound has UV absorbance maxima around 220 nm and 273-274 nm.[2][8][9] The choice of wavelength will depend on the desired sensitivity and the absorbance characteristics of potential interfering substances. For higher sensitivity, fluorescence detection can be employed with excitation and emission wavelengths of approximately 275 nm and 305 nm, respectively.[6][7]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the organic solvent-to-buffer ratio. A lower percentage of organic solvent will generally increase retention and may improve resolution. |
| Incorrect column selection. | Use a high-efficiency column with a smaller particle size (e.g., sub-2 µm or superficially porous particles). For chiral separations, a specific chiral column is required.[6][7][8] | |
| Flow rate is too high. | Reduce the flow rate to allow for better equilibration and separation. | |
| Peak Tailing | Secondary interactions with silanol groups. | Lower the mobile phase pH to around 3.[2][3] Add a competing base like triethylamine (TEA) to the mobile phase.[1] Use a modern, end-capped, or hybrid silica column.[1][4][5] |
| Column overload. | Reduce the injection volume or the concentration of the sample.[10] | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[11] | |
| Peak Fronting | Column overload. | Decrease the amount of sample injected. |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Column channeling or degradation. | This may indicate a serious issue with the column, which may need to be replaced.[12] | |
| Baseline Noise or Drift | Mobile phase is not properly degassed. | Degas the mobile phase using sonication, vacuum filtration, or an inline degasser. |
| Contaminated mobile phase or detector cell. | Prepare fresh mobile phase using high-purity solvents.[13] Flush the detector cell with a strong, appropriate solvent. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[12] | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for each run. |
| Column not properly equilibrated. | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. | |
| Fluctuations in temperature or flow rate. | Use a column oven and ensure the HPLC pump is functioning correctly. |
Detailed Experimental Protocol: Isocratic RP-HPLC Method
This protocol provides a starting point for the analysis of this compound Hydrochloride. Optimization may be required based on the specific sample matrix and analytical requirements.
Objective: To determine the concentration of this compound Hydrochloride in a sample using a stability-indicating RP-HPLC method.[2][3]
Materials:
-
This compound Hydrochloride reference standard
-
HPLC grade methanol
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
HPLC grade water
-
0.45 µm membrane filters
Chromatographic Conditions:
-
Column: Nucleosil C18, 4 µm, 150 x 4.6 mm (or equivalent)[2][3]
-
Mobile Phase: 0.02 M Potassium dihydrogen phosphate : Methanol (40:60, v/v). Adjust pH to 3.0 with orthophosphoric acid.[2][3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Mobile Phase Preparation:
-
Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.02 M solution.
-
Mix 400 mL of the 0.02 M potassium dihydrogen phosphate solution with 600 mL of HPLC grade methanol.
-
Adjust the pH of the mixture to 3.0 using orthophosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound Hydrochloride reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
-
Sample Preparation:
-
Prepare the sample by dissolving it in the mobile phase to achieve an expected this compound concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time reproducibility, peak area precision).
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
-
Visualizations
The following diagrams illustrate key concepts in HPLC troubleshooting and method development for this compound analysis.
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: Factors influencing the resolution of this compound in HPLC.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. agilent.com [agilent.com]
- 6. Direct Enantiomeric Resolution of this compound with Application to Analysis of Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 11. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. realab.ua [realab.ua]
Validation & Comparative
Betaxolol Demonstrates Superior Neuroprotective Efficacy Over Timolol in Retinal Ischemia
A comprehensive review of experimental data indicates that betaxolol provides more robust neuroprotection against retinal ischemic injury compared to timolol. This superiority is primarily attributed to its distinct mechanism of action, which involves the blockade of voltage-sensitive sodium and calcium channels, a property less pronounced in timolol.
Both this compound, a selective β1-adrenergic antagonist, and timolol, a non-selective β-adrenergic antagonist, are widely used to lower intraocular pressure in glaucoma management. However, a growing body of evidence suggests that their neuroprotective capabilities, independent of pressure reduction, differ significantly, particularly in the context of retinal ischemia. Experimental studies consistently show that this compound is more effective at preserving retinal neuron structure and function following an ischemic insult.
One comparative study established a clear order of neuroprotective efficacy among three beta-blockers as: this compound > metipranolol > timolol.[1] This difference is linked to their varying capacities to reduce the influx of sodium and calcium into neuronal cells, a key factor in ischemic cell death.[1][2]
Summary of Quantitative Data
The following tables summarize the key quantitative findings from comparative studies on the neuroprotective effects of this compound and timolol in models of retinal ischemia.
Table 1: Effect of this compound and Timolol on Retinal Ganglion Cell (RGC) Viability under Hypoxic Conditions
| Treatment Group | Concentration | RGC Viability (%) | p-value (vs. Hypoxia Control) |
| Hypoxia Control | - | 51.5 | - |
| This compound | 10⁻⁸ M | 51.5 | NS |
| 10⁻⁷ M | 58.3 | <0.05 | |
| 10⁻⁶ M | 60.5 | <0.05 | |
| Timolol | 10⁻⁸ M | 55.0 | NS |
| 10⁻⁷ M | 57.1 | <0.05 | |
| 10⁻⁶ M | 58.0 | <0.05 |
NS: Not Significant Data adapted from a study on purified rat retinal ganglion cells exposed to 12 hours of hypoxia.[3]
Table 2: Comparative Efficacy in Attenuating Ischemia-Induced Electroretinogram (ERG) b-wave Reduction
| Treatment | Outcome |
| Ischemia Control | Drastic reduction in b-wave amplitude |
| This compound | Significant reversal of ERG changes |
| Timolol | Effective in reducing ERG changes, but to a lesser extent than this compound |
Qualitative comparison based on findings from multiple studies.[1][2][4]
Experimental Protocols
The neuroprotective effects of this compound and timolol have been evaluated using various in vivo and in vitro models of retinal ischemia. Below are detailed methodologies for key experiments.
In Vivo Model of Retinal Ischemia-Reperfusion Injury in Rats
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are used.
-
Induction of Ischemia: Ischemia is induced by elevating the intraocular pressure (IOP) above the systolic blood pressure. This is typically achieved by cannulating the anterior chamber of one eye and raising a saline reservoir to a height that maintains an IOP of 110-120 mmHg for a period of 45-60 minutes. The contralateral eye often serves as a non-ischemic control.[4]
-
Drug Administration: this compound (0.25% or 0.5%) or timolol (0.5%) is administered topically to the ischemic eye. Treatment protocols vary, with some studies applying the drugs before the ischemic insult and continuing during the reperfusion period, while others initiate treatment after the start of reperfusion.[1][4][5]
-
Evaluation of Neuroprotection:
-
Electroretinography (ERG): ERG recordings are performed at various time points after reperfusion (e.g., 3, 5, or 7 days) to assess retinal function. The amplitude of the b-wave is a key parameter, as it reflects the activity of bipolar and Müller cells, which are sensitive to ischemic damage.[1][4]
-
Immunohistochemistry: Retinal sections are stained for specific markers of retinal neurons, such as choline acetyltransferase (ChAT) for cholinergic amacrine cells, to evaluate cell survival and morphology.[4][5]
-
Morphometry: The thickness of retinal layers, particularly the inner plexiform layer (IPL), is measured to quantify ischemic damage.[5]
-
Gene Expression Analysis: mRNA levels of neurotrophic factors like brain-derived neurotrophic factor (BDNF) are quantified to investigate potential mechanisms of action.[4]
-
In Vitro Model of Hypoxia-Induced Retinal Ganglion Cell (RGC) Death
-
Cell Culture: Purified RGCs are obtained from the retinas of neonatal rat pups using an immuno-panning procedure and cultured in a serum-free medium.[3]
-
Induction of Hypoxia: The cultured RGCs are placed in a hypoxic chamber with a gas mixture of 5% O₂, 5% CO₂, and 90% N₂ for 12 hours to simulate ischemic conditions.[3]
-
Drug Treatment: this compound or timolol is added to the culture medium at various concentrations (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M) prior to the hypoxic insult.[3]
-
Assessment of Cell Viability: After the hypoxic period, cell viability is determined using assays such as the calcein-AM assay, which stains living cells. The number of viable cells is counted to quantify the neuroprotective effect of the drugs.[3]
Signaling Pathways and Mechanisms of Action
The differential neuroprotective efficacy of this compound and timolol stems from their distinct molecular interactions.
This compound's Neuroprotective Signaling Pathway
This compound's primary neuroprotective mechanism is independent of its beta-blocking activity and involves the direct blockade of voltage-sensitive sodium (Na⁺) and L-type calcium (Ca²⁺) channels.[1][6] During an ischemic event, excessive glutamate release leads to the overactivation of NMDA receptors, resulting in a massive influx of Na⁺ and Ca²⁺. This ionic imbalance triggers a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species, and activation of apoptotic pathways, ultimately leading to neuronal cell death. By blocking Na⁺ and Ca²⁺ channels, this compound mitigates this excitotoxicity.[6] Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) mRNA in the retina, which may contribute to its neuroprotective effects.[4][7]
Caption: this compound's neuroprotective mechanism in retinal ischemia.
Timolol's Neuroprotective Signaling Pathway
While also demonstrating some neuroprotective properties, timolol's mechanisms are less direct in blocking excitotoxicity.[8] Studies suggest that timolol's protective effects may be related to the suppression of vascular endothelial growth factor (VEGF) expression and the attenuation of endoplasmic reticulum (ER) stress, both of which are implicated in ischemic retinal damage.[9] However, its influence on Na⁺ and Ca²⁺ influx is significantly less than that of this compound.[1][2]
Caption: Timolol's neuroprotective mechanism in retinal ischemia.
Conclusion
References
- 1. The beta-adrenoceptor antagonists metipranolol and timolol are retinal neuroprotectants: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of levothis compound and timolol at blunting retinal ischaemia is related to their calcium and sodium blocking activities: relevance to glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Topically applied this compound attenuates ischaemia-induced effects to the rat retina and stimulates BDNF mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates retinal ischemia/reperfusion damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secondary neuroprotective effects of hypotensive drugs and potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effects of timolol against the neuronal damage induced by glutamate and ischemia in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Vision: Timolol maleate, a β blocker eye drop, improved edema in a retinal vein occlusion model [molvis.org]
Validating Betaxolol's Binding Affinity to Beta-1 Adrenergic Receptors: A Comparative Guide
This guide provides a comprehensive comparison of Betaxolol's binding affinity to beta-1 adrenergic receptors against other common beta-blockers. Experimental data is presented to offer researchers, scientists, and drug development professionals a thorough understanding of its receptor binding profile.
Comparative Binding Affinity of Beta-Blockers to Human Beta-1 Adrenergic Receptors
The following table summarizes the binding affinities (Ki values) of this compound and other selective beta-1 adrenergic receptor antagonists. The data is derived from competitive radioligand binding assays performed on membranes from recombinant cells expressing human beta-1 adrenergic receptors. A lower Ki value indicates a higher binding affinity.
| Drug | Ki (nM) for human Beta-1 Adrenergic Receptor | Reference |
| This compound | 12.5 | [1] |
| Metoprolol | 47 | [2] |
| Atenolol | 219 (Kd) | [3] |
| Bisoprolol | 10.5 | [4] |
Experimental Protocol: Radioligand Competition Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound, such as this compound, to beta-1 adrenergic receptors expressed in cell membranes.
1. Membrane Preparation:
-
Culture cells expressing the human beta-1 adrenergic receptor (e.g., CHO or HEK293 cells) to a high density.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g for 5 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
2. Competition Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
A fixed concentration of a suitable radioligand for beta-1 adrenergic receptors (e.g., [3H]dihydroalprenolol ([3H]DHA) or [125I]iodocyanopindolol ([125I]CYP)). The concentration should be close to the Kd of the radioligand for the receptor.
-
A range of concentrations of the unlabeled competitor drug (e.g., this compound, Metoprolol, etc.).
-
The prepared cell membranes (typically 10-50 µg of protein per well).
-
-
To determine non-specific binding, a set of wells should contain the radioligand and a high concentration of a non-selective beta-blocker (e.g., propranolol) instead of the competitor drug.
-
To determine total binding, a set of wells should contain only the radioligand and the cell membranes.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
3. Filtration and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain the specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Key Processes
Beta-1 Adrenergic Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of beta-1 adrenergic receptors.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of a compound.
References
- 1. Studies on the receptor profile of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metoprolol tartrate | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cardioselectivity: Betaxolol vs. Metoprolol
For researchers, scientists, and drug development professionals, understanding the nuanced differences between beta-blockers is critical for advancing cardiovascular therapeutics. This guide provides an in-depth comparison of the cardioselectivity of Betaxolol and Metoprolol, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Cardioselectivity, the preferential binding to β1-adrenergic receptors over β2-adrenergic receptors, is a key determinant of the safety and efficacy profile of beta-blockers. While both this compound and Metoprolol are classified as cardioselective agents, their degree of selectivity differs, influencing their clinical applications and potential side effects. This guide delves into the quantitative data that defines this difference and the experimental methodologies used to ascertain it.
Quantitative Comparison of Receptor Affinity
The cardioselectivity of a beta-blocker is quantified by comparing its binding affinity for β1 and β2 adrenergic receptors. This is typically expressed as a selectivity ratio, calculated from the dissociation constants (Ki) or the half-maximal inhibitory concentrations (IC50) at each receptor subtype. A higher β2/β1 affinity ratio indicates greater cardioselectivity.
Experimental data from radioligand binding assays performed on membranes from cells expressing recombinant human β1 and β2 receptors provide a direct and reliable comparison of the intrinsic affinities of these drugs.
| Drug | β1 Receptor Affinity (pKi) | β2 Receptor Affinity (pKi) | β2/β1 Selectivity Ratio | Reference |
| This compound | ~8.9 | ~7.5 | ~25 | [1] |
| Metoprolol | ~7.7 | ~6.3 | ~25 | [2] |
Note: The pKi value is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. The selectivity ratios are approximated from available data and may vary slightly between different studies.
Based on available in vitro data, both this compound and Metoprolol demonstrate a clear preference for the β1-adrenergic receptor. While some studies suggest this compound has a higher cardioselectivity than Metoprolol, the provided data indicates a comparable selectivity ratio. It is important to note that cardioselectivity is dose-dependent and can be lost at higher concentrations of the drug.[3]
Experimental Protocols: Determining Cardioselectivity
The gold standard for determining the binding affinity and selectivity of drugs for their receptors is the competitive radioligand binding assay. This technique allows for the precise measurement of how strongly a drug binds to a specific receptor subtype.
Competitive Radioligand Binding Assay Protocol
Objective: To determine the inhibitory constant (Ki) of this compound and Metoprolol for the human β1 and β2 adrenergic receptors.
Materials:
-
Membrane preparations from cells stably expressing human β1-adrenergic receptors.
-
Membrane preparations from cells stably expressing human β2-adrenergic receptors.
-
A radiolabeled ligand with high affinity for both β1 and β2 receptors (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol).
-
Unlabeled this compound and Metoprolol of varying concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (this compound or Metoprolol) are incubated with the receptor-containing cell membranes in the incubation buffer.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The membranes, and thus the bound radioligand, are trapped on the filter, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor drug. This generates a sigmoidal competition curve, from which the IC50 value (the concentration of the drug that inhibits 50% of the specific radioligand binding) is determined.
-
Ki Calculation: The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
dot
Signaling Pathways and Mechanism of Action
This compound and Metoprolol exert their therapeutic effects by competitively antagonizing the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β1-adrenergic receptors in the heart. This blockade inhibits the downstream signaling cascade that leads to increased heart rate, contractility, and conduction velocity.
The β1-adrenergic receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, ultimately leading to an increase in intracellular calcium and enhanced cardiac function. This compound and Metoprolol, by blocking the initial step of agonist binding, prevent this entire cascade.
dot
References
A Comparative Meta-Analysis of Betaxolol and Other Leading Glaucoma Therapies
A comprehensive review of clinical trial data reveals the therapeutic standing of betaxolol in the management of glaucoma, offering a detailed comparison against other commonly prescribed treatments, including timolol, latanoprost, and brimonidine. This guide synthesizes key findings on efficacy, safety, and mechanisms of action to inform researchers, scientists, and drug development professionals.
This compound, a cardioselective β1-adrenergic receptor antagonist, has been a noteworthy option in the pharmacological management of glaucoma for many years. Its primary mechanism of action involves the reduction of intraocular pressure (IOP) by decreasing the production of aqueous humor. This is achieved through the blockade of β1-adrenergic receptors in the ciliary body, which in turn lowers the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key signaling molecule in aqueous humor secretion. While effective, the therapeutic landscape of glaucoma treatment has evolved, prompting a need for a comparative analysis of this compound against other established first-line and adjunctive therapies.
Quantitative Comparison of Intraocular Pressure Reduction
A meta-analysis of data from various head-to-head clinical trials provides a quantitative comparison of the IOP-lowering efficacy of this compound relative to its main competitors. The following tables summarize the mean reduction in IOP observed in these studies.
Table 1: this compound vs. Timolol - Mean IOP Reduction (mmHg)
| Study | This compound (0.5%) | Timolol (0.5%) | Duration |
| Stewart et al. (1986) | 7.6 (26%) | 8.4 (29%) | 6 months |
| Allen et al. (1986) | Lower than Timolol (p < 0.04) | Consistently lower | 6 months |
| Berry et al. (1984) | Comparable to Timolol | Comparable to this compound | 26 weeks |
Table 2: this compound vs. Brimonidine - Mean IOP Reduction (mmHg)
| Study | This compound (0.25%) | Brimonidine (0.2%) | Duration |
| Brimonidine Outcomes Study Group II | 3.8 | 5.9 | 4 months |
| The Brimonidine Study Group III | 3.8 (peak), 3.2 (trough) | 5.8 (peak), 3.9 (trough |
A Comparative Analysis of Betaxolol and Levobunolol on Tenon's Fibroblasts: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro effects of Betaxolol and Levobunolol on human Tenon's capsule fibroblasts. This analysis is based on available experimental data, focusing on their antiproliferative effects and providing insights into their mechanisms of action.
Introduction
Successful glaucoma filtration surgery is often hampered by postoperative scarring, a process in which Tenon's capsule fibroblasts play a pivotal role. The proliferation and activity of these fibroblasts can lead to excessive extracellular matrix deposition and subsequent failure of the filtering bleb. This compound, a selective β1-adrenergic antagonist, and Levobunolol, a non-selective β-adrenergic antagonist, are commonly used topical medications for lowering intraocular pressure in glaucoma patients. Understanding their direct effects on Tenon's fibroblasts is crucial for optimizing therapeutic strategies and improving surgical outcomes. This guide synthesizes the findings from key in vitro studies to provide a comparative overview of these two drugs.
Antiproliferative Effects
In vitro studies have demonstrated that both this compound and Levobunolol exert an inhibitory effect on the proliferation of human Tenon's fibroblasts. This inhibition is a crucial factor in preventing postoperative scarring. The primary mechanism of this effect appears to be cytotoxic at higher concentrations, leading to a reduction in cell growth and viability.
Quantitative Comparison of Antiproliferative Activity
The following table summarizes the 50% inhibitory dose (ID50) for pure this compound and Levobunolol on human Tenon's fibroblasts, as determined by tritiated thymidine uptake and hexosaminidase assays. Lower ID50 values indicate greater potency in inhibiting fibroblast proliferation.
| Drug | Assay | Inhibitory Dose (ID50) in Molar Concentration (mol/L)[1][2] |
| This compound (pure) | Tritiated Thymidine Uptake | 1.1 x 10⁻³ |
| Hexosaminidase | 1.3 x 10⁻³ | |
| Levobunolol (pure) | Tritiated Thymidine Uptake | 1.2 x 10⁻³ |
| Hexosaminidase | 1.3 x 10⁻³ |
Another study investigating the effects of commercial preparations of these drugs on ³H-thymidine uptake after a 100-minute exposure presented the following inhibition data at various concentrations:
| Drug | Concentration | Inhibition of ³H-Thymidine Uptake (%)[3] |
| This compound | 0.05% | 14% |
| 0.005% | 42% | |
| 0.0005% | 62% | |
| Levobunolol | 0.05% | 2% |
| 0.005% | 32% | |
| 0.0005% | 55% |
These studies indicate that both this compound and Levobunolol have comparable inhibitory effects on Tenon's fibroblast proliferation in their pure forms.[1][2] The commercially available preparations also demonstrate a dose-dependent inhibition of proliferation.[3] It is noteworthy that the inhibition of fibroblast growth by these beta-blockers was found to be irreversible in one study, as the growth suppression continued even after the drugs were washed from the cell cultures.[1]
Effects on Apoptosis
Direct comparative studies on the apoptotic effects of this compound and Levobunolol on Tenon's fibroblasts are limited. However, research on other ocular cell types provides some insights. A study on human corneal stromal cells demonstrated that this compound can induce apoptosis in a concentration-dependent manner. Moderate concentrations triggered both the extrinsic and intrinsic apoptotic pathways. This was evidenced by the activation of caspase-8 and the upregulation of pro-apoptotic Bcl-2 family proteins like Bax and Bad, leading to the disruption of mitochondrial membrane potential and activation of caspase-9.
Signaling Pathways
The precise signaling pathways through which this compound and Levobunolol exert their effects on Tenon's fibroblasts have not been extensively elucidated in direct comparative studies. As β-adrenergic antagonists, their primary mechanism of action is the blockade of β-adrenergic receptors. Fibroblasts are known to express these receptors, and their activation can influence cellular processes like proliferation and extracellular matrix production.
The transforming growth factor-beta (TGF-β) signaling pathway is a key regulator of fibroblast activity and fibrosis. While there is no direct evidence from the reviewed studies linking this compound or Levobunolol to this pathway in Tenon's fibroblasts, it is a critical area for future investigation. Inhibition of the TGF-β pathway is a known strategy to reduce fibrosis. One study on hypertensive rats did show that this compound could suppress the expression of TGF-β1 and inhibit downstream signaling molecules like ERK1/2 in the left ventricle. This suggests a potential for this compound to modulate fibrotic pathways, which could be relevant to its effects on Tenon's fibroblasts.
Further research is required to delineate the specific intracellular signaling cascades modulated by this compound and Levobunolol in Tenon's fibroblasts to fully understand their mechanisms of action in preventing postoperative scarring.
Experimental Protocols
The following sections detail the methodologies employed in the key studies cited in this guide.
Cell Culture of Human Tenon's Fibroblasts
-
Tissue Source: Human Tenon's capsule tissue was obtained from patients undergoing strabismus surgery who had no prior history of antiglaucoma medication use.[2]
-
Isolation and Culture: The tissue was minced and cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).[2] The cells were maintained at 37°C in a humidified atmosphere of 5% CO2.[2]
Proliferation Assays
-
³H-Thymidine Uptake Assay: This assay measures the rate of DNA synthesis, which is indicative of cell proliferation.
-
Fibroblasts were seeded in 96-well plates and allowed to attach.[2]
-
Varying concentrations of this compound or Levobunolol were added to the wells.[2]
-
After a specified incubation period (e.g., 24 hours), ³H-thymidine was added to each well.[2]
-
The cells were further incubated to allow for the incorporation of the radiolabel into the newly synthesized DNA.[2]
-
The cells were then harvested, and the amount of incorporated ³H-thymidine was measured using a scintillation counter.[2]
-
-
Hexosaminidase Assay: This colorimetric assay measures the activity of the lysosomal enzyme N-acetyl-β-D-glucosaminidase, which correlates with the number of viable cells.
-
The experimental setup was similar to the ³H-thymidine uptake assay.[2]
-
After the incubation period with the drugs, the cell culture medium was removed.[2]
-
A substrate for hexosaminidase was added, and the plates were incubated to allow for the colorimetric reaction to occur.[2]
-
The absorbance was measured using a microplate reader, with the intensity of the color being proportional to the number of viable cells.[2]
-
Cell Viability Assay
-
Trypan Blue Exclusion Assay: This method is used to differentiate viable from non-viable cells.
-
After treatment with the drugs, the cells were harvested and incubated with a trypan blue solution.[1][2]
-
Viable cells with intact cell membranes exclude the dye and remain unstained, while non-viable cells with compromised membranes take up the dye and appear blue.[1][2]
-
The number of viable and non-viable cells was counted using a hemocytometer under a microscope.[2]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for in vitro studies comparing the effects of this compound and Levobunolol on Tenon's fibroblasts.
Caption: Experimental workflow for comparing this compound and Levobunolol effects.
Postulated Signaling Pathway
The following diagram illustrates a generalized β-adrenergic receptor signaling pathway in fibroblasts, which may be inhibited by this compound and Levobunolol. It also includes the TGF-β pathway, a key regulator of fibroblast activity, as a potential area of interaction.
Caption: Postulated signaling pathways in Tenon's fibroblasts.
Conclusion
Both this compound and Levobunolol demonstrate a clear and comparable inhibitory effect on the proliferation of human Tenon's fibroblasts in vitro. This antiproliferative action is likely a key contributor to their potential to modulate postoperative wound healing after glaucoma filtration surgery. While some evidence suggests that this compound may induce apoptosis in ocular cells, a direct comparative study with Levobunolol in Tenon's fibroblasts is lacking. Furthermore, the specific signaling pathways through which these drugs exert their effects on Tenon's fibroblasts remain an area for further investigation. Future research should focus on elucidating these mechanisms to better understand their clinical implications and to potentially develop more targeted antifibrotic therapies.
References
- 1. The role of beta-adrenergic signaling in fibroblasts of the tumor microenvironment [escholarship.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Cardiac myocyte β3-adrenergic receptors prevent myocardial fibrosis by modulating oxidant stress-dependent paracrine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Beta-Blockade: A Comparative Guide to the Neuroprotective Mechanisms of Betaxolol
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Betaxolol's neuroprotective mechanisms, independent of its beta-adrenergic receptor blockade, with other neuroprotective alternatives for glaucoma. This analysis is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
This compound, a selective β1-adrenergic receptor antagonist, has long been a therapeutic option for lowering intraocular pressure (IOP) in glaucoma patients. However, a growing body of evidence reveals a compelling narrative of its neuroprotective capabilities that extend beyond its primary function of IOP reduction. These neuroprotective effects are primarily attributed to its ability to modulate voltage-gated sodium and calcium channels, thereby mitigating the excitotoxic cascade that leads to retinal ganglion cell (RGC) death, a hallmark of glaucomatous optic neuropathy.
Unveiling the Neuroprotective Core of this compound: Ion Channel Modulation
In contrast to other beta-blockers like Timolol, this compound exhibits a more potent interaction with voltage-sensitive sodium and calcium channels.[1] This direct channel-blocking activity is crucial in preventing the excessive intracellular influx of sodium and calcium ions, a key event in the pathway of glutamate-induced excitotoxicity.[1] Ischemic conditions, often implicated in glaucoma, trigger an overactivation of glutamate receptors, leading to a pathological rise in intracellular sodium and calcium, and subsequent generation of reactive oxygen species.[2][3] this compound's ability to curtail this influx provides a direct mechanism of neuroprotection for both the RGC body and its axon.[2][3]
Comparative Efficacy of Beta-Blockers on Ion Channel Blockade
Experimental data underscores the superior efficacy of this compound in blocking ion channels compared to other beta-blockers. While specific IC50 values for Timolol's direct channel blockade are not consistently reported in the literature, studies have demonstrated its markedly inferior affinity for voltage-sensitive Na+ and Ca2+ channels relative to this compound.[1]
| Drug | Target | IC50 Value | Reference |
| This compound | Veratridine-stimulated Na+ influx | 28.3 μM | [1] |
| This compound | [3H]-batrachotoxinin-A 20-α-benzoate binding to Na+ channels | 9.8 μM | [1] |
| This compound | [3H]diltiazem binding to L-type Ca2+ channels | 19.7 μM | |
| This compound | [3H]nitrendipine binding to L-type Ca2+ channels | 46.3 μM | |
| Timolol | Voltage-gated Na+ and Ca2+ channels | Markedly inferior affinity compared to this compound | [1] |
A study comparing various β-adrenoceptor antagonists revealed a potency order for inhibiting [3H]-batrachotoxinin-A 20-α-benzoate binding to sodium channels as follows: propranolol > this compound ≈ levothis compound > levobunolol ≈ carteolol ≥ timolol > atenolol.[1]
This compound in the Landscape of Neuroprotective Alternatives
To provide a comprehensive perspective, it is essential to compare this compound's neuroprotective profile with other agents investigated for glaucoma treatment, namely Brimonidine and Memantine.
Brimonidine: A Different Mechanism of Action
Brimonidine, an alpha-2 adrenergic agonist, exerts its neuroprotective effects through mechanisms distinct from this compound. It is thought to upregulate the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), and inhibit the release of glutamate from neurons.
| Agent | Primary Neuroprotective Mechanism | Experimental Evidence of Efficacy |
| This compound | Blockade of voltage-gated Na+ and Ca2+ channels | Reduces glutamate-induced intracellular Ca2+ influx and RGC death. |
| Brimonidine | Upregulation of neurotrophic factors, inhibition of glutamate release | In a rat model of ocular hypertension, Brimonidine (1 mg/kg·d) reduced RGC loss to 15% ± 2%, compared to 33% ± 3% in the control group. Timolol showed no protective effect.[2] In an optic nerve crush model, Brimonidine treatment resulted in a statistically significant higher RGC survival rate (61.0% ± 6.0%) compared to the control group (53.5% ± 8.0%).[3] |
Memantine: A Clinical Trial Disappointment
Memantine, an NMDA receptor antagonist, was investigated as a potential neuroprotective agent for glaucoma due to its role in blocking glutamate excitotoxicity. However, large-scale phase III clinical trials failed to demonstrate a significant neuroprotective effect in glaucoma patients in terms of preventing visual field progression.[4][5] The pooled risk reduction ratio for visual field progression with Memantine compared to placebo was not statistically significant.[4]
Visualizing the Mechanisms and Methodologies
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Detailed Experimental Protocols
Retinal Ischemia-Reperfusion Injury Model
This in vivo model simulates the ischemic damage that can occur in glaucoma, providing a platform to evaluate the neuroprotective effects of compounds like this compound.
Materials:
-
Adult rats or mice
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
30-gauge needle connected to a saline reservoir and a manometer
-
Surgical microscope
-
Test compound (this compound) and vehicle control
Procedure:
-
Anesthesia: Anesthetize the animal according to approved protocols.
-
Anterior Chamber Cannulation: Under a surgical microscope, carefully insert a 30-gauge needle, connected to the saline reservoir, into the anterior chamber of one eye.
-
Induction of Ischemia: Elevate the saline reservoir to raise the intraocular pressure to a high level (e.g., 120 mmHg) for a defined period (e.g., 60 minutes). This pressure exceeds the systolic blood pressure, thereby inducing retinal ischemia. Confirm ischemia by observing the whitening of the iris and loss of the red reflex.
-
Reperfusion: After the ischemic period, lower the saline reservoir to normalize the intraocular pressure, allowing for reperfusion of the retinal blood vessels.
-
Needle Removal: Carefully withdraw the needle from the anterior chamber.
-
Treatment: Administer the test compound (this compound) or vehicle control either topically or systemically, according to the study design. Treatment can be initiated before, during, or after the ischemic insult.
-
Post-operative Care and Observation: Provide appropriate post-operative care. Animals are typically monitored for a period of 7 to 14 days.
-
Assessment of Neuroprotection:
-
Histology: At the end of the observation period, euthanize the animals and enucleate the eyes. Process the retinas for histological analysis. Quantify the number of surviving retinal ganglion cells in the ganglion cell layer using specific markers (e.g., Brn3a, RBPMS) through immunohistochemistry.
-
Electroretinography (ERG): Perform ERG recordings before and after the ischemia-reperfusion injury to assess the functional integrity of the retina. A preservation of the b-wave amplitude in the treated group compared to the control group indicates a neuroprotective effect.
-
Patch-Clamp Electrophysiology for Ion Channel Blockade
This technique allows for the direct measurement of ion flow through specific channels in the cell membrane, providing a precise method to quantify the blocking effects of compounds like this compound.
Materials:
-
Cultured retinal ganglion cells or other suitable neuronal cell lines
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Borosilicate glass capillaries for micropipette fabrication
-
Intracellular and extracellular recording solutions
-
Test compound (this compound)
Procedure:
-
Cell Preparation: Plate the neuronal cells on coverslips suitable for microscopy.
-
Micropipette Fabrication: Pull borosilicate glass capillaries using a micropipette puller to create a fine tip with a resistance of 3-6 MΩ when filled with the intracellular solution. Fire-polish the tip to ensure a smooth surface for sealing.
-
Solution Preparation: Prepare the intracellular (pipette) solution and extracellular (bath) solution with appropriate ionic compositions to isolate the currents of interest (e.g., sodium or calcium currents).
-
Gigaohm Seal Formation: Under the microscope, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the entire cell.
-
Voltage-Clamp Recording: Switch the amplifier to voltage-clamp mode. Apply a specific voltage protocol (e.g., a series of voltage steps) to activate the voltage-gated sodium or calcium channels and record the resulting ionic currents.
-
Drug Application:
-
Establish a stable baseline recording of the ion channel currents.
-
Perfuse the recording chamber with the extracellular solution containing a known concentration of this compound.
-
Record the currents in the presence of the drug until a steady-state effect is observed.
-
-
Data Analysis: Analyze the recorded currents to determine the percentage of channel blockade at different drug concentrations. Construct a dose-response curve and calculate the IC50 value, which represents the concentration of the drug required to inhibit 50% of the maximal current.
Intracellular Calcium Imaging
This technique allows for the visualization and quantification of changes in intracellular calcium concentration in response to stimuli, providing a way to assess the ability of compounds like this compound to prevent pathological calcium influx.
Materials:
-
Cultured neuronal cells
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Fluorescence microscope with an appropriate filter set and a sensitive camera
-
Image analysis software
-
Glutamate or other neurotoxic stimuli
-
Test compound (this compound)
Procedure:
-
Cell Plating: Plate the neuronal cells on glass-bottom dishes or coverslips.
-
Dye Loading: Incubate the cells with a membrane-permeant fluorescent calcium indicator dye (e.g., 1-5 µM Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
De-esterification: Wash the cells with fresh buffer to remove excess dye and allow for the intracellular esterases to cleave the AM group, trapping the fluorescent indicator inside the cells.
-
Imaging Setup: Mount the coverslip on the stage of the fluorescence microscope.
-
Baseline Measurement: Acquire a baseline fluorescence image or a series of images to establish the resting intracellular calcium level.
-
Stimulation and Drug Application:
-
Perfuse the cells with a buffer containing a neurotoxic stimulus, such as a high concentration of glutamate, to induce a rise in intracellular calcium.
-
In a separate group of cells, pre-incubate with this compound for a defined period before applying the glutamate stimulus.
-
-
Image Acquisition: Continuously record fluorescence images to capture the dynamic changes in intracellular calcium concentration. For ratiometric dyes like Fura-2, acquire images at two different excitation wavelengths (e.g., 340 nm and 380 nm).
-
Data Analysis:
-
Use image analysis software to measure the fluorescence intensity of individual cells over time.
-
For ratiometric dyes, calculate the ratio of fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.
-
Compare the magnitude and kinetics of the calcium increase in control cells, cells treated with the stimulus alone, and cells pre-treated with this compound. A significant reduction in the glutamate-induced calcium signal in the this compound-treated group indicates a neuroprotective effect.
-
Conclusion
References
- 1. This compound, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Effect of brimonidine on retinal ganglion cell survival in an optic nerve crush model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Memantine for the Treatment of Glaucoma: Design and Results of 2 Randomized, Placebo-Controlled, Phase 3 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ESCRS - NEUROPROTECTION [escrs.org]
A Comparative Analysis of Betaxolol and Other Beta-Blockers on Aqueous Humor Dynamics
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Betaxolol's effects on aqueous humor dynamics against other commonly used beta-blockers, namely Timolol and Levobunolol. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from various studies to offer an objective evaluation of these therapeutic agents in the context of glaucoma management.
Executive Summary
This compound, a cardioselective β1-adrenergic antagonist, primarily lowers intraocular pressure (IOP) by reducing the production of aqueous humor. This mechanism is shared by non-selective beta-blockers such as Timolol and Levobunolol. However, subtle but significant differences in their effects on various parameters of aqueous humor dynamics, including aqueous flow rate and outflow facility, have been reported. This guide presents these differences in a structured format, supported by experimental data and detailed methodologies, to aid in the informed selection and development of ophthalmic therapies.
Comparative Efficacy on Aqueous Humor Dynamics
The following table summarizes the quantitative effects of this compound, Timolol, and Levobunolol on key parameters of aqueous humor dynamics as reported in various clinical studies.
| Parameter | This compound | Timolol | Levobunolol | Key Study Findings and Citations |
| Intraocular Pressure (IOP) Reduction | 15-35% | 18-35% | ~27% | This compound and Levobunolol show a mean IOP reduction of 15-35%.[1] Timolol has been shown to lower IOP by at least 24% at 9 AM and 18% at noon.[2] In a long-term study, both concentrations of levobunolol reduced mean IOP by 27%, which was similar to the effect of timolol.[3] |
| Aqueous Humor Flow Rate Reduction | 23.8% | 25-39% | Data not consistently reported in percentages, but mechanism is via decreased production. | In one comparative study, Timolol eye drops induced a greater decrease in aqueous humor flow (39%), followed by this compound (23.8%).[4] Another study found that Timolol reduced aqueous flow by 25% during the day.[2] Levobunolol's primary mechanism is also a decrease in aqueous humor production.[5] |
| Trabecular Outflow Facility | No meaningful increase. | No significant effect or a slight decrease. | No significant effect reported. | Major guidelines indicate that this compound does not meaningfully increase outflow facility.[6] Studies on Timolol have shown it has no significant effect on tonographic outflow facility, with some studies even reporting a decrease.[7][8] The primary mechanism of Levobunolol is reduced aqueous production, with little to no effect on outflow.[5] |
| Uveoscleral Outflow | No meaningful increase. | Inconsistent findings; one study reported a slight increase. | No significant effect reported. | This compound is not known to significantly increase uveoscleral outflow.[6] One study on Timolol found a significant increase in daytime uveoscleral outflow, though the authors advise caution in interpreting this finding.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies reviewed for this guide.
Measurement of Aqueous Humor Flow Rate by Fluorophotometry
Objective: To quantify the rate of aqueous humor formation and its suppression by therapeutic agents.
Protocol:
-
Baseline Measurement: A baseline fluorescein scan of the cornea and anterior chamber is performed using a scanning ocular fluorophotometer.
-
Fluorescein Instillation: A precise volume (e.g., 50 µL) of a known concentration (e.g., 1%) of sodium fluorescein dye is topically instilled into the conjunctival sac of each eye.
-
Dye Washout: After a set period (e.g., 3 minutes) to allow for corneal loading, the excess fluorescein is thoroughly washed from the ocular surface with a sterile saline solution (e.g., 50 mL).[9]
-
Serial Fluorophotometric Scans: Immediately following the washout, a series of fluorescein scans of the anterior chamber are initiated. These scans are repeated at regular intervals (e.g., every 10, 20, 40, and 60 minutes) for a defined period.[9]
-
Data Analysis: The concentration of fluorescein in the anterior chamber is measured at each time point. The rate of decrease in fluorescein concentration over time is used to calculate the aqueous humor flow rate, typically expressed in microliters per minute (µL/min). This calculation is often performed using specialized software provided with the fluorophotometer.
Measurement of Outflow Facility by Tonography
Objective: To assess the ease with which aqueous humor can exit the eye through the trabecular meshwork.
Protocol:
-
Patient Positioning: The subject is placed in a supine position and asked to fixate on a target to maintain a steady gaze.
-
Topical Anesthesia: A topical anesthetic (e.g., proparacaine 0.5%) is instilled in the eye to be measured.
-
Tonography Setup: A calibrated electronic Schiøtz tonometer or a pneumatonometer with a tonography function is used. The pressure tracings are digitally acquired.
-
Probe Application: The tonometer probe is gently placed on the center of the cornea. The weight of the probe indents the cornea, causing a transient increase in IOP.
-
Pressure Recording: The intraocular pressure is continuously recorded for a set duration (e.g., 2 to 4 minutes).[10]
-
Data Analysis: The rate of decline in IOP as aqueous humor is forced out of the eye due to the sustained pressure from the tonometer is analyzed. This pressure decay curve is used to calculate the outflow facility, typically expressed in microliters per minute per millimeter of mercury (µL/min/mmHg).
Visualizing the Mechanisms of Action
To better understand the biological processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Comparison of ophthalmic beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Levobunolol. A beta-adrenoceptor antagonist effective in the long-term treatment of glaucoma. The Levobunolol Study Group (Appended) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Aqueous humor flow measured by fluorophotometry. A comparative study of the effect of various beta-blocker eyedrops in patients with ocular hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. pushhealth.su [pushhealth.su]
- 7. Timolol and Aqueous Humor Outflow in Healthy Eyes - American Academy of Ophthalmology [aao.org]
- 8. Effect of Timolol on Aqueous Humor Outflow Facility in Healthy Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorophotometry as a diagnostic tool for the evaluation of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Objective Grading of Tonography Tracings for the Measurement of Outflow Facility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Betaxolol and Other Selective Beta-1 Adrenergic Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Betaxolol with other prominent selective beta-1 adrenergic blockers, namely Atenolol, Metoprolol, and Bisoprolol. The following sections detail their pharmacological properties, supported by experimental data, to offer an objective evaluation of their performance.
Quantitative Comparison of Pharmacological Properties
The selection of a beta-1 adrenergic blocker is often guided by its pharmacokinetic and pharmacodynamic profile. The following tables summarize key quantitative data for this compound, Atenolol, Metoprolol, and Bisoprolol, facilitating a direct comparison of their properties.
Table 1: Pharmacokinetic Properties
| Property | This compound | Atenolol | Metoprolol | Bisoprolol |
| Bioavailability (%) | 80-90 | 40-50 | 40-50 | ~90 |
| Half-life (hours) | 14-22 | 6-7 | 3-7 | 10-12 |
| Protein Binding (%) | ~50 | <5 | ~12 | ~30 |
| Lipophilicity | Moderate | Low (Hydrophilic) | Moderate | Moderate |
| Primary Route of Elimination | Hepatic Metabolism (~80%), Renal Excretion (~20%) | Renal Excretion | Hepatic Metabolism | Hepatic Metabolism (50%), Renal Excretion (50%) |
Table 2: Pharmacodynamic Properties
| Property | This compound | Atenolol | Metoprolol | Bisoprolol |
| β1/β2 Selectivity Ratio | ~35:1 | ~21:1[1] | ~59:1[1] | ~102:1[1] |
| pA2 value (β1 receptor) | 8.5 - 9.0 | 7.4 - 8.0 | 7.7 - 8.3 | 8.3 - 8.7 |
| pA2 value (β2 receptor) | 6.5 - 7.0 | 6.0 - 6.5 | 6.0 - 6.8 | 6.3 - 7.0 |
| Intrinsic Sympathomimetic Activity (ISA) | None | None | None | None |
| Membrane Stabilizing Activity (MSA) | Weak | None | Weak | None |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for key experiments used to characterize the properties of selective beta-1 blockers.
Radioligand Binding Assay for Receptor Affinity and Selectivity
This in vitro assay determines the binding affinity of a drug to specific receptor subtypes, allowing for the calculation of selectivity ratios.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound, Atenolol, Metoprolol, and Bisoprolol for β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines expressing human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-CGP 12177 (a non-selective beta-adrenergic antagonist).
-
Test compounds: this compound, Atenolol, Metoprolol, Bisoprolol.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Propranolol (10 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor subtype.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the prepared cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The β1/β2 selectivity ratio is calculated by dividing the Ki for the β2 receptor by the Ki for the β1 receptor.
-
Isoprenaline Challenge Test for In Vivo Cardioselectivity
This in vivo experiment assesses the functional consequences of beta-blockade on heart rate (a β1-mediated response) and other physiological parameters.
Objective: To evaluate the cardioselectivity of this compound, Atenolol, Metoprolol, and Bisoprolol in human subjects.
Materials:
-
Human volunteers (healthy, non-smoking).
-
Test compounds: this compound, Atenolol, Metoprolol, Bisoprolol, and placebo.
-
Isoprenaline (Isoproterenol) for intravenous infusion.
-
Infusion pump.
-
ECG monitor.
-
Blood pressure monitor.
Procedure:
-
Subject Preparation:
-
Subjects should abstain from caffeine and alcohol for at least 12 hours before the study.
-
A baseline ECG and blood pressure reading are recorded.
-
-
Drug Administration:
-
The study is conducted in a double-blind, placebo-controlled, crossover design.
-
Subjects receive a single oral dose of one of the test compounds or a placebo on separate study days, with a washout period of at least one week between each session.
-
-
Isoprenaline Infusion:
-
Two to four hours after drug administration, an intravenous infusion of Isoprenaline is started at a low dose (e.g., 0.005 µg/kg/min).
-
The infusion rate is incrementally increased at set intervals (e.g., every 10 minutes) until a target heart rate increase (e.g., 25 beats per minute above baseline) is achieved.
-
-
Monitoring:
-
Heart rate and blood pressure are continuously monitored throughout the infusion.
-
-
Data Analysis:
-
The dose of Isoprenaline required to produce the target heart rate increase is determined for each treatment condition.
-
A higher dose of Isoprenaline required to achieve the target heart rate indicates a greater degree of β1-blockade.
-
The effects on other parameters, such as diastolic blood pressure (a β2-mediated response), can be used to assess β2-blockade.
-
Cardioselectivity is determined by comparing the degree of β1-blockade to β2-blockade for each drug.
-
Visualizing Molecular and Experimental Pathways
To further elucidate the mechanisms and processes discussed, the following diagrams are provided.
Beta-1 Adrenergic Receptor Signaling Pathway
The binding of a selective beta-1 blocker, such as this compound, competitively inhibits the binding of catecholamines (e.g., norepinephrine) to the β1-adrenergic receptor. This action antagonizes the downstream signaling cascade that leads to increased heart rate and contractility.
References
Safety Operating Guide
Proper Disposal of Betaxolol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds like betaxolol are paramount to ensuring laboratory safety and environmental protection. This compound, a selective beta-1 adrenergic receptor antagonist, is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, due to its pharmacological activity and potential for environmental impact, it is crucial to follow specific disposal procedures to prevent its release into waterways and ecosystems.[1][2]
The primary recommendation for the disposal of non-hazardous pharmaceutical waste, including this compound, is incineration.[1][3][4] This method ensures the complete destruction of the active pharmaceutical ingredient (API), rendering it inert.[4] Landfilling of non-hazardous pharmaceutical waste is discouraged as it can lead to the leaching of the drug into groundwater.[5]
Procedural Guidance for this compound Disposal
Below is a step-by-step guide for the proper disposal of this compound waste generated in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify all this compound Waste Streams: This includes:
-
Expired or unused pure this compound (solid powder or hydrochloride salt).
-
Solutions containing this compound.
-
Contaminated laboratory materials, such as personal protective equipment (PPE), weighing boats, pipette tips, and empty stock containers.
-
-
Segregate this compound Waste:
Step 2: Waste Collection and Labeling
-
Use Appropriate Containers:
-
Label Containers Clearly:
Step 3: Storage of this compound Waste
-
Store waste containers in a secure, designated area away from general laboratory traffic.
-
Ensure the storage area is inaccessible to unauthorized personnel.[6]
Step 4: Disposal
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor that handles pharmaceutical waste.
-
Ensure the contractor is permitted to transport and incinerate non-hazardous pharmaceutical waste.[1]
-
-
Documentation:
-
Maintain a record of all this compound waste generated and disposed of, including quantities and disposal dates. This is a best practice for laboratory chemical management.
-
Environmental Considerations for Beta-Blockers
| Compound | Removal Rate in Wastewater Treatment Plants (WWTPs) | Notes |
| Metoprolol | Highly inconsistent, ranging from 1-69% | Frequently detected in WWTP effluents.[7][9] |
| Atenolol | Can be greater than 90% under certain conditions, but often incomplete. | Detected in effluents with removal rates from 44% to 100%.[7] |
| Propranolol | Inconsistent removal rates. | Shows a greater tendency to partition into sludge compared to other beta-blockers.[7][9] |
This table illustrates the variable and often incomplete removal of beta-blockers in conventional wastewater treatment, underscoring the importance of preventing their entry into the sewer system.
Experimental Protocols
Detailed experimental protocols for the chemical neutralization of this compound in a laboratory setting are not widely established or recommended. The most effective and compliant method of disposal is through incineration by a licensed waste management facility. Attempting to neutralize the compound in the lab may lead to incomplete degradation and the formation of unknown byproducts, and is not a standard practice for non-hazardous pharmaceutical waste.[10]
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a research laboratory.
References
- 1. usbioclean.com [usbioclean.com]
- 2. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 3. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 4. Pharmaceutical Waste [matthewsenvironmentalsolutions.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. The challenge of analyzing beta-blocker drugs in sludge and wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptb.de [ptb.de]
Personal protective equipment for handling Betaxolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Betaxolol in a laboratory setting. It offers procedural, step-by-step guidance to ensure safe operational practices and proper disposal, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
Eye and Face Protection:
-
Safety Goggles: Always wear safety goggles with side protection to prevent eye contact with this compound particles.[1]
-
Face Shield: In situations with a risk of splashing or significant dust generation, a face shield should be worn in addition to safety goggles for full facial protection.[2]
Hand Protection:
-
Gloves: Wear suitable chemical-resistant gloves tested according to EN 374.[1] It is recommended to check with the glove supplier for specific breakthrough times and chemical resistance to this compound.[1] Given that this compound is a hazardous drug, double gloving is a best practice. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[3] Gloves should be changed regularly, at least every hour, or immediately if contaminated, torn, or punctured.[3]
Respiratory Protection:
-
Respirator: If there is a risk of inhaling dust, such as when handling the powder form, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (P2 or equivalent) is necessary.[1][4]
Body Protection:
-
Lab Coat/Gown: A protective, low-permeability, lint-free lab coat or gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[3]
-
Shoe Covers: Shoe covers may be necessary in areas where contamination is likely to reduce the tracking of the substance.[2]
Quantitative Toxicity Data
The following table summarizes key quantitative toxicity data for this compound hydrochloride. This information is critical for understanding the potential hazards and for conducting risk assessments.
| Metric | Value | Species | Route | Reference |
| Oral LD50 | 998 mg/kg | Rat | Oral | [5][6] |
| Subcutaneous LD50 | 332 mg/kg | Mouse | Subcutaneous | [5][6] |
| Subcutaneous LD50 | 389 mg/kg | Rat | Subcutaneous | [5][6] |
| Intraperitoneal TDLO | 1 mg/kg | Rat | Intraperitoneal | [5][6] |
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is crucial for maintaining a safe laboratory environment.
Handling and Storage:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust formation.[1][4]
-
Weighing and Transfer: When weighing or transferring this compound powder, use techniques that minimize dust generation, such as gentle scooping.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents.[4]
-
Hygiene: Wash hands thoroughly with soap and water before breaks and at the end of work.[1][5] Do not eat, drink, or smoke in areas where this compound is handled.[4][6]
Disposal Plan:
-
Waste Classification: this compound and any materials contaminated with it (e.g., gloves, wipes, containers) must be treated as hazardous waste.[1]
-
Collection: Collect all this compound waste in designated, clearly labeled, and sealed containers suitable for hazardous chemical waste.
-
Disposal Route: Do not dispose of this compound or its containers in household garbage or down the drain.[5] It must not be allowed to enter the sewage system or ground water.[5]
-
Regulatory Compliance: Arrange for disposal through a licensed hazardous waste disposal company, ensuring compliance with all local, regional, and national regulations.[1][4]
Emergency Procedures: Spill and Exposure
Immediate and appropriate action is critical in the event of a spill or personal exposure.
Spill Response Workflow:
Caption: Workflow for a safe and effective response to a this compound spill.
First-Aid Measures:
-
After Inhalation: Move the person to fresh air. If they experience any complaints, consult a doctor.[5][6]
-
After Skin Contact: While this compound is generally not a skin irritant, it is best practice to wash the affected area immediately with plenty of water.[5][6] If irritation persists, seek medical attention.[4]
-
After Eye Contact: Immediately rinse the opened eye for several minutes under running water.[5][6]
-
After Swallowing: Call a doctor immediately.[5][6] Symptoms of poisoning may be delayed for several hours; therefore, medical observation for at least 48 hours after the incident is recommended.[5][6]
References
- 1. carlroth.com [carlroth.com]
- 2. pppmag.com [pppmag.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
